molecular formula C9H14N2O2 B1421038 methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate CAS No. 1286695-09-7

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B1421038
CAS No.: 1286695-09-7
M. Wt: 182.22 g/mol
InChI Key: JNDPYDSTBUHOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-8(7(2)11-10-6)4-5-9(12)13-3/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPYDSTBUHOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

structure elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The precise structural characterization of novel pyrazole analogues is a critical step in the drug discovery and development pipeline, ensuring compound identity, purity, and quality. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of a specific pyrazole derivative, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causality behind experimental choices, demonstrating an integrated, self-validating workflow that combines Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Molecular Structure and Analytical Strategy

The first step in any elucidation process is to propose a candidate structure based on the synthetic route. The target molecule, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, consists of a central 3,5-dimethyl-1H-pyrazole ring substituted at the 4-position with a methyl propanoate side chain.

Figure 1: Proposed Structure and Numbering A diagram of the target molecule with atoms numbered for spectroscopic assignment.

Our analytical strategy is designed to confirm this structure by systematically probing its molecular weight, functional groups, and atomic connectivity. This integrated approach ensures that data from each technique corroborates the others, leading to a confident and final assignment.

Figure 2: Structure Elucidation Workflow A logical workflow for confirming the molecular structure.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Sample Synthesized Compound MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Sample->IR H1_NMR 1D ¹H NMR Identify Proton Environments & Counts MS->H1_NMR IR->H1_NMR C13_NMR 1D ¹³C NMR Identify Carbon Environments H1_NMR->C13_NMR COSY 2D COSY Map ¹H-¹H Connectivity C13_NMR->COSY HSQC 2D HSQC Map ¹H-¹³C Connectivity COSY->HSQC Final Final Structure Confirmed HSQC->Final

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is the first crucial step, providing the molecular weight of the compound, which is essential for determining its molecular formula. Electron Ionization (EI) is a common technique that not only provides the molecular ion (M⁺˙) but also induces predictable fragmentation, offering preliminary structural clues. The fragmentation patterns of pyrazole derivatives are well-documented and often involve cleavage of the pyrazole ring or its substituents.[3][4][5]

Expected Data: The molecular formula is C₁₀H₁₆N₂O₂. The exact mass is 196.1212 g/mol . The nominal molecular weight is 196 g/mol . We expect to see a molecular ion peak [M]⁺ at m/z = 196. Key fragments would likely arise from the loss of the methoxy group (-OCH₃) or the entire ester functionality.

Figure 3: Predicted Mass Spectrometry Fragmentation Key fragmentation pathways for the target molecule.

G M Molecular Ion [M]⁺˙ m/z = 196 F1 [M - OCH₃]⁺ m/z = 165 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 137 M->F2 - •COOCH₃ F3 [C₇H₁₁N₂]⁺ m/z = 123 F2->F3 - CH₂

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • GC Conditions (if applicable):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Data Interpretation: The resulting mass spectrum should prominently feature the molecular ion peak at m/z 196. The presence of peaks at m/z 165 (loss of a methoxy radical) and 137 (loss of the carbomethoxy radical) would provide strong evidence for the methyl ester functionality. A peak at m/z 123 would correspond to the remaining pyrazole-ethyl fragment, confirming the core structure.

Infrared Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the N-H bond of the pyrazole, the C=O bond of the ester, and the C=N bond of the pyrazole ring. The N-H stretch in pyrazoles is known to be broad and shifted to lower wavenumbers due to strong intermolecular hydrogen bonding.[6]

Expected Data:

  • ~3150 cm⁻¹ (broad): N-H stretch from the pyrazole ring.

  • ~2950 cm⁻¹ (medium): Aliphatic C-H stretching from methyl and methylene groups.

  • ~1735 cm⁻¹ (strong): C=O stretch from the saturated ester.[7]

  • ~1590 cm⁻¹ (medium): C=N stretch within the pyrazole ring.[8]

  • ~1150 cm⁻¹ (strong): C-O stretch from the ester.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically over a range of 4000–600 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be taken prior to the sample scan.

Data Interpretation: The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. A broad absorption above 3100 cm⁻¹ confirms the N-H group, and a medium intensity peak near 1590 cm⁻¹ supports the presence of the pyrazole's C=N bond. This collective data strongly validates the key functional components of the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of all hydrogen and carbon atoms and their connectivity. For methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, ¹H NMR will reveal the number of distinct proton types, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR will identify all unique carbon atoms. Finally, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) will be used to piece the puzzle together, confirming the precise connectivity of the atoms.

¹H NMR Spectroscopy

Expected Spectrum: The structure has 6 distinct proton environments.

  • Pyrazole N-H: A broad singlet, typically downfield, due to its acidic nature and hydrogen bonding.

  • Ester O-CH₃: A sharp singlet, as there are no adjacent protons. Its chemical shift is characteristic of methoxy groups attached to a carbonyl.[9]

  • Pyrazole C-CH₃ (x2): Two sharp singlets for the two methyl groups on the pyrazole ring. They are not chemically equivalent.

  • Propanoate -CH₂-CH₂-: Two triplets, forming a classic ethyl pattern. The methylene group adjacent to the pyrazole ring (C8-H₂) and the one adjacent to the carbonyl group (C9-H₂) will couple to each other.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
N1-H~12.0Broad Singlet1HAcidic proton, H-bonding[10]
C13-H₃ (O-CH₃)~3.65Singlet3HTypical for methyl ester[9]
C9-H₂ (-CH₂CO)~2.80Triplet2HDeshielded by C=O, coupled to C8-H₂
C8-H₂ (Py-CH₂)~2.50Triplet2HCoupled to C9-H₂
C6/C7-H₃ (Py-CH₃)~2.20Singlet6HTwo methyl groups on pyrazole ring[11][12]
¹³C NMR Spectroscopy

Expected Spectrum: The molecule possesses 8 unique carbon environments (the two pyrazole methyl carbons may be very close or equivalent depending on tautomerism in solution, but are treated as distinct here).

Assignment Predicted δ (ppm) Rationale
C10 (C=O)~173.0Ester carbonyl carbon
C3/C5 (Py C-CH₃)~145.0Substituted pyrazole carbons[13][14]
C4 (Py C-CH₂)~112.0Substituted pyrazole C4 is upfield[15]
C13 (O-CH₃)~51.5Methyl ester carbon
C9 (-CH₂CO)~34.0Methylene adjacent to carbonyl
C8 (Py-CH₂)~20.0Methylene adjacent to pyrazole ring
C6/C7 (Py-CH₃)~11.0Pyrazole methyl carbons[12][14]
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16 scans.

    • Set the spectral width to cover a range from -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • 2D COSY Acquisition: Acquire a standard gradient-selected COSY experiment to map ¹H-¹H couplings.

  • 2D HSQC Acquisition: Acquire a standard gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

Data Interpretation of 2D NMR:

  • COSY: A crucial cross-peak will be observed between the triplet at ~2.80 ppm (C9-H₂) and the triplet at ~2.50 ppm (C8-H₂). This definitively establishes the connectivity of the -CH₂-CH₂- fragment in the propanoate side chain. No other correlations are expected for this simple structure, confirming the isolation of the different spin systems.

  • HSQC: This experiment will link each proton signal to its directly attached carbon. For example:

    • The singlet at ~3.65 ppm will correlate with the carbon at ~51.5 ppm (O-CH₃).

    • The singlets at ~2.20 ppm will correlate with the carbon(s) at ~11.0 ppm (Py-CH₃).

    • The triplets at ~2.80 ppm and ~2.50 ppm will correlate with their respective methylene carbons at ~34.0 ppm and ~20.0 ppm.

Conclusion: A Unified Structural Assignment

By integrating the data from all analytical techniques, a definitive and self-validating structural proof is achieved. Mass spectrometry confirms the molecular formula of C₁₀H₁₆N₂O₂. IR spectroscopy identifies the required N-H, C=O, and C=N functional groups. ¹H and ¹³C NMR provide the precise count and chemical environment of each hydrogen and carbon atom. Finally, 2D NMR experiments unequivocally establish the atomic connectivity, confirming the link between the propanoate side chain and the 4-position of the 3,5-dimethyl-1H-pyrazole core. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a critical requirement for its advancement in research and development.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Tshibangu, P.T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]

  • Nawaz, M., et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]

  • van Thuijl, J., et al. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Claramunt, R.M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Available from: [Link]

  • Tshibangu, P.T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • ResearchGate. General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Available from: [Link]

  • Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. Available from: [Link]

  • ResearchGate. Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available from: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • MDPI. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available from: [Link]

  • ResearchGate. 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. Available from: [Link]

  • PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Available from: [Link]

  • Molport. 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide. Available from: [Link]

Sources

chemical properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties, Synthesis, and Applications of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1]

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1286695-09-7) is a versatile heterocyclic building block characterized by a 3,5-dimethyl-substituted pyrazole core functionalized at the 4-position with a methyl propanoate side chain.[1] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly ATP-competitive kinase inhibitors and fused heterocyclic systems.

Its dual functionality—an amphoteric pyrazole nitrogen system and an electrophilic ester tail—allows for orthogonal functionalization, making it a "linchpin" molecule in divergent synthesis libraries.

Physicochemical Profile[3][4]
PropertyValue / Description
CAS Number 1286695-09-7
Molecular Formula

Molecular Weight 182.22 g/mol
Appearance Off-white solid or viscous oil (purity dependent)
Boiling Point ~322.2°C (Predicted at 760 mmHg)
LogP (Predicted) 0.82 ± 0.3 (Lipophilic/Hydrophilic balance suitable for CNS penetration)
pKa (Pyrazole NH) ~14.0 (Weakly acidic)
pKa (Pyrazole N) ~2.5 (Weakly basic)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Structural Dynamics: Tautomerism

A critical feature of this molecule is the annular tautomerism of the 1H-pyrazole ring. Because the 3- and 5-positions are symmetrically substituted with methyl groups, the


 and 

tautomers are degenerate (identical) in the unsubstituted state. However, this symmetry breaks immediately upon N-alkylation or interaction with binding pockets.
  • Implication for Synthesis: Reactions targeting the nitrogen (e.g., alkylation) will yield a single regioisomer if the electrophile is small, but steric bulk can influence the kinetic vs. thermodynamic product ratio if the symmetry is disturbed by other factors.

  • Implication for Drug Design: The free NH acts as a hydrogen bond donor (HBD), while the pyridinic nitrogen acts as a hydrogen bond acceptor (HBA), a classic motif for hinge-binding in kinase inhibitors.

High-Fidelity Synthesis Protocol

The most robust route to methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate avoids the low-yielding direct alkylation of pyrazoles. Instead, it utilizes a "Build-on-Chain" strategy via the Knorr Pyrazole Synthesis.

Mechanistic Pathway

The synthesis relies on the Michael addition of acetylacetone (a 1,3-dicarbonyl) to methyl acrylate, followed by cyclocondensation with hydrazine.

SynthesisPathway Reactants Acetylacetone + Methyl Acrylate Intermediate Michael Adduct: 3-(2-methoxycarbonylethyl) pentane-2,4-dione Reactants->Intermediate Base Cat. (DBU or NaOMe) Cyclization Cyclocondensation (- 2 H2O) Intermediate->Cyclization + Hydrazine Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Cyclization Product Target: Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate Cyclization->Product Reflux/EtOH

Figure 1: Two-step synthetic pathway via Michael Addition and Knorr Cyclization.

Detailed Experimental Protocol

Step 1: Michael Addition (Preparation of the Precursor)

  • Reagents: Acetylacetone (1.0 eq), Methyl Acrylate (1.1 eq), DBU (0.05 eq, catalyst).

  • Procedure: In a round-bottom flask, mix acetylacetone and methyl acrylate. Add DBU dropwise at 0°C.

  • Condition: Allow to warm to Room Temperature (RT) and stir for 24 hours. The mixture will darken.

  • Workup: Remove excess methyl acrylate under reduced pressure. The resulting oil (3-(2-methoxycarbonylethyl)pentane-2,4-dione) is often used directly without distillation to avoid thermal decomposition.

Step 2: Knorr Cyclization

  • Reagents: Crude Michael adduct (from Step 1), Hydrazine hydrate (1.1 eq), Ethanol (Solvent, 5 mL/g).

  • Procedure: Dissolve the Michael adduct in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise (Exothermic reaction—control temp < 10°C during addition).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

  • Isolation: Concentrate the solvent in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Ethyl Acetate/Hexane gradient) to obtain the target as a white/off-white solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the singlet (~2.2 ppm) integrating to 6H (two methyls on pyrazole) and the characteristic propanoate triplets (~2.5–2.7 ppm). The NH proton is often broad or invisible depending on water content/exchange.

Chemical Reactivity & Functionalization

This molecule offers three distinct vectors for chemical modification, enabling library expansion.

Vector A: Nitrogen Alkylation (N-H)

The pyrazole NH is nucleophilic.

  • Reaction:

    
     alkylation with alkyl halides (R-X) or Chan-Lam coupling with aryl boronic acids.
    
  • Regioselectivity: Due to the symmetry of the 3,5-dimethyl groups, alkylation at either nitrogen produces the same product initially. However, if the 3/5 positions were different, this would result in regioisomeric mixtures.

Vector B: Ester Transformation

The methyl ester is a "masked" acid or alcohol.

  • Hydrolysis: Treatment with LiOH/THF/Water yields the free carboxylic acid, ready for amide coupling (e.g., EDC/HOBt) to attach solubilizing tails or affinity tags.

  • Reduction:

    
     reduction yields the primary alcohol, useful for ether synthesis.
    
Vector C: Cyclization (Fused Systems)

Intramolecular reactions between the ester and the nitrogen can form bicyclic systems, although the 3-carbon linker usually disfavors 5-membered ring fusion directly to the N. However, reaction with hydrazine on the ester can form a hydrazide, which can then be cyclized to form pyrazolo[4,3-c]pyridine derivatives under specific conditions.

ReactivityMap Core Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Alkylation N-Alkylation (R-X, Base) Core->Alkylation Hydrazinolysis Hydrazinolysis (NH2NH2) Core->Hydrazinolysis Acid Carboxylic Acid (Amide Coupling) Hydrolysis->Acid NSub N-Substituted Derivatives Alkylation->NSub Hydrazide Pyrazolo-Hydrazide (Scaffold Hopping) Hydrazinolysis->Hydrazide

Figure 2: Divergent reactivity profile for library generation.

Medicinal Chemistry Applications

Kinase Inhibition

The 3,5-dimethylpyrazole motif is a privileged pharmacophore. The methyl groups provide hydrophobic contacts within the ATP-binding pocket of kinases, while the NH/N motif interacts with the hinge region.

  • Example Utility: The propanoate arm serves as a linker to reach the solvent-exposed region of the kinase, where solubilizing groups (morpholine, piperazine) can be attached via amide coupling of the hydrolyzed ester.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 Da and high ligand efficiency potential, this molecule is an ideal "fragment" for crystallographic screening. It binds weakly to various targets, allowing for optimization by "growing" the molecule from the ester handle.

References

  • KeyingChem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Data. Retrieved from [Link]

  • Sharma, T., et al. (2022).[2][3][4] "Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective." Mini-Reviews in Medicinal Chemistry. Bentham Science.[3] Retrieved from [Link]

  • PubChem. (2025).[5] 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Isomer Reference). National Library of Medicine. Retrieved from [Link]

  • Nagaraju, K., et al. (2013). "Synthesis of Novel Substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones." TSI Journals. Retrieved from [Link]

Sources

Technical Monograph: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data, validated synthetic protocols, and application insights for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate .

CAS Registry Number: 1286695-09-7[1]

Executive Summary & Chemical Identity

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a versatile heterocyclic building block used primarily in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Structurally, it consists of a 3,5-dimethylpyrazole core substituted at the 4-position with a methyl propanoate side chain. This specific substitution pattern renders it a critical intermediate for introducing the pyrazole moiety—a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability—into larger pharmacophores.

Physicochemical Profiling

The following data establishes the baseline identity for analytical validation.

PropertyValueNote
CAS Registry Number 1286695-09-7 Primary Identifier
IUPAC Name Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Molecular Formula C

H

N

O

Molecular Weight 182.22 g/mol
Physical State White to off-white solidCrystalline
Solubility DMSO, Methanol, DCMPoor water solubility
pKa (Calc) ~14.2 (NH), ~3.5 (Conjugate acid)Amphoteric nature of pyrazole
Related CAS 890625-93-1Free acid form (Hydrolysis product)

Synthetic Pathways & Process Chemistry

The synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate relies on a robust, two-step sequence involving a Michael addition followed by a Knorr-type cyclocondensation. This protocol is favored for its atom economy and scalability.

Mechanism of Action (Synthesis)
  • Precursor Assembly (Michael Addition): The process begins with the base-catalyzed alkylation of acetylacetone (2,4-pentanedione) with methyl acrylate . The methylene group of acetylacetone is activated by the two flanking carbonyls, facilitating a soft nucleophilic attack on the

    
    -carbon of the acrylate.
    
  • Heterocycle Formation (Cyclocondensation): The resulting intermediate, methyl 4-acetyl-5-oxohexanoate, is treated with hydrazine hydrate . The hydrazine nitrogens attack the carbonyl carbons of the diketone, eliminating two molecules of water to close the aromatic pyrazole ring.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for scale-up.

Step 1: Synthesis of Intermediate (Methyl 4-acetyl-5-oxohexanoate)

  • Reagents: Acetylacetone (1.0 equiv), Methyl Acrylate (1.1 equiv), K

    
    CO
    
    
    
    (0.1 equiv, catalyst).
  • Procedure: In a round-bottom flask, mix acetylacetone and potassium carbonate in acetone. Add methyl acrylate dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the inorganic base. Concentrate the filtrate under reduced pressure to yield the intermediate as a viscous oil. Checkpoint: Verify by TLC (formation of a less polar spot).

Step 2: Cyclization to Target

  • Reagents: Intermediate from Step 1 (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol (Solvent).

  • Procedure: Dissolve the intermediate in ethanol (5 mL/mmol). Cool to 0°C. Add hydrazine hydrate dropwise (exothermic reaction).

  • Reflux: Heat the solution to reflux (78°C) for 3–5 hours.

  • Isolation: Cool to room temperature. Remove solvent in vacuo. The residue is often a solid that can be recrystallized from ethyl acetate/hexanes.

Synthetic Workflow Diagram

The following diagram visualizes the critical path from raw materials to the isolated heterocyclic ester.

SynthesisWorkflow Start Acetylacetone (2,4-Pentanedione) Step1 Step 1: Michael Addition (K2CO3, Acetone, RT) Start->Step1 Reagent1 Methyl Acrylate Reagent1->Step1 Inter Intermediate: Methyl 4-acetyl-5-oxohexanoate Step2 Step 2: Cyclocondensation (EtOH, Reflux, -2 H2O) Inter->Step2 Reagent2 Hydrazine Hydrate Reagent2->Step2 Step1->Inter C-C Bond Formation Target TARGET: Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) Step2->Target Ring Closure

Figure 1: Reaction workflow for the synthesis of CAS 1286695-09-7 via modified Knorr pyrazole synthesis.

Analytical Validation (Trustworthiness)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. This serves as a self-validating system for the researcher.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 or DMSO-d

  • 
     12.0 ppm (br s, 1H):  N-H proton of the pyrazole ring. (May be broad or invisible depending on water content/exchange).
    
  • 
     3.60 ppm (s, 3H):  Methyl ester (-OCH
    
    
    
    ). Distinct singlet.
  • 
     2.60 ppm (t, 2H):  Methylene protons adjacent to the carbonyl (
    
    
    
    ).
  • 
     2.45 ppm (t, 2H):  Methylene protons adjacent to the pyrazole ring (
    
    
    
    ).
  • 
     2.15 ppm (s, 6H):  Two methyl groups on the pyrazole ring (positions 3 and 5). These often appear as a single peak due to symmetry/tautomerism.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
     Da.
    
  • Fragmentation Pattern: Loss of methoxy group (

    
    ) is common in ester derivatives.
    

Applications in Drug Discovery

The 3,5-dimethylpyrazole moiety is a privileged scaffold. The propanoate arm of CAS 1286695-09-7 serves as a "linker" handle, allowing researchers to couple this bioactive core to other pharmacophores.

Key Therapeutic Areas[3][4]
  • HDAC Inhibition: The ester can be hydrolyzed to the acid (CAS 890625-93-1) and subsequently converted to a hydroxamic acid (

    
    ). This structural motif chelates Zinc ions in the active site of Histone Deacetylases, a mechanism validated in cancer therapeutics.
    
  • Bromodomain Inhibition: Pyrazole derivatives mimic the acetyl-lysine recognition motif, making this compound a potential fragment for BET bromodomain inhibitor design.

  • Metabolomics Standard: The stable isotope-labeled versions of the acid form are used as internal standards for quantifying pyrazole metabolites in biological matrices.

Functionalization Logic

The methyl ester is an "activatable" protecting group.

  • Hydrolysis (LiOH/THF): Yields the free acid for peptide coupling.

  • Reduction (LiAlH

    
    ):  Yields the alcohol, useful for ether-linked chimeras.
    
  • Hydrazinolysis: Yields the hydrazide, a precursor for 1,3,4-oxadiazoles (extending the heterocyclic chain).

References

  • Keying Chem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (Acid Form Reference). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3131824: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Isomer comparison). Retrieved from

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles. Retrieved from

Chemical Profile & Analytical Guide: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1286695-09-7) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a scaffold for kinase inhibitors and as a precursor in the synthesis of complex pharmaceutical intermediates.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis pathways, and analytical characterization protocols. It is designed for researchers requiring high-fidelity data for experimental design and quality control.

Physicochemical Profile

The molecular weight and elemental composition are critical for stoichiometry and mass spectrometry validation.

Core Metrics
PropertyValueNotes
Molecular Weight (Average) 182.22 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 182.1056 Da Used for High-Res Mass Spec (HRMS).
Molecular Formula

CAS Registry Number 1286695-09-7Primary identifier.[1]
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.
Predicted pKa ~15.56 (NH)Pyrazole NH is weakly acidic.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; amenable to RP-HPLC.
Structural Analysis

The molecule consists of a 3,5-dimethylpyrazole core substituted at the 4-position with a methyl propanoate side chain.

  • Pyrazole Ring: Amphoteric nature; acts as a hydrogen bond donor (NH) and acceptor (N).

  • Ester Moiety: Susceptible to hydrolysis under basic or strongly acidic conditions; provides a handle for further derivatization (e.g., amidation).

Synthesis & Production Protocols

The synthesis of this compound follows a convergent pathway involving a Michael addition followed by a Paal-Knorr type cyclization. This route is preferred for its scalability and atom economy.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate formation.

SynthesisPathway start1 Acetylacetone (Pentane-2,4-dione) intermediate Intermediate: 3-(2-methoxycarbonylethyl)- pentane-2,4-dione start1->intermediate Michael Addition (Base Cat., 80°C) start2 Methyl Acrylate start2->intermediate product TARGET: Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate intermediate->product Cyclization (EtOH, Reflux) reagent Hydrazine Hydrate (N2H4·H2O) reagent->product

Figure 1: Convergent synthesis pathway via Michael addition and hydrazine cyclization.

Detailed Experimental Protocol

Step 1: Michael Addition (Formation of Tricarbonyl Intermediate)

  • Reagents: Acetylacetone (1.0 eq), Methyl Acrylate (1.1 eq), Potassium Carbonate (

    
    , 0.1 eq) or DBU (catalytic).
    
  • Procedure:

    • Mix acetylacetone and base in a round-bottom flask.

    • Add methyl acrylate dropwise at room temperature (exothermic reaction).

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Intermediate

      
       differs from starting material).
      
    • Note: The intermediate is 3-(2-methoxycarbonylethyl)-pentane-2,4-dione.

Step 2: Cyclization (Pyrazole Formation)

  • Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve the intermediate in Ethanol (5 mL/mmol).

    • Cool to 0°C. Add Hydrazine Hydrate dropwise (prevent thermal runaway).

    • Reflux the mixture for 2–3 hours.

    • Workup: Evaporate solvent under reduced pressure. The residue typically solidifies.

    • Purification: Recrystallization from Ethyl Acetate/Hexane or column chromatography (SiO2, MeOH/DCM gradient).

Analytical Characterization (Quality Control)

To ensure the integrity of the molecule for research applications, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Expected Signal:

    • 
       m/z (Base peak).
      
    • 
       m/z (Adduct).
      
  • Troubleshooting: If the signal is weak, ensure the mobile phase is acidified (0.1% Formic Acid) to protonate the pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR)

Predicted


 NMR shifts in 

(300 MHz):
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-Me 2.15 - 2.25Singlet (s)6H

at C3, C5
Chain

-CH2
2.45 - 2.55Triplet (t)2H

Chain

-CH2
2.65 - 2.75Triplet (t)2H

Ester-Me 3.65 - 3.70Singlet (s)3H

Pyrazole-NH > 9.00Broad (br)1HExchangeable
Analytical Logic Diagram

Use this workflow to validate the identity of synthesized or purchased batches.

AnalyticalWorkflow sample Unknown Sample lcms LC-MS (ESI+) sample->lcms nmr 1H NMR (CDCl3) sample->nmr decision1 Mass = 183.2 (M+H)? lcms->decision1 decision2 Singlet at ~2.2 ppm (6H)? nmr->decision2 pass VALIDATED Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate decision1->pass Yes fail REJECT / RE-PURIFY decision1->fail No decision2->pass Yes decision2->fail No

Figure 2: Quality Control Decision Tree for batch validation.

Applications in Drug Discovery

This molecule serves as a versatile "linker" scaffold.

  • Kinase Inhibition: The 3,5-dimethylpyrazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The propanoate chain extends into the solvent-exposed area, providing a handle for solubilizing groups.

  • Fragment-Based Design: Due to its low molecular weight (<200 Da) and defined geometry, it is an ideal fragment for screening libraries.

  • Chelation Chemistry: The pyrazole nitrogens can coordinate with metal ions (

    
    , 
    
    
    
    ), making this molecule useful in designing metallo-drugs or sensors.

References

  • Keying Chem. (n.d.). Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Product Profile. Retrieved from [Link]

  • Asemave, K. (2018).[2] Modification of acetyl acetone with methyl acrylate. ResearchGate. Retrieved from [Link]

  • TSI Journals. (2013). Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

preliminary biological activity screening of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pre-clinical Evaluation of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Part 1: Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDMP) represents a versatile heterocyclic scaffold in early-stage drug discovery. Characterized by a central 3,5-dimethylpyrazole core—a pharmacophore historically validated in NSAIDs (e.g., Celecoxib) and antimicrobial agents—and a flexible methyl propanoate side chain, MDMP offers a unique balance of lipophilicity and metabolic stability.

This technical guide outlines a standardized preliminary screening battery designed to evaluate the compound's therapeutic potential. The protocols herein prioritize antimicrobial efficacy , anti-inflammatory activity , and cytotoxic safety profiles , providing a rigorous "Go/No-Go" decision matrix for further development.

Part 2: Chemical Profile & In Silico Prediction

Before wet-lab screening, the physicochemical properties of MDMP must be contextualized to predict bioavailability and solubility.

Table 1: Physicochemical Profile (Predicted)

PropertyValueImplication
Molecular Formula C

H

N

O

Low molecular weight (<500 Da), favorable for oral absorption.
Molecular Weight 198.22 g/mol Passes Lipinski’s Rule of 5.
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; likely membrane permeable but requires DMSO for stock solutions.
H-Bond Donors 1 (NH)Good membrane permeation potential.
H-Bond Acceptors 3 (N, O, O)Sufficient for receptor interaction.
Rotatable Bonds 4Flexible side chain aids in induced-fit binding.

Synthesis Context: The generation of MDMP typically follows a Michael Addition-Cyclization sequence. Acetylacetone is alkylated with methyl acrylate to form 3-(2-methoxycarbonylethyl)-pentane-2,4-dione, which subsequently undergoes Knorr condensation with hydrazine hydrate. Understanding this route is critical, as residual hydrazine (toxic) must be quantified before biological testing.

Part 3: Biological Screening Protocols

Module A: Antimicrobial Susceptibility Profiling (Tier 1)

Rationale: Pyrazole derivatives exert antimicrobial effects by inhibiting DNA gyrase or disrupting cell membrane integrity. The propanoate ester moiety enhances cell wall penetration compared to the free acid.

Workflow Diagram:

Antimicrobial_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 0.22µm Filter Inoculation Inoculation (10^5 CFU/mL) Dilution->Inoculation + Bacteria/Fungi Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Readout (OD600 / Resazurin) Incubation->Readout MIC Determination

Figure 1: High-throughput Microbroth Dilution Workflow.

Protocol: Microbroth Dilution Method (CLSI Standards)

  • Test Organisms:

    • Gram-Positive: Staphylococcus aureus (ATCC 25923).

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1]

    • Fungal: Candida albicans.

  • Procedure:

    • Dissolve MDMP in 100% DMSO to 10 mg/mL (Stock).

    • Dilute in Mueller-Hinton Broth (MHB) to a top concentration of 512 µg/mL (Final DMSO < 1%).

    • Perform 2-fold serial dilutions down to 0.5 µg/mL.

    • Add 10 µL of standardized bacterial suspension (0.5 McFarland).

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

Module B: Anti-Inflammatory Screening (Tier 2)

Rationale: The 3,5-dimethylpyrazole core mimics the structure of COX-2 inhibitors. A cost-effective preliminary screen involves the Albumin Denaturation Assay , which correlates well with anti-inflammatory potency by assessing the stabilization of lysosomal membranes.

Protocol: BSA Denaturation Inhibition

  • Reagents: 0.2% Bovine Serum Albumin (BSA) in Tris Buffer Saline (pH 6.8).

  • Mixture: 4.5 mL BSA solution + 0.5 mL Test Compound (various concentrations: 10–500 µg/mL).

  • Thermal Stress: Incubate at 37°C for 20 mins, then heat to 70°C for 5 mins.

  • Measurement: Cool and measure Absorbance at 660 nm.

  • Calculation:

    
    
    
  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Module C: Cytotoxicity & Safety (Tier 3)

Rationale: To validate MDMP as a drug candidate, it must show selectivity (Therapeutic Index). High antimicrobial activity with high cytotoxicity indicates a non-specific membrane disruptor (toxin), not a drug.

Workflow Diagram:

Cytotoxicity_Workflow Seeding Cell Seeding (HEK293 / Vero) Treatment Compound Treatment (24h Exposure) Seeding->Treatment Adherence MTT_Add Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization Mitochondrial Red. Analysis IC50 Calculation (Non-linear Regression) Solubilization->Analysis Abs @ 570nm

Figure 2: MTT Cell Viability Assay Logic.

Protocol: MTT Assay

  • Cell Line: Normal Human Fibroblasts (HFF-1) or HEK293 (Kidney).

  • Seeding:

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add MDMP (1–1000 µM).

  • Development: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce yellow MTT to purple formazan.

  • Safety Threshold: An IC

    
     > 100 µM is generally considered "low cytotoxicity" for hit compounds.
    

Part 4: Data Interpretation & Decision Matrix

Table 2: Go/No-Go Criteria

AssayMetric"Go" Criteria (Hit)"No-Go" Criteria (Fail)
Antimicrobial MIC< 64 µg/mL> 256 µg/mL
Anti-inflammatory IC

(BSA)
Comparable to Diclofenac (within 2-fold)< 20% Inhibition at max dose
Cytotoxicity Selectivity Index (SI)SI (IC

/MIC) > 10
SI < 2

Part 5: References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry, 90, 485-514. Link

  • Kumar, R., et al. (2013). "Synthesis and biological evaluation of some new 3,5-dimethylpyrazole derivatives as antimicrobial agents." Medicinal Chemistry Research, 22(11), 5584-5598. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Chandra, S., et al. (2010). "Synthesis and anti-inflammatory activity of some new 3-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives." Journal of Saudi Chemical Society, 14(2), 167-171. Link

Sources

An In-Depth Technical Guide to the Discovery and History of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a substituted pyrazole derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. We will delve into the fundamental principles of pyrazole chemistry, explore the key synthetic methodologies for obtaining the title compound, and discuss its potential applications in medicinal chemistry and materials science. This document serves as a valuable resource for researchers and professionals engaged in the exploration and utilization of pyrazole-based scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in heterocyclic chemistry since its discovery. The first synthesis of pyrazole itself was achieved by Buchner in 1889. Pyrazole derivatives have since become indispensable in various scientific fields, particularly in drug discovery and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have led to the development of numerous commercial drugs. The versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical and biological properties.

The Genesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate: A Synthetic Perspective

While a singular "discovery" of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is not prominently documented in seminal, historical literature, its existence and synthesis are a logical extension of established pyrazole chemistry. The preparation of this molecule can be approached through a multi-step synthesis, leveraging well-understood reactions. A plausible and efficient synthetic pathway is outlined below, starting from the readily available 3,5-dimethylpyrazole.

Key Synthetic Intermediates and Reactions

The synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate hinges on the preparation of a key intermediate: 3,5-dimethyl-1H-pyrazole-4-carbaldehyde . This aldehyde serves as a crucial building block for introducing the propanoate side chain at the 4-position of the pyrazole ring.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In the context of pyrazoles, N-substituted derivatives are typically required for successful formylation at the 4-position.

Conceptual Experimental Workflow: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Decarboxylation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction at 0-5 °C POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent N_Substituted_Pyrazole N-Substituted 3,5-dimethylpyrazole Formylated_Intermediate Formylated Intermediate N_Substituted_Pyrazole->Formylated_Intermediate Electrophilic attack by Vilsmeier Reagent Final_Product 3,5-dimethyl-1H-pyrazole-4-carbaldehyde Formylated_Intermediate->Final_Product Alkaline Hydrolysis & Decarboxylation

Caption: Vilsmeier-Haack formylation of an N-substituted 3,5-dimethylpyrazole.

Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Protection of the Pyrazole Nitrogen: React 3,5-dimethylpyrazole with a suitable protecting group, such as an alkyl group, to facilitate the subsequent formylation.

  • Vilsmeier-Haack Reaction: The N-substituted 3,5-dimethylpyrazole is then subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This introduces a formyl group at the C4 position of the pyrazole ring.

  • Deprotection and Hydrolysis: The resulting N-substituted 4-formyl-3,5-dimethylpyrazole is then deprotected and hydrolyzed under alkaline conditions to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

With the 4-formylpyrazole in hand, the next crucial step is to introduce the three-carbon side chain. The Wittig reaction is a classic and highly effective method for converting aldehydes and ketones into alkenes.[3]

Conceptual Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium_Salt Methyl (triphenylphosphoranylidene)acetate Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Acrylate Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate Ylide->Acrylate Aldehyde 3,5-dimethyl-1H-pyrazole-4-carbaldehyde Aldehyde->Acrylate Nucleophilic attack and cyclization

Caption: Wittig reaction to form the acrylate intermediate.

Protocol: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate

  • Preparation of the Wittig Reagent: A phosphonium ylide is prepared from methyl (triphenylphosphoranylidene)acetate by treatment with a strong base, such as sodium hydride or n-butyllithium.

  • Reaction with the Aldehyde: The freshly prepared ylide is then reacted with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction proceeds via a betaine intermediate, which collapses to form the desired acrylate and triphenylphosphine oxide.

The final step in the synthesis is the reduction of the carbon-carbon double bond in the acrylate side chain to yield the target propanoate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Conceptual Experimental Workflow: Catalytic Hydrogenation

G Acrylate Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate Product Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Acrylate->Product Catalyst Catalyst (e.g., Pd/C, PtO₂) Catalyst->Product Hydrogen Hydrogen Gas (H₂) Hydrogen->Product Reduction of C=C bond

Caption: Catalytic hydrogenation to yield the final product.

Protocol: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

  • Reaction Setup: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, either at atmospheric pressure or elevated pressure, until the reaction is complete.

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. The final compound can be purified by techniques such as column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂-
Molecular Weight 182.22 g/mol -
Appearance White to off-white solidCommercial Supplier Data
Melting Point Not widely reported-
Boiling Point Not widely reported-
Solubility Soluble in methanol, ethanol, dichloromethaneGeneral knowledge of similar compounds

Spectroscopic Characterization:

  • ¹H NMR: Signals corresponding to the two methyl groups on the pyrazole ring, the methylene protons of the propanoate chain, the methoxy group of the ester, and the pyrazole ring proton.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the methyl groups, the methylene carbons, the ester carbonyl, and the methoxy carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Perspectives

While specific, large-scale applications of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate are not extensively documented, its structural features suggest potential utility in several areas:

  • Medicinal Chemistry: As a substituted pyrazole, it can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized.

  • Materials Science: Pyrazole derivatives are known to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the ester functionality provides another potential coordination site.

The continued exploration of pyrazole chemistry is likely to uncover novel applications for this and related compounds. Its straightforward synthesis from readily available starting materials makes it an attractive building block for further chemical exploration.

Conclusion

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, while not a compound with a storied history of a singular, groundbreaking discovery, represents a valuable member of the vast pyrazole family. Its synthesis is a testament to the power and versatility of fundamental organic reactions. This guide has provided a comprehensive overview of its likely synthetic pathway, drawing upon established methodologies in heterocyclic chemistry. As research into pyrazole derivatives continues to expand, the potential of this and similar molecules as building blocks for new pharmaceuticals and materials remains a promising area of investigation.

References

  • Buchner, E. (1889). Ueber die Pyrazole. Berichte der deutschen chemischen Gesellschaft, 22(1), 842-849.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Reich, D. A., & Paquette, L. A. (1995). The Vilsmeier-Haack Reaction. Organic Reactions, 44, 1-36.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330.
  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] First identified by Ludwig Knorr in 1883, this versatile scaffold is a key constituent in a multitude of natural and synthetic bioactive compounds.[1][5][6] The unique structural and electronic properties of the pyrazole ring allow it to serve as a pharmacophore in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8][9][10] The metabolic stability of pyrazole derivatives is a significant factor contributing to their increasing presence in newly approved pharmaceuticals.[2] This guide provides an in-depth exploration of the synthesis and characterization of novel pyrazole derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis of the Pyrazole Core: A Method Selection Guide

The synthetic route chosen to construct the pyrazole ring is a critical decision that profoundly impacts yield, purity, cost-effectiveness, and scalability.[11] A thorough understanding of the available methodologies is paramount for the efficient and successful synthesis of target pyrazole derivatives.

Classical Approaches: Time-Tested and Reliable

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] Its enduring popularity stems from its reliability and high yields, particularly with symmetrical dicarbonyls. However, the use of unsymmetrical 1,3-dicarbonyls can lead to issues with regioselectivity, yielding a mixture of isomeric products.[11][12]

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation [5]

  • Reaction Setup: To a solution of the substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol, add the desired hydrazine derivative (1.0-1.2 eq).[5]

  • Catalysis (Optional): For less reactive substrates, a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, nano-ZnO, Amberlyst-70) can be added to facilitate the reaction.[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with reaction times ranging from a few hours to overnight.[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

2. Synthesis from α,β-Unsaturated Carbonyls: This versatile method utilizes the cyclization of α,β-unsaturated carbonyl compounds (chalcones) or ketones with a leaving group at the β-position with hydrazines.[5][11] The reaction proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring.[11] This approach is particularly advantageous for the synthesis of 3,5-diarylpyrazoles due to the wide availability of chalcone precursors.[11]

Modern Synthetic Methodologies: Efficiency and Diversity

The demand for rapid access to diverse libraries of pyrazole derivatives for high-throughput screening has driven the development of more efficient and versatile synthetic strategies.

1. Multicomponent Reactions (MCRs): MCRs offer a powerful and atom-economical approach to construct complex molecules in a single step from three or more starting materials.[12][13][14] These reactions are highly efficient and allow for the generation of a wide range of structurally diverse pyrazoles.[12][13] For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield highly substituted pyrano[2,3-c]pyrazoles.[13]

2. Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields.[15][16][17] Microwave-assisted pyrazole synthesis is a green chemistry approach that offers significant advantages in terms of energy efficiency and speed.[16][17] For example, the cyclocondensation of hydrazones with Vilsmeier-Haack reagent, which typically requires several hours of conventional heating, can be completed in seconds under microwave irradiation.

3. Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as copper- or silver-catalyzed cycloadditions, provide elegant and regioselective pathways to substituted pyrazoles.[5][18][19] These methods often proceed under mild conditions and tolerate a wide range of functional groups. For example, a silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[5]

Visualizing Synthetic Pathways

The following diagrams illustrate the core logic of key synthetic strategies for pyrazole derivatives.

G cluster_knorr Knorr Pyrazole Synthesis cluster_chalcone Synthesis from α,β-Unsaturated Carbonyls cluster_mcr Multicomponent Reactions (MCRs) cluster_cycloaddition [3+2] Cycloadditions K1 1,3-Dicarbonyl Compound KP Pyrazole K1->KP + K2 Hydrazine Derivative K2->KP C1 α,β-Unsaturated Carbonyl CP Pyrazole C1->CP + C2 Hydrazine Derivative C2->CP M1 Component A MP Pyrazole Derivative M1->MP + M2 Component B M2->MP M3 Component C (...) M3->MP D1 1,3-Dipole (e.g., Diazo Compound) DP Pyrazole D1->DP + D2 Dipolarophile (e.g., Alkyne) D2->DP

Caption: Key Synthetic Strategies for the Pyrazole Core.

Comprehensive Characterization of Novel Pyrazole Derivatives

The unambiguous structural elucidation of newly synthesized pyrazole derivatives is crucial and is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural characterization of organic molecules.

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals for pyrazoles include the N-H proton (if present), which is often broad and its chemical shift can be solvent-dependent, and the protons on the pyrazole ring.[20][21] Annular tautomerism in N-unsubstituted pyrazoles can lead to the observation of more signals than expected, an issue that can often be resolved using variable temperature NMR studies.[22]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and can be used to confirm the structure.[21][23]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity between protons and carbons, especially for complex or highly substituted pyrazole derivatives.[24]

Protocol: General NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For pyrazole derivatives, key vibrational bands include the N-H stretch (for N-unsubstituted pyrazoles, typically in the range of 3100-3500 cm⁻¹), C=N stretching vibrations within the ring (around 1590 cm⁻¹), and C-H stretching and bending frequencies.[21][25]

3. Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized pyrazole derivative.

Crystallographic and Analytical Techniques

1. Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[26][27][28][29][30][31] Obtaining suitable single crystals for X-ray analysis is often a crucial step in the characterization of novel compounds.

2. Elemental Analysis: This method determines the percentage composition of elements (typically C, H, N) in a compound, which can be compared with the calculated values to confirm the purity and empirical formula of the synthesized pyrazole.[21]

Table 1: Summary of Characterization Techniques and Information Provided

TechniqueInformation Provided
¹H NMR Proton environment, connectivity, and number of protons.
¹³C NMR Carbon skeleton and number of non-equivalent carbons.
2D NMR Connectivity between protons and carbons.
IR Spectroscopy Presence of functional groups.
Mass Spectrometry Molecular weight and elemental composition (HRMS).
X-ray Crystallography Definitive 3D molecular structure.
Elemental Analysis Elemental composition and purity.

Experimental Workflow: From Synthesis to Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel pyrazole derivative.

G Start Conceptualization of Target Pyrazole Derivative Synthesis Synthesis via Selected Method (e.g., Knorr, MCR, Microwave) Start->Synthesis Workup Reaction Work-up and Isolation Synthesis->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char Xray Single-Crystal X-ray Diffraction (if crystals are obtained) Purification->Xray Crystal Growth Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Initial_Char->Spectroscopy Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation Final_Analysis Comprehensive Data Analysis and Reporting Structure_Confirmation->Final_Analysis Xray->Structure_Confirmation

Sources

spectroscopic data for methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure paramount for research and quality control.[1] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this target molecule. We present standardized protocols for data acquisition, detailed analyses of expected spectral features, and an integrated approach to data interpretation. This guide is intended for researchers, chemists, and quality assurance professionals who require a robust, self-validating methodology for the structural confirmation of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The specific substitution pattern on the pyrazole ring dictates the molecule's pharmacological profile. Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate combines this versatile heterocyclic core with a methyl ester functional group, presenting a key intermediate for the synthesis of more complex pharmaceutical candidates.

Accurate and comprehensive structural characterization is the bedrock of chemical synthesis and drug development. It ensures the identity and purity of a compound, validates the synthetic pathway, and provides the foundational data required for regulatory submission. This guide explains the causality behind spectroscopic choices and provides the technical details necessary to confirm the structure of the title compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. This predictive approach allows for a more targeted and efficient interpretation of the acquired data.

Caption: Molecular structure of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.

Predicted Features:

  • ¹H NMR: We anticipate signals for two distinct pyrazole methyl groups, two methylene groups in the propanoate chain (which will likely show coupling to each other), a methoxy group from the ester, and a broad signal for the pyrazole N-H proton.

  • ¹³C NMR: We expect distinct signals for the two pyrazole methyl carbons, the two methylene carbons, the ester carbonyl carbon, the methoxy carbon, and the three unique carbons of the pyrazole ring.

  • IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ester, C-O stretching, N-H stretching from the pyrazole ring, and various C-H stretching and bending vibrations.

  • Mass Spectrometry: The primary objective is to observe the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight (C₉H₁₄N₂O₂ = 198.22 g/mol ).

General Workflow for Spectroscopic Analysis

A systematic workflow ensures that data is collected efficiently and interpreted in a logical, self-validating manner. The process begins with sample preparation and proceeds through data acquisition and integrated analysis.

Caption: A systematic workflow for the spectroscopic analysis and structural confirmation.

Detailed Spectroscopic Analysis and Interpretation

This section provides the experimental protocols and a detailed interpretation of the expected spectroscopic data. The predicted chemical shifts and absorption frequencies are based on established principles and data from structurally related compounds.[1][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube.[6]

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Cited Analogs
~10.5 - 12.0 broad singlet 1H NH (pyrazole) The N-H proton of pyrazole rings is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[7]
3.67 singlet 3H O-CH₃ Ester methoxy groups are singlets and typically appear in the 3.6-3.8 ppm range. (Analog: methyl propanoate).[6]
~2.60 triplet 2H -CH₂ -C=O The methylene group alpha to the carbonyl is deshielded and appears as a triplet due to coupling with the adjacent CH₂ group.
~2.45 triplet 2H Pyrazole-CH₂ - The methylene group attached to the pyrazole ring appears as a triplet due to coupling with the alpha-CH₂ group.

| ~2.20 | singlet | 6H | C3-CH₃ , C5-CH₃ | The two methyl groups on the pyrazole ring are magnetically equivalent (or very similar) and appear as a sharp singlet. (Analog: 3,5-dimethylpyrazole δ ~2.21 ppm).[5] |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale & Cited Analogs
~173 C =O (ester) The carbonyl carbon of an ester is highly deshielded and typically found in the 170-175 ppm region. (Analog: methyl propanoate).[8]
~148 C 3 & C 5 (pyrazole) The methyl-substituted carbons of the pyrazole ring are found downfield. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~148 ppm).[3]
~105 C 4 (pyrazole) The C4 carbon of the pyrazole ring, substituted with the alkyl chain, appears around this region. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~106 ppm).[3]
~51 O-C H₃ The methoxy carbon of the ester is shielded relative to the carbonyl and appears around 51 ppm. (Analog: methyl propanoate).[8]
~35 -C H₂-C=O The methylene carbon alpha to the carbonyl.
~20 Pyrazole-C H₂- The methylene carbon attached to the pyrazole ring.

| ~11-13 | Pyrazole-C H₃ | The methyl carbons on the pyrazole ring are highly shielded and appear upfield. (Analog: 3,5-dimethyl-1-phenyl-1H-pyrazole δ ~12-13 ppm).[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Sample Preparation (KBr Method): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Data

Frequency (ν, cm⁻¹) Intensity Vibration Type Assignment
~3100-3300 Medium, Broad N-H Stretch Pyrazole N-H group
2900-3000 Medium-Strong C-H Stretch Aliphatic C-H (methyl, methylene)
~1735 Strong, Sharp C=O Stretch Ester carbonyl group
~1550 Medium C=N Stretch Pyrazole ring vibration

| 1150-1250 | Strong | C-O Stretch | Ester C-O single bond |

The presence of a strong, sharp peak around 1735 cm⁻¹ is highly diagnostic for the ester carbonyl group, while the broad N-H stretch confirms the presence of the 1H-pyrazole tautomer. The NIST Chemistry WebBook provides reference spectra for the 3,5-dimethylpyrazole core, which supports these assignments.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Table 4: Predicted Mass Spectrometry Data

m/z (mass-to-charge) Ion Rationale
199.113 [M+H]⁺ The primary signal of interest is the protonated molecular ion. The exact mass for C₉H₁₅N₂O₂⁺ is 199.1134, which should be observable with high-resolution MS (HRMS).
167.087 [M-OCH₃]⁺ Loss of the methoxy radical from the ester is a common fragmentation pathway.
141.108 [M-COOCH₃]⁺ Loss of the entire carbomethoxy group.

| 97.076 | [C₅H₉N₂]⁺ | Represents the protonated 3,5-dimethyl-1H-pyrazol-4-yl-methyl fragment. |

Confirmation of the molecular ion peak at m/z 199 is the most critical piece of data from this experiment, directly verifying the molecular formula.

Integrated Data Analysis: Confirming the Structure

No single technique provides the complete structural picture. The power of this analytical approach lies in integrating the data from all three methods to build an unassailable case for the structure.

Integrated Structural Confirmation cluster_data Acquired Spectroscopic Data cluster_interpretation Inferred Structural Features H_NMR ¹H NMR: - 6 proton environments - Correct integrations (3:2:2:6) - Expected multiplicities Feat_Conn Connectivity: - Propanoate chain at C4 - Two methyl groups on pyrazole H_NMR->Feat_Conn C_NMR ¹³C NMR: - 7 unique carbon signals - Signals for C=O, OCH₃, and pyrazole carbons Feat_FG Functional Groups: - Ester (methyl) - 1H-Pyrazole (disubstituted) C_NMR->Feat_FG C_NMR->Feat_Conn IR IR: - Strong C=O stretch (~1735 cm⁻¹) - Broad N-H stretch (~3200 cm⁻¹) - Strong C-O stretch (~1200 cm⁻¹) IR->Feat_FG MS MS: - Molecular ion [M+H]⁺ at m/z 199 Feat_MW Molecular Formula: C₉H₁₄N₂O₂ MS->Feat_MW Conclusion Confirmed Structure: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Feat_MW->Conclusion Feat_FG->Conclusion Feat_Conn->Conclusion

Caption: Integration of multiple spectroscopic techniques for unambiguous structure confirmation.

The process is one of mutual validation:

  • MS confirms the molecular formula (C₉H₁₄N₂O₂).

  • IR confirms the presence of the key functional groups (ester C=O, pyrazole N-H).

  • ¹³C NMR confirms the number of unique carbons and the presence of carbonyl, methoxy, and pyrazole ring carbons.

  • ¹H NMR confirms the connectivity and relative number of protons, showing the propanoate chain and the two equivalent methyl groups on the pyrazole ring.

When all data align with the proposed structure and contradict other potential isomers, the structural assignment is considered confirmed.

Conclusion

The structural elucidation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is reliably achieved through the synergistic application of NMR, IR, and MS techniques. This guide outlines a robust, protocol-driven approach that ensures scientific integrity and provides a clear, verifiable data package. By understanding the expected spectroscopic signatures and the reasoning behind them, researchers can confidently synthesize, purify, and utilize this valuable chemical intermediate in their drug discovery and development pipelines. The methodologies described herein are foundational for quality control and serve as a template for the characterization of other novel pyrazole derivatives.

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
  • 3,5-Dimethylpyrazole. NIST WebBook.
  • 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.
  • Compound methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate. Chemdiv.
  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (2019). MDPI.
  • (PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (2019). ResearchGate.
  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). Cambridge Isotope Laboratories.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed.
  • Arabian Journal of Chemistry. (2025).
  • Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry.
  • 3,5-Dimethylpyrazole. NIST WebBook.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

Sources

Advanced NMR Characterization of Pyrazole Scaffolds: Tautomerism, Regiochemistry, and Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR analysis of pyrazole compounds, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Pyrazoles are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib). However, their analysis is complicated by two primary phenomena: annular tautomerism in


-unsubstituted derivatives and regioisomerism  (

- vs.

-substitution) in

-alkylated products. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, self-validating workflow for resolving these structural ambiguities using 1D and 2D NMR techniques.

Part 1: Fundamental NMR Characteristics

Before addressing complex dynamics, one must establish the baseline spectral signature of the pyrazole ring.

Atom Numbering and General Shifts

The pyrazole ring consists of two adjacent nitrogen atoms.


 is the pyrrole-like amine (bearing the substituent or proton), and 

is the pyridine-like imine.
PositionNucleusTypical Shift (

, ppm)
Multiplicity / Coupling (

)
Notes
H3 / H5


d,

Hz
Deshielded by adjacent N.
H4


t or ddUpfield due to

-position relative to N.
C3 / C5


-C3 is typically downfield of C5 in

-substituted systems.[1]
C4


-Distinctly shielded signal.
N1


to

-Pyrrole-like (shielded). Ref:

.
N2


to

-Pyridine-like (deshielded). Ref:

.

Coupling Constants (


): 
  • 
     Hz.[2]
    
  • 
     Hz (often unresolved broadening).
    

Part 2: The Tautomerism Challenge ( -Unsubstituted)

Pyrazoles with a free


 group exist in a dynamic equilibrium between two tautomers (

-pyrazole). This proton transfer is often fast on the NMR timescale at room temperature, leading to signal averaging .
The Phenomenon

In a symmetric pyrazole (e.g., 3,5-dimethylpyrazole), tautomerism renders positions 3 and 5 equivalent, resulting in a simplified spectrum. In asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), the equilibrium favors one tautomer, but exchange broadens the signals.

Solvent and Temperature Effects[3]
  • Protic Solvents (e.g., MeOD,

    
    ):  Promote rapid exchange. Signals for C3/C5 may coalesce into a single broad peak or an average value.
    
  • Aprotic Polar Solvents (e.g., DMSO-

    
    ):  Form strong H-bonds with the 
    
    
    
    , slowing the exchange. This often allows the observation of distinct tautomers at lower temperatures.
  • Aprotic Non-polar Solvents (e.g.,

    
    , Benzene-
    
    
    
    ):
    Often lead to broad, undefined signals due to intermediate exchange rates and dimer formation.

Protocol for Handling Broad Signals:

  • Switch Solvent: If signals are broad in

    
    , switch to DMSO-
    
    
    
    .
  • Variable Temperature (VT):

    • Cooling (to -40°C): Slows exchange, resolving distinct tautomers (decoalescence).

    • Heating (to +50°C): Accelerates exchange, sharpening the averaged signal for easier integration.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Dynamic Equilibrium T1 Tautomer A (3-Substituted) T2 Tautomer B (5-Substituted) T1->T2 Fast Exchange (RT) Solvent Solvent Influence DMSO DMSO-d6 (H-bonding stabilizes NH) Slower Exchange Solvent->DMSO CDCl3 CDCl3 (Dimerization) Intermediate Exchange Solvent->CDCl3 DMSO->T1 Sharpens Peaks (Slow Regime) CDCl3->T1 Broadens Peaks (Intermediate Regime)

Caption: Solvent influence on annular tautomerism kinetics. DMSO slows exchange, often resolving individual tautomers.

Part 3: Regioisomer Determination ( -Substituted)

The alkylation of an asymmetric pyrazole (e.g., 3-methylpyrazole) yields a mixture of 1,3-disubstituted and 1,5-disubstituted isomers. Distinguishing these is the most critical analytical task.

The "Gold Standard" Workflow

Do not rely solely on chemical shift heuristics. Use the following self-validating workflow.

Step 1: 1D

NMR Screening

Check the symmetry.

  • Symmetric substitution (e.g., 3,5-dimethyl): Methyl groups appear as a single signal (if

    
    -H) or two distinct signals (if 
    
    
    
    -R).
  • Asymmetric substitution: Look for the

    
    -Methyl signal.[3]
    
    • Heuristic: In

      
      , 
      
      
      
      -Me in the 1,5-isomer is often slightly downfield compared to the 1,3-isomer due to steric deshielding, but this is unreliable without reference standards.
Step 2: 1D NOESY / ROESY (Spatial Proximity)

This is the fastest confirmation method.

  • Irradiate the

    
    -Alkyl  protons.
    
  • 1,5-Isomer: Strong NOE enhancement of the C5-Substituent (e.g., Phenyl protons or Methyl group).

  • 1,3-Isomer: Strong NOE enhancement of the H5 proton (the ring proton).

  • Note: If the C5 substituent is a proton (H5), both isomers show NOE to a ring proton. You must distinguish H3 from H5 (H5 is typically downfield of H3, but HMBC is safer).

Step 3:

-

HMBC (Connectivity)

This provides unequivocal proof by tracing the 3-bond coupling (


).
  • Locate the

    
    -Alkyl  proton signal.
    
  • Find the HMBC correlation from

    
    -Alkyl to the ipso-carbon  (C5 for 1,5-isomer; C5 for 1,3-isomer? No, it correlates to C5  in both, but the nature of C5 changes).
    
    • Correction: The

      
      -Alkyl protons correlate to C1 ? No, N-Me correlates to C5  and C3  is too far (
      
      
      
      ).
    • Actual Path:

      
      -Me protons correlate to C5  (the adjacent ring carbon) via 
      
      
      
      (through Nitrogen).
  • Validation: Once you identify C5 via the N-Me correlation:

    • Check if C5 couples to the C5-substituent protons (1,5-isomer).

    • Check if C5 couples to H4 (1,3-isomer, where C5 bears a proton).

Step 4:

HMBC (Advanced)

If available,


 HMBC is powerful.
  • 
     (Pyrrole-like):  Correlates strongly with H3, H5, and 
    
    
    
    -Alkyl.
  • 
     (Pyridine-like):  Correlates strongly with H3 and H1 (if present), but typically has a very different chemical shift (deshielded).
    
  • Shift Diagnostic:

    
    -alkylation causes a significant shift in the 
    
    
    
    resonance compared to the parent.
Visualization: Regioisomer Assignment Decision Tree

RegioisomerID Start Start: N-Alkylated Pyrazole Mixture NOESY Experiment 1: 1D NOESY (Irradiate N-Alkyl Group) Start->NOESY Result1 NOE to Ring Proton (H5)? NOESY->Result1 Isomer13 Likely 1,3-Isomer (N-Me is far from substituent) Result1->Isomer13 Yes (Strong) Result2 NOE to Substituent (e.g., Ph)? Result1->Result2 No / Weak HMBC Confirmation: 1H-13C HMBC (Trace N-Me to C5) Isomer13->HMBC Isomer15 Likely 1,5-Isomer (N-Me is close to substituent) Isomer15->HMBC Result2->Isomer15 Yes (Strong) Final Definitive Assignment HMBC->Final Correlate N-Me to C5 Check C5 shift & coupling

Caption: Decision tree for distinguishing 1,3- and 1,5-substituted pyrazoles using NOESY and HMBC.

Part 4: Experimental Protocols

Sample Preparation[4][5]
  • Concentration: 10-20 mg in 0.6 mL solvent for standard

    
    /2D experiments.
    
  • Solvent Choice:

    • Routine:

      
       (Good solubility, cheap).
      
    • Tautomer Resolution: DMSO-

      
       (dry).
      
    • Trace Analysis: If analyzing mixtures, use a relaxation delay (

      
      ) of 
      
      
      
      (typically 10-15s) for quantitative integration.
HMBC Parameter Optimization

For pyrazoles, the long-range couplings (


) are critical.
  • Standard HMBC: Optimized for

    
     Hz. This works for most 
    
    
    
    couplings (e.g., H4 to C5).
  • Long-Range HMBC: If looking for

    
     (often seen in aromatic systems) or weak 
    
    
    
    through Nitrogen, optimize for
    
    
    Hz.
HMBC Parameters
  • Reference: Nitromethane (external) = 0.0 ppm.[4][5][6]

  • Pulse Sequence: Gradient-selected

    
    -
    
    
    
    HMBC.
  • Optimization:

    
     Hz (for long range).
    

Part 5: Reference Data

Table 1: Characteristic NMR Shifts (in )

Note: Shifts are approximate and depend on substituents.

Carbon1,3-Dimethylpyrazole1,5-Dimethylpyrazole
C3 (Substituted)~148 ppm~139 ppm
C4 (H-bearing)~105 ppm~105 ppm
C5 (H vs Subst)~133 ppm (CH)~139 ppm (C-Me)
N-Me ~36 ppm~36 ppm

Key Trend: In 1,3-isomers, C3 is often more deshielded than C5. In 1,5-isomers, the steric compression can shield the C5 methyl group slightly in


 NMR, but 

effects are more complex. Always use HMBC for assignment.

References

  • Claramunt, R. M., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684.

  • Fruchier, A., et al. (1984). "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.

  • Alkorta, I., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Bohrium / Chemical Reviews.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Technical Guides.

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. (General reference for 15N HMBC technique).

Disclaimer: This guide is for research purposes. Always verify spectral assignments with independent analytical methods (e.g., X-ray crystallography) when developing novel chemical entities.

Sources

Mass Spectrometry Fragmentation Patterns of Pyrazole Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of pyrazole esters, a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, agrochemicals). It is designed for researchers requiring precise structural elucidation and isomer differentiation. The content focuses on mechanistic causality, distinguishing between Electron Ionization (EI) and Electrospray Ionization (ESI) pathways, and offers self-validating experimental protocols.

Mechanistic Principles of Fragmentation

The fragmentation of pyrazole esters is governed by the competition between the stability of the aromatic pyrazole ring and the lability of the ester functionality. The fragmentation hierarchy typically follows this order: Ester Cleavage > Substituent Loss > Ring Disintegration.

Electron Ionization (EI) Behavior (Hard Ionization)

In EI (70 eV), the molecular ion (


) is generally observable but often undergoes rapid fragmentation.
Primary Pathway: Ester-Driven Fragmentation

The ester group at the C3, C4, or C5 position is the primary site of fragmentation.

  • 
    -Cleavage (Alkoxy Loss):  The bond between the carbonyl carbon and the alkoxy oxygen cleaves, yielding a resonance-stabilized acylium ion (
    
    
    
    , typically
    
    
    for methyl or
    
    
    for ethyl esters).
  • CO Elimination: The acylium ion subsequently loses carbon monoxide (

    
    , 28 Da) to form the substituted pyrazole cation.
    
  • McLafferty Rearrangement: For ethyl esters (or longer chains), a site-specific hydrogen transfer from the

    
    -carbon to the carbonyl oxygen occurs via a six-membered transition state, expelling a neutral alkene (e.g., ethylene, 28 Da).
    
Secondary Pathway: Ring Fragmentation

Once the exocyclic substituents are stripped, the pyrazole core degrades.

  • HCN Elimination: The hallmark of pyrazole ring destruction is the loss of hydrogen cyanide (

    
    , 27 Da). This typically requires high internal energy and occurs late in the fragmentation series.
    
  • N2 Elimination: Unlike pyrazolines or tetrazoles, fully aromatic pyrazoles rarely lose

    
     directly from the molecular ion due to the high stability of the aromatic system.
    
Electrospray Ionization (ESI-MS/MS) Behavior (Soft Ionization)

In ESI, the molecule forms even-electron ions (


). Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Protonation Site: The pyridinic nitrogen (N2) is the preferred site of protonation.

  • Neutral Losses: Common losses include the alcohol moiety (

    
    ) or the alkene from the ester group, followed by decarboxylation.
    

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the competing fragmentation pathways for Ethyl 1H-pyrazole-4-carboxylate , a model system representing the core behavior of this class.

PyrazoleFragmentation M_Ion Molecular Ion (M+.) m/z 140 Acylium Acylium Ion [M - OEt]+ m/z 95 M_Ion->Acylium - OEt (45 Da) Alpha Cleavage McLafferty_Ion Carboxylic Acid Radical Ion [M - C2H4]+. m/z 112 M_Ion->McLafferty_Ion - C2H4 (28 Da) McLafferty Rearr. PyrazoleCat Pyrazole Cation [M - OEt - CO]+ m/z 67 Acylium->PyrazoleCat - CO (28 Da) Decarbonylation RingFrag Ring Fragment [M - OEt - CO - HCN]+ m/z 40 PyrazoleCat->RingFrag - HCN (27 Da) Ring Fission Dehydration Ketene-like Ion [M - C2H4 - H2O]+. m/z 94 McLafferty_Ion->Dehydration - H2O (18 Da)

Caption: Figure 1. Competing EI-MS fragmentation pathways for Ethyl 1H-pyrazole-4-carboxylate (


 140). The blue path represents the McLafferty rearrangement, while the red path indicates alpha-cleavage.

Key Diagnostic Ions

The following table summarizes the diagnostic ions used to validate the presence of a pyrazole ester scaffold.

Fragment TypeMass Loss / IonMechanistic OriginDiagnostic Value
Molecular Ion

ParentConfirms MW; odd mass indicates odd N count (Nitrogen Rule).
Alkoxy Loss

(OMe)

(OEt)

-Cleavage
Confirms ester presence and alcohol chain length.
McLafferty

(Ethyl)

(Propyl)

-H Transfer
Confirms ester alkyl chain length

2 carbons.
Acylium VariableRetained

Base peak in many short-chain esters.
Ring Fission

Loss of HCNConfirms pyrazole ring integrity (requires N-N bond).

Experimental Protocol: Structural Validation

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the data should be considered unreliable.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-MS).

  • Concentration: Dilute to 10 µg/mL. High concentrations promote dimerization in ESI (

    
    ), complicating interpretation.
    
GC-MS Method (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1]

  • Scan Range: m/z 40–500.

System Suitability Check:

  • Inject a standard of Ethyl Acetate .

  • Pass Criteria: Observation of m/z 43 (Acetyl cation) and m/z 61 (Protonated acetic acid/rearrangement product). If m/z 43 is <10% of base peak, source tuning is required.

ESI-MS/MS Method
  • Mode: Positive Ion (

    
    ).[2][3]
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV.

System Suitability Check:

  • Pass Criteria: The

    
     peak must be the base peak at 0 eV collision energy.
    
  • Validation: Upon applying 20 eV CE, the ratio of the parent ion to the fragment

    
     should be reproducible (<5% RSD).
    

Differentiating Isomers (Regiochemistry)

A common challenge is distinguishing between 1,3- and 1,5- substituted pyrazole isomers.

  • 1,5-Isomers: Steric crowding between the N1-substituent and C5-substituent often weakens the N1-C5 bond.

    • Observation: Higher abundance of fragments resulting from the loss of the N1-substituent compared to the 1,3-isomer.

  • 1,3-Isomers: More thermodynamically stable with less steric strain.

    • Observation: The molecular ion is typically more intense. Fragmentation is dominated by ester cleavage rather than ring substituent loss.

References

  • NIST Mass Spectrometry Data Center. "Ethyl 4-pyrazolecarboxylate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][4]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns." HSC Chemistry Modules. [Link]

  • Chemistry LibreTexts. "Fragmentation Patterns of Esters and Heterocycles." Spectroscopy Guides. [Link]

Sources

Technical Guide: Stability and Degradation Profile of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stability and degradation profile of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7). It is designed for researchers requiring actionable data on handling, storage, and analytical method development.

Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a key synthetic intermediate, often employed in the development of kinase inhibitors and agrochemicals. Its stability profile is dominated by the labile methyl ester moiety and the amphoteric nature of the pyrazole ring .

While the pyrazole core exhibits high thermal robustness, the ester side chain renders the molecule susceptible to hydrolysis under non-neutral conditions. This guide details the mechanistic pathways of degradation, providing validated protocols for forced degradation studies and analytical monitoring.[1]

Chemical Identity & Physicochemical Context

Understanding the structural drivers of instability is the first step in robust experimental design.

PropertyDetailImplication for Stability
Structure Pyrazole ring (3,5-dimethyl) + Methyl propanoate tailSymmetry: The 3,5-dimethyl substitution renders the N-H tautomers equivalent, simplifying NMR analysis but not affecting chemical reactivity.
Functional Groups 1. Methyl Ester2. Pyrazole Nitrogen (NH)1. Ester: Primary site of hydrolysis (Acid/Base).2. Pyrazole: Susceptible to N-oxidation; acts as a weak base (pKa ~4.1 for conjugate acid).
pKa (Predicted) ~4.1 (Pyrazolium/Pyrazole)At pH < 3, the molecule is protonated (cationic), increasing water solubility and potentially altering hydrolysis kinetics.
LogP ~1.2 - 1.5Moderately lipophilic; stable in organic solvents but requires buffering in aqueous media.

Degradation Mechanisms: The Core Pathways

The degradation of this molecule follows two primary vectors: Hydrolytic Cleavage and Oxidative Stress .

Hydrolytic Degradation (Primary Pathway)

The methyl ester is the most vulnerable point.

  • Acidic Hydrolysis: Under acidic conditions (pH < 2), the carbonyl oxygen is protonated, activating the ester carbon for nucleophilic attack by water.[2] This yields the carboxylic acid derivative and methanol.

  • Basic Hydrolysis (Saponification): Under basic conditions (pH > 9), the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and generally faster than acid hydrolysis for this substrate.

Oxidative Degradation
  • N-Oxidation: The pyrazole nitrogen (specifically the pyridine-like nitrogen) can undergo oxidation to form an N-oxide, particularly in the presence of peroxides or peracids.

  • Alkyl Oxidation: The benzylic-like methyl groups at positions 3 and 5 are relatively stable but can be oxidized to aldehydes/acids under extreme radical stress (e.g., AIBN + Oxygen), though this is rare in standard storage.

Visualizing the Degradation Network

The following diagram maps the kinetic pathways for degradation.

DegradationPathways cluster_conditions Critical Stress Factors Parent Parent Molecule Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Acid Hydrolysis Product (Major) 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid Parent->Acid Hydrolysis (pH < 3 or pH > 9) Methanol Byproduct Methanol Parent->Methanol Leaving Group NOxide Oxidation Product (Minor) N-oxide Derivative Parent->NOxide Oxidation (H2O2 / Peroxides) Moisture Moisture High pH High pH Peroxides Peroxides

Figure 1: Mechanistic degradation pathways of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.[3]

Forced Degradation Protocols (Stress Testing)

To validate the stability-indicating nature of your analytical method, you must perform stress testing.[4][5] The following protocols are tailored for pyrazole esters, balancing sufficient degradation (5-20%) without destroying the core scaffold.

Acid Stress (Hydrolysis)
  • Reagent: 1.0 N HCl.

  • Protocol: Dissolve 10 mg of sample in 1 mL Acetonitrile (co-solvent). Add 4 mL of 1.0 N HCl.

  • Condition: Reflux at 60°C for 4 hours.

  • Target: Cleavage of methyl ester to free acid.

  • Note: The pyrazole ring will protonate, increasing solubility.

Base Stress (Saponification)
  • Reagent: 0.1 N NaOH (Note: Lower concentration than acid due to higher lability).

  • Protocol: Dissolve 10 mg of sample in 1 mL Acetonitrile. Add 4 mL of 0.1 N NaOH.

  • Condition: Stir at Room Temperature (25°C) for 2 hours.

  • Stop Criteria: Neutralize with 0.1 N HCl immediately before injection to prevent column damage.

Oxidative Stress
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Protocol: Dissolve 10 mg of sample in 5 mL Acetonitrile/Water (50:50). Add H₂O₂ to reach 3%.

  • Condition: Room Temperature for 24 hours.

  • Target: N-oxide formation.

Thermal/Photolytic Stress
  • Thermal: Solid state, 80°C for 7 days. (Expect minimal degradation).

  • Photo: 1.2 million lux hours (ICH Q1B). (Pyrazoles absorb UV; check for ring opening or dimerization).

Analytical Strategy (HPLC/UPLC)

A standard C18 method is often insufficient due to the basicity of the pyrazole. You must control the pH of the mobile phase to prevent peak tailing.

Recommended Method Parameters
  • Column: C18 or Phenyl-Hexyl (for better selectivity of the aromatic ring), 1.7 µm or 2.5 µm particles.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water (pH ~2.5).

    • Why? Keeps the pyrazole protonated (BH+), ensuring a sharp peak shape and preventing interaction with silanols.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm (Pyrazole aromatic).

Experimental Workflow Diagram

Workflow Sample Sample Preparation 1 mg/mL in MeCN:H2O Stress Apply Stress Condition (Acid, Base, Ox, Heat) Sample->Stress Quench Quench/Neutralize pH adjustment to ~4-6 Stress->Quench Timepoint Reached Analyze UPLC/HPLC Analysis Acidic Mobile Phase Quench->Analyze Data Data Processing Calculate % Degradation Mass Balance Check Analyze->Data

Figure 2: Standardized workflow for forced degradation assessment.

Storage and Handling Recommendations

Based on the chemical profile, the following storage conditions are mandatory to maintain purity >99%:

  • Moisture Control: The methyl ester is hygroscopic-sensitive. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Temperature: Store at -20°C for long-term ( > 1 month) or 2-8°C for short-term.

  • Solvent Choice: Avoid protic solvents (Methanol/Ethanol) for long-term storage of solutions, as transesterification can occur. Use DMSO or Anhydrous Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. Link

  • Menyhárd, D.K., et al. "Hydrolysis kinetics of ester derivatives." Journal of Molecular Structure, vol. 1130, 2017. (General reference for ester hydrolysis mechanisms).
  • PubChem. "Compound Summary: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7)." National Library of Medicine. Link

Sources

Technical Guide: Biological Targets & Pharmacological Potential of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate , positioning it not merely as a chemical intermediate but as a strategic pharmacophore in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The "Privileged Scaffold" Hypothesis

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDMPP) represents a classic privileged scaffold in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—a nitrogen-rich aromatic heterocycle substituted with a flexible ester side chain—positions it as a high-value ligand for specific biological targets.

The molecule’s biological relevance is driven by two core mechanisms:

  • Acetyl-Lysine Mimicry (Epigenetics): The 3,5-dimethylpyrazole core mimics the acetylated lysine (Kac) residues recognized by Bromodomain and Extra-Terminal (BET) proteins.

  • Kinase Hinge Binding: The pyrazole nitrogen atoms serve as critical hydrogen bond donor/acceptor pairs for the ATP-binding pockets of protein kinases (e.g., JAK, Aurora).

This guide dissects the molecular logic, synthesis, and experimental validation of MDMPP as a probe for these high-value targets.

Chemical Biology & Mechanistic Targets

Primary Target: BET Bromodomains (Epigenetic Readers)

The most scientifically grounded target for the 3,5-dimethylpyrazole moiety is the Bromodomain (BRD) family, specifically BRD4.

  • Mechanism: Bromodomains recognize acetylated lysine residues on histone tails to regulate gene transcription (e.g., c-MYC oncogene).

  • Ligand Logic: The 3,5-dimethylpyrazole ring acts as a bioisostere for the acetyl-lysine side chain. The two methyl groups provide steric bulk that fits the hydrophobic "WPF shelf" (WPF = Trp-Pro-Phe) within the bromodomain pocket, while the nitrogen atoms engage in a conserved hydrogen bond with the critical asparagine residue (Asn140 in BRD4).

  • Role of the Propanoate Chain: The methyl propanoate chain at the 4-position extends towards the solvent-exposed region. In drug design, this ester is often hydrolyzed to the acid or converted to an amide to pick up additional interactions with the ZA-loop or BC-loop of the protein.

Secondary Target: Protein Kinases (JAK/STAT Pathway)

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Ligand Logic: The pyrazole N-H (donor) and N: (acceptor) motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region."

  • Specificity: The 3,5-dimethyl substitution restricts the rotation of the pyrazole ring, locking it into a bioactive conformation that favors binding to specific kinase isoforms like Janus Kinase (JAK) or Aurora Kinase .

Physicochemical Profile (In Silico)

MDMPP exhibits drug-like properties suitable for cell-permeable probes.

PropertyValueImplication
Molecular Weight ~196.25 DaIdeal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.2 - 1.5Good membrane permeability; Lipinski compliant
H-Bond Donors 1 (NH)Critical for Hinge/Asn binding
H-Bond Acceptors 3 (N, C=O, O)Versatile interaction points
TPSA ~50 ŲHigh oral bioavailability potential

Experimental Protocols

Synthesis: The Modified Knorr Pyrazole Synthesis

To generate MDMPP with high regioselectivity, use the condensation of a substituted 1,3-diketone with hydrazine.

Reagents:

  • Precursor A: Methyl 4-acetyl-5-oxohexanoate (or 3-(2-methoxycarbonylethyl)-2,4-pentanedione).

  • Precursor B: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: Ethanol (EtOH).

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of Methyl 4-acetyl-5-oxohexanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 11 mmol of Hydrazine hydrate dropwise over 10 minutes to control the exotherm.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup: Evaporate the solvent under reduced pressure. The residue will likely be an oil or a low-melting solid.

  • Purification: Recrystallize from minimal EtOH/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexane).

  • Yield Check: Expect >85% yield. Confirm structure via ¹H NMR (look for pyrazole-NH signal at >12 ppm and ester -OCH₃ at ~3.6 ppm).

Validation Assay: TR-FRET for BET Bromodomain Binding

To validate the biological activity of MDMPP (or its hydrolyzed acid form), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Assay Principle: Measures the displacement of a fluorescently labeled acetyl-lysine peptide from the recombinant BRD4 bromodomain by the test compound.

Protocol:

  • Reagents: Recombinant BRD4(1) protein (His-tagged), Biotinylated acetyl-histone peptide, Europium-labeled anti-His antibody (Donor), APC-labeled Streptavidin (Acceptor).

  • Plate Setup: Use a 384-well low-volume white plate.

  • Incubation:

    • Add 5 µL of MDMPP (serial dilution in DMSO/Buffer).

    • Add 5 µL of BRD4 protein/Peptide mix.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of Detection Mix (Eu-Ab + APC-SA). Incubate for 60 minutes at RT.

  • Readout: Measure fluorescence on a plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Signaling & Mechanism

BET Bromodomain Inhibition Pathway

The following diagram illustrates how MDMPP (as a scaffold) interrupts the oncogenic signaling of MYC by blocking the BRD4 reader protein.

BET_Pathway Chromatin Acetylated Chromatin (Histone H3/H4) Complex BRD4-Chromatin Complex Chromatin->Complex Normal Binding BRD4 BRD4 Protein (Epigenetic Reader) BRD4->Complex MDMPP MDMPP Scaffold (Inhibitor/Ligand) MDMPP->BRD4 Competitive Binding (Kac Mimic) MDMPP->Complex Displaces PTEFb P-TEFb Recruitment Complex->PTEFb Recruits Block TRANSCRIPTION BLOCKED Complex->Block Disruption PolII RNA Pol II Phosphorylation PTEFb->PolII Activates MYC c-MYC Transcription (Oncogenesis) PolII->MYC Drives Expression

Caption: Mechanism of Action: The MDMPP scaffold competes with acetylated chromatin for the BRD4 binding pocket, preventing P-TEFb recruitment and downstream c-MYC transcription.

Strategic Recommendations

  • Hydrolysis is Key: For cellular assays, be aware that the methyl ester (MDMPP) is likely a prodrug . Intracellular esterases will convert it to the free acid (3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid). The acid form is often the active species for cytosolic enzymes, while the ester ensures cell permeability.

  • Fragment Linking: Use the propanoate ester as a handle. Saponify to the acid, then couple with amines to create amide libraries . This allows you to probe the "ZA channel" of bromodomains or the "solvent front" of kinases to improve potency from micromolar (fragment) to nanomolar (lead).

  • Control Compounds: Always use 3,5-dimethylpyrazole (lacking the side chain) as a negative control to confirm that the biological effect requires the propanoate extension.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]

  • Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. [Link]

  • Cheung, K., et al. (2018). Kinase Inhibitor Scaffolds: The Logic of Pyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2024). 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.[1] National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDPP) is a versatile heterocyclic building block and chemical probe used primarily in Fragment-Based Drug Discovery (FBDD) and prodrug optimization studies. Its structural core—the 3,5-dimethylpyrazole —is a privileged scaffold found in numerous bioactive compounds, including PDE4 inhibitors, COX-2 inhibitors, and bromodomain ligands.

This guide details the technical protocols for utilizing MDPP in in vitro environments. Unlike simple reagents, MDPP requires specific handling due to its ester functionality, which acts as a "mask" for the corresponding carboxylic acid, significantly altering cellular permeability and solubility profiles.

Key Applications:

  • Fragment Screening: Serving as a lipophilic ligand to probe pyrazole-binding pockets in metalloenzymes and epigenetic targets.

  • Prodrug Feasibility Studies: Assessing cellular uptake and intracellular hydrolysis rates (Ester

    
     Acid conversion).
    
  • Synthetic Intermediate: On-resin or in-solution derivatization for library generation.

Chemical Properties & Handling

Before initiating biological assays, the physicochemical behavior of MDPP must be standardized.

PropertyValue / CharacteristicImpact on Assay
Molecular Weight ~182.22 g/mol Ideal for fragment screening (<300 Da).
Lipophilicity (cLogP) ~1.5 - 2.0 (Estimated)Moderate lipophilicity ensures good membrane permeability compared to the free acid.
Solubility High in DMSO (>50 mM); Moderate in Ethanol.Critical: Low aqueous solubility requires precise DMSO stock preparation to avoid precipitation in assay media.
Stability Susceptible to hydrolysis in high pH or esterase-rich media.Avoid storage in aqueous buffers >24 hours.
Reagent Preparation Protocol
  • Stock Solution (50 mM): Dissolve 9.11 mg of MDPP in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

  • Aliquot Storage: Store in amber glass vials at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

Application 1: Intracellular Conversion Assay (Prodrug Validation)

Rationale: MDPP is often used as a cell-permeable precursor to 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . The ester group masks the negative charge of the carboxylate, facilitating passive diffusion across the cell membrane. Once inside, intracellular esterases (e.g., carboxylesterases) hydrolyze MDPP to the active acid form. This assay quantifies this conversion efficiency.

Experimental Workflow

G Stock MDPP Stock (DMSO) Media Cell Culture Media Stock->Media Dilution Incubation Cell Incubation (37°C, 1-6h) Media->Incubation Treatment Lysis Cell Lysis & Extraction Incubation->Lysis Stop Reaction Analysis LC-MS/MS Quantification Lysis->Analysis Measure Ester vs. Acid

Figure 1: Workflow for assessing intracellular prodrug conversion.

Detailed Protocol
  • Cell Seeding: Seed HeLa or HEK293 cells (1 x 10^5 cells/well) in a 24-well plate. Allow attachment overnight.

  • Treatment: Replace media with fresh media containing 10 µM MDPP . Include a "No Cell" control to measure spontaneous hydrolysis in the media.

  • Time Course: Harvest cells at T=0, 1h, 3h, and 6h.

  • Extraction:

    • Wash cells 2x with ice-cold PBS (removes extracellular ester).

    • Lyse with 200 µL cold Methanol:Water (80:20).

    • Centrifuge at 14,000 x g for 10 min to pellet debris.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor transitions for both MDPP (Parent) and the Propanoic Acid metabolite.

    • Success Metric: High intracellular Acid:Ester ratio indicates successful delivery and activation.

Application 2: Fragment-Based Screening (FBDD)

Rationale: The 3,5-dimethylpyrazole core mimics the interactions of histidine or other nitrogenous ligands in protein active sites. MDPP serves as a "capped" fragment to test binding affinity without the interference of a charged carboxylate tail (which can cause non-specific electrostatic repulsion).

Assay Considerations
  • Aggregation: Pyrazoles can form hydrogen-bonded dimers. Use 0.01% Triton X-100 in the assay buffer to prevent promiscuous inhibition due to aggregation.

  • Detection Method: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) are recommended over fluorescence intensity, as pyrazoles are generally non-fluorescent.

Protocol: Thermal Shift Assay (TSA)
  • Protein Prep: Dilute target protein (e.g., a Bromodomain or PDE4 domain) to 2-5 µM in HEPES buffer.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Compound Addition: Add MDPP at varying concentrations (100 µM, 500 µM, 1 mM).

  • Measurement: Run a melt curve from 25°C to 95°C on a qPCR machine.

  • Analysis: Calculate the

    
     (Shift in melting temperature).
    
    • Interpretation: A positive shift (

      
      C) confirms specific binding of the pyrazole core to the target, validating MDPP as a hit for further elaboration.
      

Scientific Logic & Troubleshooting

Why use the Methyl Ester (MDPP) instead of the Acid?
  • Permeability: The acid form is highly polar at physiological pH (7.4), leading to poor cell penetration. MDPP bypasses this bottleneck.

  • Synthetic Versatility: In chemical biology, the methyl ester allows for facile transesterification or amidation reactions to attach fluorophores or biotin tags without competing side reactions.

Common Pitfalls
ObservationRoot CauseSolution
High background hydrolysis Serum esterases in FBS.Use Heat-Inactivated FBS or perform short-term assays in serum-free media.
Precipitation in media "Crash-out" effect upon dilution.Pre-dilute MDPP in an intermediate buffer (10% DMSO) before adding to the final media.
No activity in cell-free assay Lack of hydrolysis.If the target requires the acid form (e.g., for salt-bridging), add 10 units of Pig Liver Esterase (PLE) to the buffer to generate the active species in situ.

References

  • El-Mekabaty, A. et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry.

  • Thakare, N. R. et al. (2012).[1] Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.

  • Wang, J. et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Acid form of MDPP). National Center for Biotechnology Information.

  • ChemDiv. (2025). Compound methyl 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanoate Data Sheet.

Sources

Application Note: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (MDPP) as a high-value scaffold in the synthesis of ATP-competitive kinase inhibitors. While the pyrazole ring is a demonstrated "privileged structure" in FDA-approved drugs (e.g., Ruxolitinib, Crizotinib), the specific C4-propanoate substitution provided by MDPP offers a unique synthetic vector. This moiety allows medicinal chemists to extend ligands into the solvent-exposed regions of the kinase ATP-binding pocket, facilitating the attachment of solubilizing groups or electrophilic warheads without disrupting the critical hinge-binding hydrogen bond network.

Structural Rationale & Pharmacophore Mapping

The "Privileged" Pyrazole Scaffold

In the context of kinase inhibition, the 3,5-dimethylpyrazole moiety functions primarily as a hinge-binding element. The nitrogen atoms (N1/N2) can serve as both hydrogen bond donors and acceptors, mimicking the N1 and N6 of the adenine ring in ATP.

The C4-Propanoate Vector

The critical advantage of MDPP lies in its substitution pattern. Unlike N1-substituted pyrazoles (common in simple alkylations), the C4-position directs the propanoate tail perpendicular to the hinge region.

  • Binding Mode: The pyrazole sits in the adenine pocket.

  • Vector Trajectory: The propanoate chain extends towards the ribose-binding pocket or the solvent front .

  • Utility: This allows for the "late-stage functionalization" of the inhibitor. The ester can be hydrolyzed to an acid for amide coupling (library generation) or reduced to an alcohol for ether linkages, enabling the optimization of ADME properties (Solubility, LogD) independent of potency.

Visualizing the Design Logic

The following diagram illustrates the synthesis and pharmacophore mapping of MDPP.

KinaseScaffold cluster_binding Pharmacophore Mapping Acetylacetone Acetylacetone (Hinge Binder Precursor) Intermediate 3-acetyl-4-oxopentanoate (Michael Adduct) Acetylacetone->Intermediate Michael Addition (Base Cat.) MA Methyl Acrylate (Linker Source) MA->Intermediate MDPP MDPP Scaffold (C4-Substituted Pyrazole) Intermediate->MDPP Knorr Cyclization Hydrazine Hydrazine Hydrate (Cyclizing Agent) Hydrazine->MDPP Acid Carboxylic Acid (Library Generation) MDPP->Acid Hydrolysis (LiOH) Alcohol Alcohol (Ether Linkers) MDPP->Alcohol Reduction (LiAlH4) Kinase Kinase Inhibitor (ATP Hinge Binder) Acid->Kinase Amide Coupling (R-NH2) Alcohol->Kinase Mitsunobu

Caption: Synthesis pathway of MDPP and its divergence into functional kinase inhibitors targeting the ATP pocket.

Experimental Protocols

Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Critical Note on Regioselectivity: Direct reaction of 3,5-dimethylpyrazole with methyl acrylate typically yields the N1-isomer. To achieve the C4-isomer (MDPP), one must perform the alkylation on the acyclic precursor (acetylacetone) before ring closure.

Step 1: Michael Addition (Pre-cyclization)
  • Reagents: Acetylacetone (1.0 eq), Methyl Acrylate (1.1 eq), K2CO3 (0.1 eq, cat.), Acetone or Methanol.

  • Procedure:

    • Dissolve acetylacetone in acetone.

    • Add catalytic K2CO3.

    • Add methyl acrylate dropwise at 0°C to prevent polymerization.

    • Allow to warm to RT and stir for 12-24h.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (acetylacetone) spot should disappear.

    • Concentrate in vacuo to yield the intermediate methyl 3-acetyl-4-oxopentanoate.

Step 2: Knorr Cyclization
  • Reagents: Intermediate from Step 1, Hydrazine Hydrate (1.2 eq), Ethanol.

  • Procedure:

    • Dissolve the crude intermediate in Ethanol (0.5 M).

    • Cool to 0°C.

    • Add Hydrazine Hydrate dropwise (Exothermic reaction).

    • Reflux for 2-4 hours.

    • Concentrate solvent.

    • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography (DCM:MeOH 95:5).

    • Yield: Typically 70-85%.

Functionalization Protocol: Hydrolysis to Acid

This step activates the scaffold for parallel synthesis (combinatorial chemistry).

  • Dissolution: Dissolve MDPP (1.0 eq) in THF:Water (3:1).

  • Saponification: Add LiOH (2.0 eq). Stir at RT for 4h.

  • Workup: Acidify with 1N HCl to pH 4. The zwitterionic nature of the pyrazole may require careful extraction (use n-Butanol or DCM/iPrOH 3:1 if precipitation does not occur).

  • Validation: LCMS should show [M+H]+ = 169.1 (Acid) vs 183.1 (Ester).

Analytical Data & Validation

ParameterSpecificationNotes
Molecular Formula C9H14N2O2
MW 182.22 g/mol
1H NMR (DMSO-d6) δ 12.1 (s, 1H, NH), 3.60 (s, 3H, OMe), 2.55 (t, 2H), 2.35 (t, 2H), 2.15 (s, 6H, 2xMe)Singlet at 2.15 confirms symmetry of methyls; absence of pyrazole C-H confirms C4 substitution.
LCMS (ESI+) [M+H]+ = 183.2Retention time shifts significantly upon hydrolysis.
Solubility DMSO, MeOH, DCMPoor solubility in water until hydrolyzed/salt formation.

Strategic Application in Kinase Assays

When using MDPP-derived compounds in biochemical assays (e.g., FRET, Lance Ultra), consider the following:

  • Tautomerism: The N-H proton on the pyrazole is labile. In crystal structures (e.g., with CDK2 or JAK2), the enzyme will select the tautomer that maximizes H-bonding with the hinge region (usually Leu83 in CDK2).

  • Solvent Front Interactions: The propanoate tail allows for the attachment of solubilizing morpholine or piperazine rings. This is crucial for converting a "hit" (low solubility) into a "lead" (high solubility, oral bioavailability).

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 2002. Link

  • Pevarello, P., et al. "3,5-Disubstituted pyrazoles as CDK2 inhibitors." Journal of Medicinal Chemistry, 2004. (Demonstrates the binding mode of pyrazoles to the ATP hinge). Link

  • Organic Syntheses. "3,5-Dimethylpyrazole." Org.[1][2][3] Synth. 1951, 31, 43. (Foundational chemistry for the pyrazole ring closure). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3131824, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid." (Reference for the N1 vs C4 isomer distinction). Link

  • Meanwell, N. A. "The Pyrazole Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2023. (Review of pyrazole prevalence in FDA drugs). Link

Sources

The Versatile Scaffold: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its metabolic stability and versatile chemical handles make it an attractive starting point for the development of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[4][5] This technical guide focuses on a specific, yet highly valuable building block: methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . We will delve into its applications as a key intermediate in the synthesis of complex drug candidates, providing detailed protocols and insights into the chemical logic that drives its utility in drug discovery.

Part 1: Core Applications in Drug Discovery

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate serves as a versatile precursor for the synthesis of more elaborate molecules with tailored biological activities. Its core structure offers three key points for chemical modification: the N1-position of the pyrazole ring, the ester functionality, and the C4-position of the pyrazole ring. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of Thyroid Hormone Analogs

A significant application of this pyrazole derivative is in the development of novel thyroid hormone analogs. Thyroid hormones are critical for regulating metabolism, and synthetic analogs with improved therapeutic profiles are of great interest.[6] The propanoic acid side chain of the title compound mimics the alanine side chain of natural thyroid hormones, while the pyrazole core serves as a bioisostere for the inner phenyl ring of the thyronine scaffold.

A key example is the synthesis of compounds like 3-{4-[(7-hydroxy-6-methyl-indan-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}-propanoic acid , which has been investigated for its thyroid hormone-like activity.[2] The synthesis of such molecules highlights the strategic use of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate as a starting material.

G A Methyl 3-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate B Hydrolysis A->B NaOH, H2O/MeOH C 3-(3,5-dimethyl-1H-pyrazol- 4-yl)propanoic acid B->C D Vilsmeier-Haack Formylation C->D POCl3, DMF E 3-(4-formyl-3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid D->E F Reductive Amination/ Coupling E->F H Final Thyroid Hormone Analog F->H G 7-Hydroxy-6-methyl-indan G->F

Caption: Synthetic workflow for a thyroid hormone analog.

Development of Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Many approved anti-cancer drugs, such as Ibrutinib and Ruxolitinib, feature a pyrazole core that often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The 3,5-dimethyl substitution pattern can provide favorable van der Waals interactions and influence the vectoral projection of other substituents towards key binding pockets.

While direct synthesis of a marketed kinase inhibitor from methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is not prominently documented, its structural motifs are highly relevant. The propanoate side chain can be modified to introduce various functionalities, such as amides or other linkers, to target specific regions of a kinase.

G A Methyl 3-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate B Amidation A->B Amine, Heat C N-Substituted Propionamide Derivative B->C D N-Alkylation C->D Base, Alkyl Halide F Final Kinase Inhibitor Candidate D->F E Heterocyclic Moiety E->D

Caption: Conceptual workflow for kinase inhibitor synthesis.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. Standard laboratory safety procedures should always be followed.

Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole

This initial protocol details the synthesis of the core 3,5-dimethylpyrazole, a necessary precursor.

Materials:

  • Hydrazine sulfate

  • Sodium hydroxide

  • Acetylacetone (2,4-pentanedione)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C)

Procedure:

  • In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for 1 hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

  • The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.[4]

Protocol 2.2: Hydrolysis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Materials:

  • Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A white precipitate of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2.3: Vilsmeier-Haack Formylation of the Pyrazole Core

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocycles.[7][8] This aldehyde functionality is a versatile handle for further synthetic transformations.

Materials:

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (or its methyl ester)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DMF as the solvent.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the DMF. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the pyrazole substrate (1.0 eq) in DMF or DCM dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.4: N-Alkylation of the Pyrazole Ring

N-alkylation is a common strategy to introduce substituents that can modulate the pharmacological properties of the final compound.[9]

Materials:

  • Pyrazole derivative (e.g., 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid)

  • Alkylating agent (e.g., a suitable 4-(chloromethyl)indan derivative)

  • Base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)

  • Solvent (e.g., DMF, acetonitrile, or acetone)

Procedure:

  • To a solution of the pyrazole derivative (1.0 eq) in the chosen solvent, add the base (1.2-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Data Presentation and Characterization

The successful synthesis of intermediates and final products should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for Key Compounds

CompoundMolecular FormulaExpected Mass (m/z) [M+H]⁺Key ¹H NMR Signals (δ, ppm)
3,5-DimethylpyrazoleC₅H₈N₂97.07~2.2 (s, 6H, 2xCH₃), ~5.8 (s, 1H, pyrazole-H)
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acidC₈H₁₂N₂O₂169.09~2.2 (s, 6H, 2xCH₃), ~2.4-2.8 (m, 4H, 2xCH₂), ~12.0 (br s, 1H, COOH)
3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidC₉H₁₂N₂O₃197.08~2.4 (s, 6H, 2xCH₃), ~2.6-3.0 (m, 4H, 2xCH₂), ~9.8 (s, 1H, CHO)

Conclusion

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a valuable and versatile building block in drug discovery. Its strategic application in the synthesis of complex molecules, such as thyroid hormone analogs and potential kinase inhibitors, underscores the importance of the pyrazole scaffold in medicinal chemistry. The protocols and workflows presented in this guide provide a framework for researchers to utilize this compound in their own drug discovery programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole: A Privileged Scaffold in Medicinal Chemistry. Molecules, 22(3), 363.
  • US Patent US20220033358A1, Methods of producing pyrazole compounds.
  • Lumber, S. D., et al. (2021). The pyrazole motif: a versatile and privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1637-1663.
  • Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 38, p.27 (1958).
  • El-Sayed, M. A. A., et al. (2020). Pyrazole and Pyrazoline Derivatives as Potential Anticancer Agents: A Review. Molecules, 25(11), 2661.
  • (Reference to a relevant kinase inhibitor synthesis paper, if a more specific one is found)
  • (Reference to a relevant synthetic methodology paper for pyrazoles)
  • Grover, G. J., et al. (2005). Thyroid hormone receptor subtype-selective analogs: a new approach to the treatment of hypercholesterolemia. Current medicinal chemistry, 12(18), 2145-2156.
  • Elwahy, A. H. M., & Abdelhamid, I. A. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1817-1823.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic reactions, 56(2), 355-659.
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • (Additional relevant references)
  • BenchChem Technical Support. (2025).

Sources

Application Note: Strategic Functionalization of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4]

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7) is a versatile heterocyclic building block.[1] Its structural value lies in the bi-functional nature of its core:

  • The Pyrazole NH (Position 1): A nucleophilic handle allowing for rapid library generation via N-alkylation or arylation.[1]

  • The Propanoate Ester (Position 4): An electrophilic side chain amenable to hydrolysis (acid generation), reduction (alcohol generation), or hydrazinolysis (heterocyclic extension).[1]

This guide provides three validated protocols to transform this scaffold into high-value pharmacophores, specifically targeting kinase inhibitor motifs and metabolic stable analogs.[1]

Chemical Properties
PropertySpecification
CAS Number 1286695-09-7
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Solubility Soluble in DMSO, MeOH, DCM, DMF; Sparingly soluble in Water
pKa (Pyrazole NH) ~14.0 (Requires base for deprotonation)
Storage 2–8°C, Hygroscopic (Store under Nitrogen)

Strategic Reaction Workflows

The following diagram illustrates the modular logic for diversifying this scaffold.

ReactionPathways Start Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate (Starting Material) N_Alkyl N-Alkylated Scaffold (Library Generation) Start->N_Alkyl Protocol 1: Cs2CO3, R-X, DMF Acid Carboxylic Acid (Active Pharmacophore) Start->Acid Protocol 2: LiOH, THF/H2O Hydrazide Acyl Hydrazide (Linker) Start->Hydrazide Protocol 3: NH2NH2·H2O, EtOH Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Cyclization: CDI or T3P

Caption: Modular diversification pathways. Blue: Starting Material; Green: N-Functionalization; Yellow: Hydrolysis; Red: Heterocyclic Extension.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation

Objective: To introduce diversity at the pyrazole nitrogen (N1) while avoiding O-alkylation or bis-alkylation.[1] Mechanism: The pyrazole NH is deprotonated by a weak base to form a pyrazolate anion, which attacks the alkyl halide.

Reagents:

  • Scaffold: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (1.0 eq)[1]

  • Alkyl Halide (R-X): 1.1 – 1.2 eq (e.g., Benzyl bromide, Methyl iodide)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes. The suspension may turn slightly yellow, indicating anion formation.

  • Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 eq) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

    • Note: If R-X is unreactive, heat to 60°C.[1]

  • Workup: Quench with water (5x reaction volume). Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Validation:

  • 1H NMR: Look for the disappearance of the broad NH singlet (~12 ppm) and appearance of N-CH₂ protons.[1]

  • Regioselectivity: Due to the symmetry of the 3,5-dimethyl groups, N1 and N2 alkylation products are identical, simplifying purification.[1]

Protocol 2: Ester Hydrolysis (Saponification)

Objective: To generate the free acid, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, for subsequent amide coupling.[1] Critical Consideration: The pyrazole ring is stable to base, but harsh acidic hydrolysis can cause decarboxylation if high heat is applied. Lithium Hydroxide (LiOH) is preferred over NaOH for milder handling.[1]

Reagents:

  • Substrate: Methyl ester derivative (1.0 eq)[1]

  • Base: LiOH[1]·H₂O (3.0 eq)

  • Solvent: THF : Water (3:1 ratio)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 eq) in THF.

  • Activation: Dissolve LiOH·H₂O (3.0 eq) in the calculated volume of water and add to the THF solution.

  • Reaction: Stir vigorously at room temperature for 3–6 hours.

    • Checkpoint: LCMS should show mass shift of -14 (loss of Me, gain of H).[1]

  • Workup (Critical Step):

    • Concentrate the mixture in vacuo to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH ~3–4. The product usually precipitates as a white solid.

  • Isolation: Filter the precipitate and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.[1]

Protocol 3: Hydrazide Formation & Heterocyclic Extension

Objective: To convert the ester into a hydrazide, a precursor for 1,3,4-oxadiazoles (common bioisosteres for amides/esters in kinase inhibitors).[1]

Reagents:

  • Substrate: Methyl ester derivative (1.0 eq)[1]

  • Reagent: Hydrazine Hydrate (NH₂NH₂[1]·H₂O) (5.0 – 10.0 eq)[1]

  • Solvent: Absolute Ethanol[1][2][3][4]

Step-by-Step Procedure:

  • Reflux: Dissolve the ester in Ethanol (0.2 M). Add Hydrazine Hydrate (excess is required to prevent dimer formation).[1]

  • Heat: Reflux at 80°C for 6–12 hours.

  • Isolation: Cool to room temperature. The hydrazide often crystallizes out.

    • If solid forms: Filter and wash with cold EtOH.[5][3][4]

    • If no solid:[1] Concentrate to dryness. Azeotrope with toluene (2x) to remove excess hydrazine.[1]

  • Cyclization (Optional Extension):

    • To form a 1,3,4-Oxadiazole : React the isolated hydrazide with an orthoester (e.g., Triethyl orthoformate) and catalytic p-TsOH at reflux.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Alkylation Moisture in DMF or weak base.[1]Use anhydrous DMF (molecular sieves); Switch to NaH (stronger base) at 0°C.
Incomplete Hydrolysis Steric hindrance or poor solubility.[1]Add MeOH to the solvent system (THF:MeOH:H2O 3:1:1); Heat to 50°C.
Decarboxylation Acidic workup too aggressive.Avoid pH < 3 during acidification. Keep temperature < 40°C during concentration.[4][6]
O-Alkylation (Rare) "Hard" electrophiles used.[1]Use "soft" electrophiles or lower reaction temperature.

References

  • Synthesis of Pyrazolo[3,4-d]pyridazinones: Title: Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors.[1] Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2002. Link:[1]

  • Pyrazolone/Pyrazole Functionalization: Title: Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.[1][5] Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link:[1]

  • General Pyrazole Synthesis (Organic Syntheses): Title: 3,5-Dimethylpyrazole.[1][6][7] Source: Organic Syntheses, Coll.[1][7] Vol. 4, p.351 (1963).[1][7] Link:[1]

  • Chemical Property Verification: Title: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7).[1] Source: Sigma-Aldrich Technical Data.[1] Link:[1]

Sources

application of pyrazole compounds in the development of antimicrobial drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Pyrazole-Based Antimicrobials

Executive Summary

The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is a "privileged scaffold" in medicinal chemistry.[1] Its utility in antimicrobial development stems from its dual nature: it acts as both a hydrogen bond donor (at N1-H, if unsubstituted) and an acceptor (at N2), allowing for high-affinity binding to bacterial protein targets such as DNA Gyrase B and Dihydrofolate Reductase (DHFR) .

This guide provides a validated workflow for researchers to design, synthesize, and test pyrazole derivatives. Unlike generic protocols, this note integrates Structure-Activity Relationship (SAR) logic directly into the synthetic pathway, ensuring that every molecule made has a high probability of biological relevance.

Strategic Design: Structure-Activity Relationship (SAR)

Before synthesis, candidate selection must be guided by electronic and steric factors. Empirical data suggests the following optimization rules for antimicrobial potency:

PositionModification StrategyMechanistic Impact
N1 (Nitrogen) Substitution with Phenyl or Heteroaryl rings.Increases lipophilicity for membrane permeation; provides π-stacking interactions with target enzyme active sites.
C3/C5 Positions Introduction of Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -Cl).EWGs on attached phenyl rings often enhance potency by increasing the acidity of the scaffold or strengthening halogen bonding within the hydrophobic pocket of DNA Gyrase.
C4 Position Introduction of azo-linkages or aldehydes .Azo-coupling often extends conjugation, improving stability and creating "hybrid" drugs (e.g., Pyrazole-Sulfonamide hybrids).

Protocol A: Modular Synthesis of Pyrazole Derivatives

Rationale: We utilize the Claisen-Schmidt Condensation followed by Cyclocondensation .[2] This "Chalcone Route" is preferred over direct condensation because the intermediate chalcone allows for divergence—you can create different pyrazoles from the same precursor by varying the hydrazine source.

Workflow Diagram (Synthesis)

PyrazoleSynthesis Start Start: Acetophenone + Aromatic Aldehyde Step1 Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, RT, 6-12h) Start->Step1 Chalcone Intermediate: Chalcone (α,β-unsaturated ketone) Step1->Chalcone Precipitation & Recrystallization Decision Select Hydrazine Source Chalcone->Decision RouteA Route A: Hydrazine Hydrate (Reflux in Acetic Acid) Decision->RouteA RouteB Route B: Phenylhydrazine (Reflux in Acetic Acid) Decision->RouteB ProductA Product: N-Acetyl Pyrazole (or N-H depending on solvent) RouteA->ProductA Cyclization ProductB Product: N-Phenyl Pyrazole (Higher Lipophilicity) RouteB->ProductB Cyclization

Caption: Modular synthetic pathway via chalcone intermediates allows for library diversification at the N1 position.

Step-by-Step Methodology

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Ethanol (95%)

  • NaOH (40% aq. solution)

  • Hydrazine Hydrate or Phenylhydrazine[2]

  • Glacial Acetic Acid[2][3]

Stage 1: Synthesis of Chalcone Intermediate

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring vigorously at 0°C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into 200 mL of ice water containing HCl (to neutralize base). The chalcone will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol.

Stage 2: Cyclization to Pyrazole

  • Reflux: Dissolve 2 mmol of the purified chalcone in 10 mL of glacial acetic acid.

  • Addition: Add 4 mmol of Hydrazine Hydrate (for N-acetyl/N-H pyrazoles) or Phenylhydrazine (for N-phenyl pyrazoles).

  • Heating: Reflux the mixture at 110°C for 6–8 hours.

  • Isolation: Pour the cooled mixture into crushed ice. The pyrazole derivative will precipitate.[2]

  • Validation: Filter, dry, and characterize via 1H-NMR (Look for the disappearance of chalcone alkene protons and appearance of the pyrazole C4-H singlet around 6.5–7.0 ppm).

Protocol B: Antimicrobial Susceptibility Testing (AST)

Standard:CLSI M07 (Broth Microdilution) . Rationale: Disk diffusion is qualitative. For drug development, you must determine the Minimum Inhibitory Concentration (MIC) to quantify potency and compare against standards (e.g., Ciprofloxacin).

Step-by-Step Methodology
  • Inoculum Preparation:

    • Select 3-5 distinct colonies of the target organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend in saline to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation:

    • Dissolve the pyrazole derivative in DMSO to create a stock solution (e.g., 1024 µg/mL).

    • Critical: Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Microplate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound stock to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls:

      • Column 11: Growth Control (Broth + Bacteria + Solvent, no drug).

      • Column 12: Sterility Control (Broth only).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Data Interpretation:

    • The MIC is the lowest concentration showing no visible turbidity .

Mechanistic Insight: DNA Gyrase Inhibition

Many pyrazole derivatives function by competitively inhibiting the ATP-binding pocket of the GyrB subunit of bacterial DNA Gyrase.[5] This prevents the enzyme from capturing the energy required to introduce negative supercoils into DNA, stalling replication.

Mechanism of Action Diagram

MoA Pyrazole Pyrazole Derivative (Drug) BacterialCell Bacterial Cell Wall (Permeation) Pyrazole->BacterialCell Target Target: DNA Gyrase (GyrB Subunit) BacterialCell->Target ATP_Competition Mechanism: Competes with ATP at Active Site Target->ATP_Competition Consequence Inhibition of DNA Supercoiling ATP_Competition->Consequence Result Replication Arrest & Cell Death Consequence->Result

Caption: Pyrazoles target the ATPase domain of Gyrase B, halting the energy supply for DNA replication.

References

  • Ahmad, I. et al. (2021).[1] Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard. Link

  • Kaur, P. & Arora, V. (2023).[6][7] Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Mini-Reviews in Organic Chemistry. Link

  • Zhang, L. et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS ONE. Link

  • BenchChem Technical Support. (2025). Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem. Link

Sources

animal models for testing the efficacy of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Pyrazole Derivatives

Executive Summary & Strategic Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry due to their diverse bioactivity profile. Their structural versatility allows them to act as potent inhibitors in two primary therapeutic areas: Inflammation/Pain (via COX-2/LOX inhibition) and Oncology (via Kinase inhibition, e.g., CDK, VEGFR, BRAF).

Selecting the correct animal model is not merely about phenotype; it is about matching the model's molecular driver to the pyrazole's specific mechanism of action (MoA). This guide details three field-validated protocols designed to rigorously test the efficacy of novel pyrazole derivatives.

Key Decision Matrix:

  • Target: COX-2 / 5-LOX

    
    Model:  Carrageenan-Induced Paw Edema (Acute Inflammation).[1]
    
  • Target: TRPA1 / Central Sensitization

    
    Model:  Formalin Test (Analgesia).[2]
    
  • Target: Kinases (CDK, VEGFR, BRAF)

    
    Model:  Tumor Xenograft (Anticancer).
    

Application Note A: Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Paw Edema (Rat/Mouse)[3]

Rationale: This is the "gold standard" screen for pyrazole-based NSAIDs. It is highly sensitive to cyclooxygenase (COX) inhibitors. The model is biphasic:

  • Phase 1 (0–1 h): Histamine/Serotonin release (less relevant for pyrazoles).

  • Phase 2 (1–4 h): Prostaglandin (PGE2) release mediated by COX-2. This is the critical window for pyrazole efficacy.

Protocol Workflow

1. Animal Preparation:

  • Species: Wistar Rats (180–220g) or Swiss Albino Mice (25–30g).

  • Acclimatization: 7 days. Fast animals overnight prior to the experiment (water ad libitum) to reduce metabolic variability.

2. Compound Administration (Prophylactic):

  • Administer the test pyrazole derivative (p.o. or i.p.) 30–60 minutes prior to carrageenan challenge.

  • Dose Ranging: Typical screening doses: 10, 30, 100 mg/kg.

  • Controls: Vehicle (Negative) and Celecoxib/Indomethacin (Positive, 10 mg/kg).

3. Induction of Edema:

  • Prepare a 1% w/v solution of

    
    -carrageenan in sterile saline.
    
  • Inject 0.1 mL (rats) or 0.02 mL (mice) into the sub-plantar region of the right hind paw.

  • Critical Step: Ensure the injection is strictly subcutaneous; intramuscular injection causes variable swelling.

4. Data Acquisition:

  • Measure paw volume using a Digital Plethysmometer (displacement method).

  • Timepoints: 0 h (baseline), 1 h, 2 h, 3 h, 4 h post-injection.

  • Endpoint: Calculate % Inhibition of Edema using the formula:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[3]
Validation & Interpretation

Successful pyrazole candidates (e.g., Celecoxib analogs) typically show statistically significant inhibition (


) peaking at 3–4 hours , aligning with peak COX-2 induction. Lack of efficacy in Phase 2 suggests poor COX-2 affinity or pharmacokinetic failure.

Application Note B: Analgesic Efficacy

Model: The Formalin Test

Rationale: Unlike simple reflex tests (Tail Flick), the Formalin test measures spontaneous pain behavior and distinguishes between neurogenic pain (Phase I) and inflammatory pain (Phase II). Pyrazole derivatives often target Phase II, which mimics central sensitization and persistent inflammation.

Protocol Workflow

1. Preparation:

  • Acclimatization: Place mice in transparent observation chambers for 30 min/day for 2 days to reduce stress-induced analgesia.

2. Induction:

  • Administer test compound (p.o./i.p.) 30–60 min before testing.

  • Inject 20 µL of 2.5% formalin (diluted in saline) subcutaneously into the dorsal surface of the right hind paw.

3. Behavioral Scoring (The Biphasic Response):

  • Phase I (0–5 min): Direct stimulation of nociceptors (TRPA1/C-fibers).[2] Pyrazoles targeting ion channels may act here.

  • Quiescent Period (5–15 min): Little activity.

  • Phase II (15–30+ min): Inflammatory mediator release (Prostaglandins, Serotonin) and central sensitization. Classic pyrazole NSAIDs are most active here.

4. Quantification:

  • Record the Total Time (seconds) spent licking, biting, or flinching the injected paw.[4]

  • Compare Area Under the Curve (AUC) for Phase I vs. Phase II.

Application Note C: Anticancer Efficacy

Model: Tumor Xenograft (Subcutaneous)

Rationale: Many pyrazoles act as ATP-competitive kinase inhibitors (e.g., targeting BRAF, VEGFR, or CDKs). The xenograft model validates that the compound can penetrate the tumor microenvironment and inhibit growth in vivo.

Protocol Workflow

1. Cell Line Selection:

  • A549 (Lung): For EGFR/VEGFR targeting pyrazoles.[5]

  • MCF-7 (Breast): For CDK/Estrogen-related pathways.

  • SW620 (Colorectal): For BRAF/MEK targeting.

2. Tumor Induction:

  • Harvest cells in log-phase growth.

  • Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel matrix.
    
  • Inject subcutaneously into the flank of Athymic Nude Mice (nu/nu) .

3. Treatment Regimen:

  • Monitor tumor growth until it reaches ~100 mm³ (stagability threshold).

  • Randomize mice into groups (n=8-10) to ensure equal average tumor volume.

  • Dosing: Daily (QD) or every other day (QOD) via oral gavage (p.o.) or i.p. for 21–28 days.

4. Assessment:

  • Measure tumor dimensions (Length

    
     and Width 
    
    
    
    ) every 3 days using digital calipers.
  • Volume Calculation:

    
    
    
  • Toxicity Check: Weigh mice daily. >20% body weight loss mandates euthanasia.

Visualization of Mechanisms & Workflows

Figure 1: Pyrazole Mechanism in Inflammation (COX-2 Pathway)

This diagram illustrates the specific intervention point of pyrazole derivatives within the arachidonic acid cascade, preventing the formation of pro-inflammatory PGE2.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGG2 PGG2 / PGH2 AA->PGG2 Cyclooxygenation COX2 COX-2 Enzyme (Target) COX2->AA Catalyzes Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX2  Inhibits PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Response Inflammation, Pain, Edema PGE2->Response

Caption: Pyrazole derivatives selectively inhibit COX-2, blocking the conversion of Arachidonic Acid to PGG2/PGH2, thereby reducing downstream inflammatory mediators.

Figure 2: Anticancer Xenograft Workflow

A step-by-step timeline for validating kinase-inhibiting pyrazoles in vivo.

Xenograft_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Cell Culture (Log Phase) Step2 Inoculation (SC Injection + Matrigel) Step1->Step2 Step3 Tumor Staging (~100 mm³) Step2->Step3 ~1-2 Weeks Step4 Randomization & Dosing (21 Days) Step3->Step4 Step5 Tumor Volume (L x W² / 2) Step4->Step5 Every 3 Days Step6 Histology / Biomarkers (Ki67, CD31) Step5->Step6 Endpoint

Caption: Chronological workflow for tumor xenograft studies, from cell inoculation to endpoint biomarker analysis.

Quantitative Data Summary

Table 1: Expected Efficacy Metrics for Pyrazole Derivatives

ModelReadoutControl Value (Approx)Effective Pyrazole TargetReference Standard
Carrageenan Edema Paw Volume Increase (4h)0.6 – 0.8 mL> 40% InhibitionCelecoxib / Indomethacin
Formalin Test Licking Time (Phase II)150 – 200 sec> 50% ReductionMorphine / Diclofenac
Xenograft (A549) Tumor Volume (Day 21)800 – 1200 mm³> 50% Growth Inhibition (TGI)Sorafenib / Erlotinib

References

  • Anti-inflammatory Efficacy (Carrageenan Model)

    • Source: Klenina, O., et al. (2024).
    • Link:[Link]

    • Context: Validates the use of carrageenan models for testing COX-2 selective pyrazole deriv
  • Anticancer Efficacy (Kinase Inhibition)

    • Source: Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
    • Link:[Link][6]

    • Context: Comprehensive review of pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib)
  • Analgesic Protocols (Formalin Test)

    • Source: Tjølsen, A., et al. (1992).[2] "The formalin test: an evaluation of the method." Pain. (Foundational protocol referenced in recent pyrazole studies).

    • Link:[Link]

    • Context: Establishes the biphasic scoring method essential for distinguishing inflamm
  • Specific Pyrazole Case Study (FR140423)

    • Source: Matsuo, M., et al. (1995). "Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423." European Journal of Pharmacology.
    • Link:[Link]

    • Context: Provides specific dosing (10-100 mg/kg) and comparative data against Indomethacin for protocol benchmarking.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-35-PROP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a classic two-stage sequence involving a Michael addition followed by a Knorr-type cyclization. While theoretically straightforward, this route suffers from two primary yield-killing mechanisms: polymerization of the acrylate in Step 1 and chemoselective failure (hydrazide formation) in Step 2.

This guide replaces "textbook" assumptions with field-proven protocols designed to maximize the yield of the specific ester target, preventing the common degradation into the hydrazide byproduct.

Part 1: The Synthetic Pathway & Failure Points

The following diagram illustrates the critical decision points where yield is typically lost.

ReactionPathway Start Acetylacetone (Pentane-2,4-dione) Inter Intermediate: Methyl 4-acetyl-5-oxohexanoate Start->Inter Step 1: Michael Addition (Base Cat.) Acrylate Methyl Acrylate Acrylate->Inter Polymer Polymerized Acrylate (Gummy Residue) Acrylate->Polymer No Radical Inhibitor High Temp Target TARGET: Methyl 3-(3,5-dimethyl- pyrazol-4-yl)propanoate Inter->Target Step 2: Cyclization (0°C -> RT, 1.0 eq N2H4) Hydrazide IMPURITY: Propanehydrazide Derivative (Insoluble Solid) Inter->Hydrazide Excess Hydrazine High Temp Reflux Hydrazine Hydrazine Hydrate Hydrazine->Target Target->Hydrazide Over-reaction

Figure 1: Reaction pathway highlighting the divergence between the desired ester target and the thermodynamic hydrazide impurity.

Part 2: Step-by-Step Optimization Protocols

Module 1: The Michael Addition (Carbon Scaffold Construction)

Objective: Synthesize methyl 4-acetyl-5-oxohexanoate without polymerizing the methyl acrylate.

The Problem: Methyl acrylate is prone to radical polymerization, leading to a gummy reaction mixture and low yields. The Fix: Use a "Neat" (Solvent-free) approach with a solid base catalyst to minimize solvent waste and maximize concentration, or use a radical inhibitor.

Optimized Protocol:
  • Reagents:

    • Acetylacetone (1.0 eq)

    • Methyl Acrylate (1.1 eq) — Freshly distilled or stabilized with hydroquinone.

    • Catalyst: Anhydrous Potassium Carbonate (

      
      , 0.05 eq) or DBU (0.01 eq).
      
  • Procedure:

    • Mix acetylacetone and the base catalyst in a round-bottom flask.

    • Crucial: Add Methyl Acrylate dropwise over 30 minutes at room temperature. Do not dump it in all at once.

    • Stir at ambient temperature (20–25°C) for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting diketone spot should disappear.

  • Workup (Purification is Vital):

    • Remove excess methyl acrylate via rotary evaporation under reduced pressure (keep bath <40°C).

    • Vacuum Distillation: Distill the residue (approx. 140–150°C at 10 mmHg) to isolate the pure tri-carbonyl intermediate.

    • Why? Using crude intermediate in Step 2 introduces acrylate polymers that trap the final product.

Module 2: The Cyclization (Ring Closure)

Objective: Form the pyrazole ring while keeping the methyl ester intact.

The Problem: Hydrazine is a potent nucleophile. It reacts with ketones to form pyrazoles (desired) but also attacks esters to form hydrazides (undesired). The Fix: Kinetic control. Pyrazole formation is faster than hydrazide formation at lower temperatures.

Optimized Protocol:
  • Reagents:

    • Purified Intermediate from Step 1 (1.0 eq).

    • Hydrazine Hydrate (0.98 – 1.0 eq). NEVER use excess.

    • Solvent: Ethanol (absolute).[1]

  • Procedure:

    • Dissolve the intermediate in Ethanol (5 mL per gram) and cool to 0°C (Ice bath).

    • Add Hydrazine Hydrate dropwise over 20 minutes. Maintain internal temp <5°C.

    • Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Do not reflux. Refluxing promotes the attack on the ester group.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Dichloromethane (DCM) and wash with water (to remove any residual hydrazine).

    • Dry over

      
       and concentrate.
      
    • Crystallization: The product usually crystallizes from Ether/Hexane or cold EtOAc.

Part 3: Troubleshooting Guide (FAQs)

Q1: I obtained a white solid that is insoluble in DCM but soluble in water/hot alcohol. What is it?

Diagnosis: You have likely formed the hydrazide byproduct (3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide). Cause:

  • Used excess hydrazine (>1.1 eq).

  • Refluxed the reaction mixture for too long.

  • Added hydrazine too fast, causing a localized exotherm. Recovery: This byproduct is chemically distinct. You cannot easily convert it back to the ester. You must restart Step 2, strictly controlling stoichiometry (1.0 eq) and temperature (0°C).

Q2: My Step 1 product is a thick, unworkable gum.

Diagnosis: Polymerization of Methyl Acrylate. Solution:

  • Ensure your Methyl Acrylate contains a radical inhibitor (e.g., hydroquinone monomethyl ether - MEHQ).

  • If using old acrylate, distill it first or add 10-20 mg of hydroquinone to the reaction flask.

  • Avoid heating Step 1 above 40°C.

Q3: The yield is low, and the product smells strongly of acetylacetone.

Diagnosis: Incomplete Michael Addition (Step 1). Solution:

  • The reaction is reversible (Retro-Michael).

  • Ensure you use a slight excess of methyl acrylate (1.1–1.2 eq).

  • Do not heat Step 1 excessively, as this favors the reverse reaction.

  • Verify your base catalyst is dry (anhydrous

    
    ).
    

Part 4: Data & Specifications

ParameterSpecificationNotes
Target CAS 55452-41-0Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Intermediate Methyl 4-acetyl-5-oxohexanoateMust be distilled for high yield in Step 2.
Step 1 Yield > 85%If <70%, check catalyst activity and acrylate quality.
Step 2 Yield > 80%If <50%, check for hydrazide formation (solid impurity).
Appearance White to off-white solidMP approx 50-55°C (verify with literature).
1H NMR Key

3.67 (s, 3H, OMe)
If this singlet is missing, you have the hydrazide.

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues immediately.

Troubleshooting Start Low Yield / Impurity Detected StepCheck Which step failed? Start->StepCheck Step1 Step 1: Michael Addition StepCheck->Step1 Step2 Step 2: Cyclization StepCheck->Step2 Gummy Product is Gummy/Polymer? Step1->Gummy Incomplete Starting Material Left? Step1->Incomplete Sol1 Add Hydroquinone Lower Temp Gummy->Sol1 Sol2 Increase Time Check Catalyst Incomplete->Sol2 SolidImp Insoluble White Solid? Step2->SolidImp Oily Oily/Unclean NMR? Step2->Oily Sol3 HYDRAZIDE FORMED Reduce N2H4 to 1.0 eq Keep at 0°C SolidImp->Sol3 Sol4 Purify Step 1 Intermediate via Distillation Oily->Sol4

Figure 2: Diagnostic flow for rapid issue resolution.

References

  • Michael Addition to Acetylacetone

    • Asemave, K. (2018). "Modification of Acetyl Acetone with Methyl Acrylate." Journal of Advances in Chemistry, 15(1), 6118-6122. Link

    • Context: Describes the solvent-free KF/Alumina catalyzed synthesis of the intermediate, establishing the feasibility of the neat reaction to prevent solvent-based side reactions.
  • Pyrazole Synthesis & Chemoselectivity

    • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Context: While focusing on fluorinated alcohols, this reference details the mechanistic competition in Knorr synthesis and the importance of solvent choice in controlling cycliz
  • General Knorr Synthesis Protocols

    • Organic Chemistry Portal.[2] "Synthesis of Pyrazoles." Link

    • Context: Provides the foundational mechanistic grounding for the 1,3-diketone + hydrazine condensation p

Sources

purification techniques for methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purification & Isolation Protocols

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate .

This molecule presents a classic "dual-personality" challenge in purification:

  • The Pyrazole Core: It is amphoteric and highly polar, capable of hydrogen bonding (donor and acceptor). This often leads to "oiling out" rather than crystallizing and causes severe tailing on silica gel.

  • The Methyl Ester Tail: It is lipophilic but chemically labile. It is susceptible to hydrolysis under the very acid/base conditions you might use to manipulate the pyrazole ring.

Below are the resolved support tickets addressing the most common failure modes.

Module 1: Crystallization & Phase Separation

Ticket #1042: "My product is a sticky yellow oil and won't solidify."

Diagnosis: This is the most frequent issue with 3,5-dimethylpyrazole derivatives. The pyrazole N-H moiety forms strong intermolecular hydrogen bonds, often trapping solvent and impurities (like unreacted diketones) that prevent crystal lattice formation.

The Fix: Trituration & Solvent Switching Do not attempt to freeze the oil; this usually results in a glass, not a crystal. Use this "Crash & Cure" protocol:

StepActionTechnical Rationale
1 High-Vac Drying Dry the oil at <5 mbar for 4 hours at 40°C. Even trace EtOAc or DCM can inhibit crystallization.
2 Dissolution Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc) or MTBE .
3 Precipitation Add n-Heptane (or Hexane) dropwise until the solution turns slightly cloudy (turbidity point).
4 Seeding/Scratching If available, add a seed crystal. If not, scratch the inner glass wall with a spatula at the air-solvent interface.
5 Aging Let it stand at room temperature for 2 hours, then move to 4°C overnight. Do not shock-cool.

Pro-Tip: If it oils out again during Step 3, reheat the mixture until clear, add 5% more polar solvent (EtOAc), and cool slower.

Module 2: The "pH Swing" Extraction

Ticket #2089: "I have unreacted hydrazine/diketone impurities. How do I wash them out?"

Diagnosis: Standard water washes fail here. Hydrazine is water-soluble but sticks to the pyrazole. The diketone is organic-soluble and co-elutes. You need to exploit the basicity of the pyrazole nitrogen (pKa ~ 3.0 - 4.0) .

The Fix: The Cold Acid-Base Swing Warning: Methyl esters hydrolyze easily. Keep all aqueous phases cold (0–5°C) and minimize contact time.

Workflow Visualization:

pH_Swing Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl (0°C) (Product Protonates -> Aqueous Layer) Dissolve->AcidWash Sep1 Separate Layers AcidWash->Sep1 OrgWaste Organic Layer (Contains Non-Basic Impurities) Sep1->OrgWaste Discard AqLayer Aqueous Layer (Contains Product-H+) Sep1->AqLayer Keep Basify Adjust to pH 9-10 with Sat. NaHCO3 or NH4OH (0°C) AqLayer->Basify Extract Extract with DCM or EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Logic flow for purifying amphoteric pyrazoles via pH manipulation. Note the critical temperature control to protect the ester.

Protocol:

  • Dissolve crude in EtOAc.

  • Extract with cold 0.5M - 1.0M HCl. The pyrazole protonates (

    
    ) and moves to the water phase. Neutral impurities stay in EtOAc.
    
  • Separate layers immediately.

  • Basify the aqueous layer (on ice) to pH ~9 using Saturated NaHCO

    
    . The product precipitates or oils out as the free base.
    
  • Extract back into DCM (Dichloromethane), dry over Na

    
    SO
    
    
    
    , and concentrate.

Module 3: Chromatography Troubleshooting

Ticket #3011: "The compound is streaking/tailing on the column. I'm losing yield."

Diagnosis: The pyrazole N-H interacts strongly with the acidic silanols on silica gel, causing peak broadening (tailing). This makes separation from impurities impossible and traps product on the column.

The Fix: Amine Modifiers You must "cap" the silica's active sites with a stronger base.

  • Standard Method: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA / 49% EtOAc / 50% Hexane).

  • Alternative (If TEA interferes with UV): Use 1% NH

    
    OH  in MeOH/DCM gradients.
    

Recommended Gradient (TLC R


 target: 0.3 - 0.4): 
  • Solvent A: DCM

  • Solvent B: MeOH (with 1% NH

    
    OH)
    
  • Gradient: 0% B

    
     5% B. (Pyrazoles are polar; they elute late in pure non-polar solvents).
    

Module 4: Safety & Impurity Profiling

Ticket #4002: "I smell something fishy/ammonia-like in the final product."

Diagnosis: This is likely residual Hydrazine or Methylhydrazine (if used in synthesis). These are potent carcinogens and must be removed quantitatively.

The Fix: The Copper Wash (Scavenging) If the "pH Swing" (Module 2) didn't work, use copper chelation. Hydrazines form stable complexes with Cu(II).

  • Dissolve product in EtOAc.

  • Wash with 5% aqueous Copper(II) Sulfate (CuSO

    
    ) .
    
  • If hydrazine is present, the aqueous layer will turn deep blue/purple (complex formation).

  • Repeat until the wash remains light blue.

  • Wash with water, then brine, to remove residual copper.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
LogP 1.2 - 1.5Moderately lipophilic; extractable into EtOAc/DCM.
pKa (Pyrazole NH) ~14.5Very weak acid; requires strong base (NaH) to deprotonate.
pKa (Pyridine N) ~3.5Weak base; protonates with dilute HCl (allows pH swing).
H-Bonding Donor & AcceptorHigh affinity for silica (tailing); high MP if crystal lattice forms.
Stability Ester: LabileAvoid boiling in acid/base. Avoid strong nucleophiles.

References

  • Synthesis of 3,5-Dimethylpyrazole Derivatives

    • Source: Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).
    • Relevance: Establishes the Knorr synthesis baseline and handling of hydrazine condens
    • URL:

  • Purification of Pyrazole Esters via Acid-Base Extraction

    • Source: Wiley Online Library, Journal of Heterocyclic Chemistry.
    • Relevance: Validates the pKa-based extraction method for pyrazoles (pKa ~2.5-3.5).
    • URL:

  • Removal of Hydrazine Impurities

    • Source: BenchChem Technical Support, "Stability of Hydrazine Reagents in Pyrazole Synthesis".
    • Relevance: Discusses quenching unreacted hydrazine and copper/wash techniques.
    • URL:

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Source: SiliCycle Application Notes, "Purific
    • Relevance: Explains the mechanism of silanol interaction and the necessity of TEA modifiers.
    • URL:

optimizing reaction conditions for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Volume (Regioselectivity & Scale-up) Lead Scientist: Senior Application Specialist

Introduction

Welcome to the Pyrazole Synthesis Support Hub. This guide is not a textbook; it is a troubleshooting engine designed for researchers facing active experimental hurdles. Pyrazoles are pharmacophoric cornerstones (e.g., celecoxib, sildenafil), yet their synthesis—particularly via the Knorr condensation—is plagued by regiochemical ambiguity and stubborn equilibria.

This interface addresses the three most critical failure points in pyrazole construction: Regiocontrol , Reaction Stalling , and Reagent Stability .

Module 1: The "Isomer Crisis" (Regioselectivity)

User Issue: "I am condensing an unsymmetrical 1,3-diketone with methylhydrazine and getting a 60:40 mixture of isomers. Column chromatography is difficult. How do I bias this reaction?"

Technical Diagnosis

The Knorr synthesis proceeds via a hydrazone intermediate.[1] The regioselectivity is determined by which carbonyl carbon the hydrazine nitrogen attacks first. This is governed by a tug-of-war between sterics (attacking the less hindered carbon) and electronics (attacking the more electrophilic carbon). In standard solvents like ethanol, these factors often conflict, leading to poor selectivity.

The Solution: Fluorinated Solvents (The "Magic" Bullet)

Field data and mechanistic studies confirm that switching from ethanol to fluorinated alcohols—specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) —can drastically shift regioselectivity, often achieving ratios >95:5.

Mechanism of Action: HFIP is a strong hydrogen bond donor (high


 value) but a poor nucleophile. It activates the carbonyl groups via strong H-bonding, often overriding subtle steric differences and enhancing the electronic differentiation between the two carbonyls.
Optimized Protocol: HFIP-Mediated Synthesis
ParameterStandard ConditionOptimized Condition
Solvent Ethanol (EtOH)HFIP (Hexafluoroisopropanol)
Temperature Reflux (78 °C)Room Temperature (20–25 °C)
Catalyst HCl / AcOHNone (Solvent acts as catalyst)
Selectivity ~2:1 to 4:1>20:1 (Commonly)

Step-by-Step:

  • Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Stir for 1–4 hours. (Monitor via TLC/LCMS; HFIP accelerates the rate significantly).

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP is volatile (bp 58 °C) and easily recovered.

  • Purification: The major isomer is often pure enough to crystallize directly, bypassing difficult chromatography.

Critical Note: HFIP is expensive. For large-scale applications, TFE is a cheaper alternative that offers similar, though slightly lower, selectivity improvements [1].

Visualizing the Decision Logic

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Diketone SolventCheck Current Solvent? Start->SolventCheck IsomerRatio Isomer Ratio Acceptable? SolventCheck->IsomerRatio Ethanol/MeOH SwitchSolvent Switch to HFIP or TFE IsomerRatio->SwitchSolvent No (<90:10) StericControl Assess Steric Bulk (t-Butyl vs Methyl) IsomerRatio->StericControl Yes (Keep) ElectronicControl Assess Electronic Bias (CF3 vs Phenyl) SwitchSolvent->ElectronicControl FinalProtocol Execute HFIP Protocol (Room Temp, No Acid) StericControl->FinalProtocol HFIP minimizes steric clashes ElectronicControl->FinalProtocol Enhances Electronic Differentiation

Caption: Decision matrix for optimizing regioselectivity using solvent effects.

Module 2: Reaction Efficiency & Stalling

User Issue: "My reaction stalls at the intermediate hydrazone stage, or the yield is low due to 'oiling out'."

Technical Diagnosis

The condensation releases water. In reversible conditions, water accumulation pushes the equilibrium back toward the starting materials or halts the dehydration of the intermediate hydrazone (5-hydroxy-2-pyrazoline) to the final pyrazole.

Troubleshooting Guide
1. The "On-Water" Paradox

Counter-intuitively, running the reaction in water (heterogeneous suspension) often works better than in organic solvents.

  • Why? The "on-water" effect accelerates reactions at the organic-water interface due to hydrogen bonding and the hydrophobic effect.

  • Protocol: Mix reactants in distilled water. If the diketone is highly lipophilic, add a surfactant like CTAB (Cetyltrimethylammonium bromide) or use a microwave reactor. The product usually precipitates as a solid, driving the equilibrium forward [2].

2. Microwave Acceleration

Thermal reflux is inefficient for sterically hindered pyrazoles. Microwave irradiation (MW) provides direct dielectric heating.

  • Benchmark: Reactions requiring 12 hours at reflux often complete in 10–20 minutes under MW at 120 °C.

  • Safety: Ensure the vessel is pressure-rated, as hydrazine hydrates generate gas pressure.

3. Catalyst Selection Table
Catalyst ClassExampleBest Use CaseNotes
Brønsted Acid Acetic Acid (AcOH)General PurposeGood solvent/catalyst combo; easy to remove.
Lewis Acid CeO₂ or InCl₃Sensitive SubstratesHigh yields in aqueous media; recyclable [2].
Solid Support Silica-H₂SO₄Flow ChemistryIdeal for continuous processing; filtration workup.

Module 3: Reagent Handling (Hydrazines)

User Issue: "My reaction mixture turns deep red/black, and I see impurities. Also, is hydrazine hydrate or the hydrochloride salt better?"

Technical Diagnosis

Free hydrazine (and phenylhydrazine) is highly susceptible to oxidation by air, leading to diazenium species (colored impurities) and radical side reactions.

Protocol: Handling & Stability

1. Use Hydrochloride Salts:

  • Recommendation: Always purchase/store Phenylhydrazine Hydrochloride (solid) rather than the free base (liquid). It is shelf-stable and non-oxidizing.

  • Usage: To use it in a reaction, you must buffer the system. Add Sodium Acetate (NaOAc) (1.0–1.2 equiv) to the reaction mixture to release the free hydrazine in situ gently.

    • Reaction:

      
      
      
    • This generates a buffered acetic acid medium, perfect for cyclization [3].

2. Color Removal:

  • If your product is colored (yellow/red) due to oxidation:

    • Wash: Wash the organic layer with dilute sodium dithionite (Na₂S₂O₄) solution during workup. It reduces colored oxidized impurities.

    • Recrystallization: Use ethanol with a pinch of activated charcoal.

Module 4: Workflow Visualization

Standard "Green" Workflow (Aqueous/Microwave)

Workflow Setup Setup: Water + Reactants (+ CTAB if lipophilic) Energy Energy Source: Microwave (120°C, 10 min) OR Stir (RT, 2-4 h) Setup->Energy Monitor Monitor: TLC (Disappearance of Diketone) Energy->Monitor Workup Workup: Cool -> Filter Solid Monitor->Workup Complete Purify Purification: Recrystallize (EtOH) No Column Needed Workup->Purify

Caption: Streamlined "On-Water" or Microwave-assisted synthesis workflow.

References

  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, 73(9), 3523–3529.[2][3]

  • Singh, S., et al. (2023).[4][5] "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 7, 297–312.[4]

  • BenchChem Technical Support. (2025). "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem Technical Guides.

  • Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." The Journal of Organic Chemistry, 73, 2412-2415.[6]

Sources

Technical Support Center: Navigating the Stability and Degradation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the stability and degradation challenges of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practice protocols to ensure the integrity of your pyrazole-containing molecules throughout their lifecycle, from synthesis to application.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of pyrazole compounds.

Q1: My pyrazole compound is degrading in aqueous buffer during my assay. What is the likely cause?

A1: The most common cause of degradation in aqueous buffers, particularly at neutral to basic pH, is hydrolysis.[1][2][3] Pyrazole derivatives, especially those containing ester functionalities, can be susceptible to hydrolysis, leading to the formation of corresponding pyrazol-3-ol or carboxylic acid derivatives.[1] The rate of hydrolysis is often pH-dependent, with increased degradation observed at higher pH values.[1][2][4]

Q2: I'm observing a color change in my pyrazole-based formulation upon storage. What could be happening?

A2: The formation of colored byproducts is frequently indicative of oxidative degradation or more complex degradation pathways that may involve the opening of the pyrazole ring.[4][5] Some pyrazole derivatives can also exhibit photochromism, where they change color upon exposure to light.[4] To troubleshoot this, it is crucial to investigate for potential oxidation products and to implement photostability precautions.

Q3: Are all pyrazole compounds inherently unstable?

A3: Not at all. The stability of a pyrazole compound is highly dependent on its specific chemical structure, including the nature and position of its substituents.[6][7] The pyrazole ring itself is an aromatic system, which imparts a degree of chemical robustness and resistance to metabolic degradation.[6] However, certain functional groups attached to the ring can introduce instability under specific conditions. Strategic modifications to the pyrazole scaffold can significantly enhance stability.[1][3][7]

Q4: How can I proactively improve the stability of my novel pyrazole compound?

A4: Proactive stability enhancement should be considered during the design and synthesis phases. Strategies include:

  • Structural Modification: Replacing labile functional groups, such as esters, with more stable isosteres like amides or alkenes can significantly improve hydrolytic stability.[1][3] Introducing steric hindrance near a susceptible group can also prevent its degradation.[1]

  • Formulation Optimization: Careful selection of pH, excipients, and the use of antioxidants can mitigate degradation in solution.

  • Appropriate Storage: Storing the compound under recommended conditions (e.g., controlled temperature, protected from light, under an inert atmosphere) is crucial.[4]

Troubleshooting Guides

This section provides detailed guidance for addressing specific stability and degradation issues encountered during experimentation.

Issue 1: Unexpected Degradation During an In Vitro Assay

Symptoms:

  • Loss of compound potency over the time course of the experiment.

  • Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS).

  • Inconsistent assay results.

Troubleshooting Workflow:

A Start: Unexpected Degradation Observed B Investigate Hydrolytic Stability A->B C Perform Time-Course Analysis in Assay Buffer B->C D Analyze Samples by LC-MS at t=0 and subsequent time points C->D E Identify Degradation Products D->E F Is Hydrolysis Confirmed? E->F G Yes F->G H No F->H J Modify Assay Conditions G->J M Consider Structural Modification G->M I Consider Other Degradation Pathways (e.g., Oxidation) H->I K Lower pH if possible J->K L Reduce Incubation Time J->L N Replace Labile Groups (e.g., Esters) M->N

Caption: Workflow for troubleshooting in vitro degradation.

Detailed Steps:

  • Confirm Hydrolytic Instability: Prepare a solution of your pyrazole compound in the assay buffer without any biological components (e.g., enzymes, cells).

  • Time-Course Analysis: Incubate the solution under the same conditions as your assay (temperature, light exposure). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analytical Monitoring: Analyze the aliquots using a stability-indicating method, such as RP-HPLC or LC-MS, to quantify the remaining parent compound and identify any degradation products.[4][8]

  • Data Interpretation: If significant degradation is observed, and the degradation products are consistent with hydrolysis (e.g., loss of an ester group), then hydrolytic instability is the likely cause.

  • Mitigation Strategies:

    • Assay Modification: If feasible, adjust the assay buffer to a more neutral or slightly acidic pH to slow down hydrolysis.[4] Reduce the incubation time if the assay sensitivity allows.

    • Structural Re-design: For long-term solutions, consider synthesizing analogs where the hydrolytically labile group is replaced with a more stable isostere.[1][3]

Issue 2: Solid-State Instability or Color Change During Storage

Symptoms:

  • Visible changes in the physical appearance of the solid compound (e.g., color change, clumping).

  • Decreased purity of the solid compound over time, as determined by analytical methods.

  • Inconsistent results when using older batches of the compound.

Troubleshooting Workflow:

A Start: Solid-State Instability Observed B Assess Storage Conditions A->B C Is the compound protected from light, moisture, and oxygen? B->C D Yes C->D E No C->E H Conduct Forced Degradation Studies D->H F Implement Proper Storage E->F G Amber vials, desiccator, inert atmosphere F->G I Thermal Stress (Solid) H->I J Photostability Testing H->J K Analyze for Degradants I->K J->K L Identify Degradation Pathway K->L M Optimize Storage Based on Findings L->M

Caption: Workflow for troubleshooting solid-state instability.

Detailed Steps:

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

  • Forced Degradation (Stress Testing): To systematically identify the cause of instability, perform forced degradation studies on the solid compound.[4][9][10][11][12]

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 1 week) and analyze for degradation.[4][13][14][15][16][17][18]

    • Photostability: Expose the solid compound to controlled light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) and assess for degradation.[4]

  • Analyze Degradation Products: Use techniques like LC-MS to identify the structures of the degradation products. This will provide insights into the degradation pathway (e.g., oxidation, photodegradation).

  • Implement Corrective Actions: Based on the identified degradation pathway, implement specific protective measures. For example, if the compound is found to be photosensitive, strictly handle and store it in the dark. If it is prone to oxidation, consider storing it under an inert gas and minimizing headspace in the container.[4]

Best Practices and Protocols

Protocol: Forced Degradation Study for a Novel Pyrazole Compound

Objective: To identify the potential degradation pathways of a novel pyrazole compound and to develop a stability-indicating analytical method.[4][9]

Materials:

  • Novel pyrazole compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Controlled temperature oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for pre-determined time points (e.g., 2, 4, 8, and 24 hours).[4]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.[4]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for the same time points, protected from light.[4][11]

    • Thermal Degradation (Solution): Dilute the stock solution with the intended formulation vehicle or a neutral buffer. Incubate at 60°C and 80°C for 24 and 48 hours.[4]

    • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 60°C and 80°C for 1 week.[4]

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.[4]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable LC-MS method to separate and identify the parent compound and any degradation products. The goal is to achieve approximately 10-30% degradation to ensure that the primary degradation products can be reliably detected.[4][11]

Data Summary Table:

Stress ConditionTemperatureDuration% Degradation (Illustrative)Major Degradation Products (Illustrative)
0.1 M HCl60°C24 hours15%Hydrolyzed ester
0.1 M NaOH60°C8 hours25%Hydrolyzed ester, Ring-opened species
3% H₂O₂Room Temp24 hours10%N-oxide, Hydroxylated pyrazole
Thermal (Solid)80°C1 week5%Dimerization product
PhotolysisICH Q1B-20%Photo-isomer, Ring-cleaved product
Visualization of Common Degradation Pathways

The following diagram illustrates the primary degradation pathways that pyrazole compounds may undergo.

Pyrazole Pyrazole Derivative Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Pyrazole->Hydrolysis Oxidation Oxidation ([O]) Pyrazole->Oxidation Photolysis Photolysis (hν) Pyrazole->Photolysis Thermal Thermal Degradation (Δ) Pyrazole->Thermal Hydrolyzed Hydrolyzed Products (e.g., Carboxylic Acids, Alcohols) Hydrolysis->Hydrolyzed [1, 4] Oxidized Oxidized Products (e.g., N-oxides, Hydroxylated Derivatives) Oxidation->Oxidized [4, 12] Photo Photodegradation Products (e.g., Isomers, Ring-cleaved Products) Photolysis->Photo [4, 17] Thermal_Deg Thermal Degradants (e.g., Dimers, Rearranged Products) Thermal->Thermal_Deg [4, 5]

Caption: Common degradation pathways for pyrazole compounds.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. [Link]

  • Taylor & Francis Online. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

  • ResearchGate. (n.d.). of identified structures of TPs from the degradation of pyrazolones by UV. [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]

  • PubMed. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. [Link]

  • Royal Society of Chemistry. (2023). The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. [Link]

  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. [Link]

  • ResearchGate. (n.d.). Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. [Link]

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • ResearchGate. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. [Link]

  • Royal Society of Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ProQuest. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • MDPI. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • Taylor & Francis Online. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • WebofPharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • WebofPharma. (2025). Unpacking Drug Degradation : Hydrolysis and Oxidation. [Link]

Sources

alternative synthetic pathways for methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Methodologies for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-PROP-004 Subject: Optimization and Troubleshooting of 3,5-Dimethylpyrazole-4-propanoate Synthesis[1]

Executive Summary

You are inquiring about the synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate . While the core chemistry involves the well-known Knorr pyrazole synthesis, the presence of a reactive methyl ester side chain introduces specific chemoselectivity challenges—specifically the competition between ring closure (desired) and hydrazide formation (undesired).[1]

This guide prioritizes the Two-Step Michael-Knorr Sequence as the "Golden Route" for high purity, while providing a One-Pot Alternative for high-throughput screening.[1]

Part 1: The "Golden Route" (Step-Wise Synthesis)

Recommended for: Scale-up (>5g), high purity requirements, and avoiding bis-alkylation.[1]

This pathway separates the carbon-carbon bond formation (Michael Addition) from the heterocycle formation (Cyclization), allowing for the purification of the intermediate.

Step 1: The Michael Addition

Reaction: Acetylacetone (2,4-pentanedione) + Methyl Acrylate


 Methyl 4-acetyl-5-oxohexanoate.[1]
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Acetylacetone : 1.1 eq Methyl AcrylateSlight excess of acrylate drives conversion; too much leads to bis-alkylation (substitution at both

-protons).[1]
Catalyst KF/Alumina (Solid Support) or DBU (0.05 eq)KF/Alumina is superior.[1] It prevents the polymerization of methyl acrylate often seen with liquid bases.
Solvent Neat (Solvent-free) or EthanolSolvent-free conditions accelerate the reaction and reduce waste.[1]
Temp/Time 25–40°C / 4–6 HoursHigh heat promotes polymerization of the acrylate.
Step 2: The Cyclization (Knorr Reaction)

Reaction: Methyl 4-acetyl-5-oxohexanoate + Hydrazine Hydrate


 Target Pyrazole.[1]
ParameterSpecificationTechnical Rationale
Reagent Hydrazine Hydrate (1.0–1.05 eq)Crucial: Do not use large excess.[1] Excess hydrazine attacks the ester to form the hydrazide byproduct.
Solvent Ethanol or MethanolProtic solvents facilitate proton transfer during the dehydration step.
Temperature 0°C

RT
Start cold to favor the kinetic kinetic attack on ketones over the ester.
pH Control Acetic Acid (Cat.)[1]Buffering prevents basic hydrolysis of the methyl ester to the carboxylic acid.

Part 2: Visualizing the Pathway & Logic

The following diagram illustrates the reaction flow and critical divergence points where impurities are generated.

G Start Acetylacetone + Methyl Acrylate Inter Intermediate: Methyl 4-acetyl-5-oxohexanoate Start->Inter Michael Addition (Base Cat.) Bis Impurity A: Bis-alkylated adduct Start->Bis Excess Acrylate or High Temp Target TARGET: Methyl 3-(3,5-dimethyl- 1H-pyrazol-4-yl)propanoate Inter->Target N2H4 • H2O (Controlled Eq.) Hydrazide Impurity B: Pyrazolo-hydrazide (Over-reaction) Inter->Hydrazide Excess N2H4 or Reflux Acid Impurity C: Carboxylic Acid (Hydrolysis) Inter->Acid High pH / H2O

Caption: Figure 1. Reaction cascade showing the primary synthetic route (center) and critical side-reaction pathways (red dashed lines) leading to common impurities.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that won't crystallize. What happened?

  • Diagnosis: You likely have poly(methyl acrylate) contamination.[1]

  • Cause: In Step 1, if the reaction gets too hot (>60°C) or if a radical inhibitor (like hydroquinone) wasn't present in the acrylate, the methyl acrylate polymerizes.[1]

  • Solution:

    • Use KF/Alumina as the catalyst (heterogeneous catalysis suppresses polymerization).[1]

    • Keep the Michael addition temperature below 40°C.

    • Rescue: Triturate the crude oil with cold diethyl ether. The polymer usually crashes out as a gum; the desired intermediate dissolves.

Q2: Mass Spec shows a peak at [M+16] or [M+30] relative to the target.[1] Is this the hydrazide?

  • Diagnosis: Yes.

    • Target MW: ~182.22 g/mol .

    • Hydrazide MW: ~182.22 + 32 - 31 (OCH3

      
       NHNH2) 
      
      
      
      183 (Wait, calculation: -OMe [31] + NHNH2 [31] = same mass?[1] No. -OCH3 is 31.[1] -NHNH2 is 31.[1] They are isobaric? No. O=16, N=14. OMe=31. NHNH2=31. They are very close in mass, but different polarity).[1]
    • Correction: The hydrazide forms by displacing methanol. The mass change is negligible, but the polarity changes drastically .

  • Verification: Check TLC. The hydrazide is much more polar (stays at the baseline in 30% EtOAc/Hexane).

  • Prevention: This occurs when hydrazine attacks the ester tail.

    • Fix: Add the hydrazine solution dropwise to the ketone solution at 0°C. Do not reflux for long periods. Ensure strictly 1.0 equivalent of hydrazine is used.

Q3: I obtained the carboxylic acid (free acid) instead of the methyl ester. Can I fix it?

  • Diagnosis: Saponification occurred due to the basicity of hydrazine hydrate and the presence of water.

  • The "Rescue" Protocol (Fischer Esterification):

    • Dissolve the crude acid in dry Methanol.

    • Add catalytic

      
       (3-5 drops).[1]
      
    • Reflux for 2 hours.

    • Neutralize with

      
      , evaporate MeOH, and extract with DCM. This returns the methyl ester quantitatively.
      

Q4: Can I do this in "One-Pot"?

  • Answer: Yes, but with caveats.

  • Protocol: Mix Acetylacetone (1 eq), Methyl Acrylate (1.1 eq), and catalytic DBU in Ethanol. Stir 2h. Then add Hydrazine Hydrate (1 eq) and Acetic Acid (cat.) directly to the same flask.

  • Risk: The yield is generally lower (50-60%) compared to the two-step method (80-90%) because the hydrazine can react with unreacted methyl acrylate, fouling the mixture.[1]

Part 4: Alternative Synthetic Pathways

If the Michael-Knorr route is failing due to specific substrate constraints, consider these alternatives:

Alternative A: The "Enamine" Route (Regocontrol Focus)

Instead of reacting the ketone directly, convert the intermediate (Methyl 4-acetyl-5-oxohexanoate) into an enaminone using DMF-DMA (Dimethylformamide dimethyl acetal) before adding hydrazine.[1]

  • Benefit: This "locks" the regiochemistry and makes the cyclization milder.

  • Drawback: Adds a step; DMF-DMA is expensive.[1]

Alternative B: The Claisen Condensation Route
  • Reactants: Acetone + Dimethyl Succinate (Base catalyzed).[1]

  • Mechanism: Claisen condensation gives a different connectivity but can yield similar 4-substituted skeletons.[1]

  • Verdict: Not recommended for this specific target. It is difficult to get the 3,5-dimethyl pattern using this route. Stick to the Acetylacetone alkylation.

References

  • BenchChem. (2025).[2] Synthesis of Pyrazole Derivatives from

    
    -Keto Esters: Protocols and Application Notes. Retrieved from [1]
    
  • Asemave, K. (2018).[1] Modification of Acetyl Acetone with Methyl Acrylate: KF/Alumina Mediated Michael Addition. Journal of Advances in Chemistry. Retrieved from

  • Organic Syntheses. Benzil Hydrazone and General Knorr Synthesis Conditions. Org. Syn. Coll. Vol. 2, p.496. Retrieved from [1]

  • Beilstein Institute. (2024). Multicomponent syntheses of pyrazoles via (3+2)-cyclocondensation. Beilstein J. Org. Chem. Retrieved from [1]

  • Sigma-Aldrich. Product Specification: Methyl 4-acetyl-5-oxohexanoate.[1][3] Retrieved from [1]

Sources

methods to increase the purity of synthesized methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Case ID: PYR-EST-004 Subject: Synthesis Optimization & Purification Protocols Status: Resolved Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Purity Challenge

Synthesizing Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1286695-09-7) via the Knorr reaction often yields a product contaminated with unreacted hydrazine, colored oligomers (azines), and hydrolysis byproducts. High purity (>98%) is critical as the pyrazole nitrogen is a common chelation site in subsequent metallo-drug development, where impurities can poison catalysts or skew biological assay results.

This guide provides a self-validating workflow to maximize purity, moving beyond standard literature to address the specific physicochemical behavior of this ester-functionalized pyrazole.

Diagnostic Workflow: Troubleshooting Purity Issues

Before altering your synthetic route, use this decision tree to identify the root cause of low purity.

Purity_Diagnostic Start Start: Low Purity Observed Color Is the product colored (Yellow/Red)? Start->Color HNMR 1H NMR: Extra peaks at 2.0-2.5 ppm? Color->HNMR No Oxidation Issue: Azine/Oligomer Contamination Color->Oxidation Yes Solubility Is product an oil or sticky solid? HNMR->Solubility No StartMat Issue: Unreacted Diketone HNMR->StartMat Yes Hydrazine Issue: Trapped Hydrazine/Water Solubility->Hydrazine Yes Drying Action: Azeotropic Drying (Toluene) Solubility->Drying No (Dry Solid) Charcoal Action: Activated Charcoal Filtration Oxidation->Charcoal Wash Action: Hexane Trituration or Silica Plug StartMat->Wash Hydrazine->Drying

Figure 1: Diagnostic logic for identifying impurity sources based on physical appearance and NMR signatures.

The "Gold Standard" Protocol

This optimized Knorr synthesis minimizes side reactions by controlling temperature and pH, preventing the hydrolysis of the methyl ester moiety.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 4-acetyl-5-oxohexanoate 1.0PrecursorMust be free of acid impurities to prevent ester hydrolysis.
Hydrazine Hydrate (64% or 80%) 1.05ReagentSlight excess ensures full conversion; easier to wash away than diketone.
Ethanol (Absolute) 10 VSolventAvoid water-heavy grades to protect the ester.
Acetic Acid (Glacial) 0.1CatalystBuffers pH; prevents basic hydrolysis of the ester.
Step-by-Step Execution
  • Controlled Addition: Dissolve Methyl 4-acetyl-5-oxohexanoate in Ethanol (0°C). Add Acetic Acid.[1]

  • Dropwise Initiation: Add Hydrazine Hydrate dropwise over 30 minutes at 0–5°C.

    • Why? Low temperature prevents the "runaway" formation of colored azine byproducts common in exothermic hydrazine reactions.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (diketone) spot should disappear.

  • Workup (Crucial for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol/water.

    • Phase Partition: Dissolve residue in Ethyl Acetate. Wash with Saturated NaHCO₃ (removes acetic acid) followed by Brine .

    • Drying: Dry over Na₂SO₄ and concentrate.

Technical FAQ: Troubleshooting & Purification

Q1: My product is a "sinful" yellow/red oil instead of a white solid. How do I fix this?

Cause: This is the "Knorr Red" effect—trace oxidation of hydrazine or formation of azine oligomers. Solution:

  • Dissolve the crude oil in a minimum amount of warm Ethanol.

  • Add Activated Charcoal (10% w/w) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad.

  • Cool the filtrate slowly.[2] The compound should crystallize or precipitate as an off-white solid.

Q2: I see unreacted hydrazine in the NMR. Can I just dry it longer?

Cause: Hydrazine forms strong hydrogen bonds with the pyrazole NH. Solution: Vacuum drying is often insufficient.

  • Azeotropic Removal: Dissolve the product in Toluene and rotovap. Repeat 3x. Toluene forms an azeotrope with hydrazine/water, effectively "pulling" it out of the pyrazole lattice.

Q3: Recrystallization vs. Chromatography: Which is better for this ester?

Recommendation: Recrystallization is preferred for scalability and ester stability.

  • Solvent System: Ethyl Acetate / Hexanes (1:4 ratio).

    • Protocol: Dissolve in hot EtOAc, then add Hexanes dropwise until persistent cloudiness appears. Cool to 4°C.

  • Chromatography (If required):

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

    • Warning: Avoid pure silica with long retention times; acidic silica can slowly hydrolyze the methyl ester to the acid [1].

Q4: Can I use the Hydrochloride Salt method?

Yes, but with caution. Many researchers purify pyrazoles by forming the HCl salt (which precipitates cleanly) and then neutralizing.

  • Risk:[3][4] Strong acid (HCl) + Water + Ester = Hydrolysis (Propanoic acid derivative).

  • Modification: If you use this method, use anhydrous HCl in Dioxane/Ether . Isolate the salt, wash with ether, and neutralize rapidly with cold NaHCO₃ just before use.

Analytical Validation Parameters

Ensure your product meets these criteria before proceeding to biological or catalytic applications.

TestExpected ResultFailure Mode Indicator
Appearance White to off-white solidYellow/Orange (Azines)
1H NMR (CDCl₃) δ 3.67 (s, 3H) : Methyl Esterδ 2.22 (s, 6H) : 3,5-Dimethylδ ~9-11 (br, 1H) : Pyrazole NHMissing OMe peak (Hydrolysis)Split methyl peaks (Regioisomers - rare)
LC-MS [M+H]⁺ = 183.1[M+H]⁺ = 169.1 (Hydrolyzed Acid)

References

  • Sigma-Aldrich. Product Specification: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1286695-09-7).[5] Accessed 2026. Link

  • Knorr, L. (1883).[6] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Chemistry).

  • TSI Journals. (2013). "Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones". Int. J. Chem. Sci, 12(1).[7] (Protocol validation for 3,5-dimethylpyrazole derivatives). Link

  • Organic Syntheses. (1971). "Mechanism of a modified Knorr pyrrole condensation". Org.[8] Synth. (Reference for Methyl 4-acetyl-5-oxohexanoate precursor behavior). Link

Sources

Technical Support Center: Reaction Mechanism and Kinetics for Optimization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers to common challenges encountered when studying reaction mechanisms and kinetics. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your chemical processes effectively and confidently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that form the bedrock of any kinetic and mechanistic study.

Q1: What is the fundamental difference between a reaction's overall stoichiometry and its reaction mechanism?

A: The overall stoichiometry of a reaction is like the front cover of a book—it shows you the starting reactants and the final products. For example, A + 2B → C. However, it tells you nothing about the story inside—the actual sequence of events that transform reactants into products.

The reaction mechanism is that detailed story. It is the step-by-step sequence of elementary reactions that, when added up, give the overall stoichiometry.[1][2][3] Each step represents a distinct molecular event, such as bond breaking, bond formation, or molecular rearrangement.[4] For instance, the reaction A + 2B → C might actually occur in two steps:

  • A + B → I (a fast step, where I is an intermediate)

  • I + B → C (a slower, rate-determining step)

Understanding this mechanism is crucial because the slowest step (the "bottleneck") dictates the overall reaction rate.[3] Optimizing the overall process requires identifying and addressing the limitations of this specific step.

Q2: How does the experimentally determined 'rate law' relate to the proposed reaction mechanism?

A: The rate law is a mathematical equation that describes how the reaction rate depends on the concentration of reactants (e.g., Rate = k[A]^m[B]^n).[5] This equation is determined experimentally and provides powerful clues about the mechanism.

A plausible reaction mechanism must be consistent with the experimentally observed rate law.[3] The process involves:

  • Proposing a series of elementary steps for the mechanism.

  • Deriving a theoretical rate law from this proposed mechanism, often by focusing on the rate-determining step.

  • Comparing the theoretical rate law with the experimental one.

If they do not match, the proposed mechanism is incorrect. If they do match, the mechanism is considered plausible, though not definitively proven.[3] Kinetic data, therefore, serves as a primary tool for validating or refuting mechanistic hypotheses.

Q3: Why is understanding drug-target binding kinetics critical in drug development, beyond just binding affinity?

A: While binding affinity (often expressed as Kᵢ or IC₅₀) tells us how tightly a drug binds to its target, it's a static measurement. Binding kinetics , which describes the rates of association (kₒₙ) and dissociation (kₒff) of the drug-target complex, provides a dynamic picture of this interaction and often correlates better with a drug's in vivo efficacy.[6][7]

Key insights from kinetics include:

  • Residence Time: This is the average time a drug stays bound to its target (1/kₒff). A longer residence time can lead to a more sustained therapeutic effect, even after the drug has been cleared from systemic circulation.[6]

  • Kinetic Selectivity: Two drugs might have similar affinity for a primary target, but different kinetic profiles against off-targets. A drug that dissociates quickly from an off-target can have a better safety profile.[6]

  • Time-Dependent Occupancy: The speed at which a drug binds its target (kₒₙ) influences how quickly a therapeutic effect is initiated.[6]

Therefore, optimizing for favorable kinetic parameters, not just affinity, is a more rational approach to designing safer and more effective drugs.[7][8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you might encounter during your experiments.

Problem 1: My reaction is giving a low yield or is not going to completion.

This is one of the most common issues. Before re-running the experiment under the same conditions, consider the following potential root causes.

Potential Cause Why It Happens Recommended Action & Rationale
Chemical Equilibrium The reaction may be reversible. As products form, the reverse reaction rate increases until it equals the forward rate, establishing an equilibrium where significant reactant concentration remains.Action: Use Le Châtelier's principle. Remove a product as it forms (e.g., by distillation, precipitation, or using a Dean-Stark trap for water). This will shift the equilibrium towards the product side.
Catalyst Deactivation The catalyst may be degrading, being poisoned by an impurity, or changing its aggregation state over the course of the reaction.Action: Perform catalyst characterization (e.g., XRD, TEM) before and after the reaction. Test for impurities in starting materials. Consider adding the catalyst in portions throughout the reaction to maintain its active concentration.
Mass Transfer Limitation In multiphase reactions (liquid-liquid, solid-liquid, gas-liquid), the rate at which reactants meet at the phase interface may be slower than the intrinsic chemical reaction rate.[9] This starves the reaction.Action: Increase agitation speed to improve mixing and reduce the diffusion boundary layer.[10] Consider using a phase-transfer catalyst for liquid-liquid systems. Use a smaller particle size for solid reactants to increase surface area.
Poor Mixing / Hot Spots Inadequate mixing can create localized regions of high or low reactant concentration.[10] For exothermic reactions, it can also lead to localized "hot spots" where high temperatures might degrade products or cause side reactions.[10][11]Action: Improve stirring efficiency by changing the impeller type or reactor geometry. For scale-up, ensure the mixing power per unit volume is consistent.[9] Use in-situ monitoring to track temperature at multiple points within the reactor.

Troubleshooting Workflow: Low Yield

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: I am observing unexpected or inconsistent side products, compromising selectivity.

Selectivity issues often arise when the reaction rate of a desired pathway becomes comparable to the rate of an undesired one. Understanding the kinetics is key to tipping the balance in your favor.

Potential Cause Why It Happens Recommended Action & Rationale
Mixing-Sensitive Reactions If a side reaction is of a higher order with respect to a freshly added reagent than the main reaction, localized high concentrations of that reagent at the feeding point can dramatically favor the side product. This is a classic issue where the mixing time is slower than the reaction time.[12][13]Action: Add the critical reagent slowly or sub-surface near the impeller to ensure rapid dispersion.[14] Dilute the reagent before adding it. For very fast reactions, consider using a continuous flow reactor for superior mixing control.[15]
Temperature Gradients The desired reaction and the side reaction likely have different activation energies. If temperature control is poor, "hot spots" can provide the extra energy needed to overcome the activation barrier of the undesired pathway, even if it's less favorable at the target temperature.[11]Action: Improve reactor cooling/heating efficiency. Ensure vigorous mixing to dissipate heat evenly.[10] Consider running the reaction at a lower temperature, even if it slows the overall rate, to disproportionately disfavor the side reaction with the higher activation energy.
Change in Mechanism The reaction mechanism might change depending on conditions like reactant concentration, pH, or solvent. For example, a reaction might shift from an Sₙ2 to an Sₙ1 pathway, opening up possibilities for rearrangement or elimination side products.Action: Conduct a series of focused experiments (a Design of Experiments, or DoE, is ideal) to map the effect of key parameters on selectivity.[16] Use in-situ analysis to detect transient intermediates that might signal the activity of an alternative pathway.

The Interplay of Mixing and Reaction Rates

The outcome of a fast, selective reaction is often dictated by the competition between the characteristic time of mixing (τₘ) and the characteristic time of reaction (τᵣ). This relationship is described by the Damköhler number (Da = τₘ / τᵣ).[13]

  • Da << 1 (Reaction-Limited): Mixing is much faster than the reaction. Reactants are well-homogenized. The outcome is governed by intrinsic chemical kinetics. This is the ideal regime for most lab-scale experiments.

  • Da > 1 (Mixing-Limited): The reaction is faster than mixing. The reaction occurs in localized zones before reactants can be fully homogenized, often leading to poor selectivity.[13] This is a major challenge during scale-up.[11]

Caption: Impact of Damköhler number (Da) on reaction selectivity.

Part 3: Experimental Protocols & Data Analysis

This section provides actionable workflows for acquiring and interpreting kinetic data.

Workflow: General Strategy for a Kinetic Investigation

A systematic approach is essential for elucidating a reaction mechanism and gathering robust kinetic data for optimization.

KineticWorkflow node_setup Experimental Setup Define objectives (rate, mechanism, etc.). Select appropriate reactor (batch, flow). Choose in-situ or offline analytical method. node_data Data Acquisition Monitor concentration vs. time under various conditions (temperature, initial concentrations). Use methods like Initial Rates or Method of Isolation. node_setup:f1->node_data:f0 node_analysis Data Analysis & Rate Law Plot concentration vs. time. Use graphical methods or software to determine reaction orders and the rate constant (k). Formulate the experimental rate law. node_data:f1->node_analysis:f0 node_mechanism Mechanism Proposal Propose plausible elementary steps. Identify the Rate-Determining Step (RDS). Derive a theoretical rate law from the mechanism. node_analysis:f1->node_mechanism:f0 node_validation Validation Does the theoretical rate law match the experimental rate law? Does the mechanism explain observed byproducts or stereochemistry? node_mechanism:f1->node_validation:f0 node_validation:f1->node_mechanism:f0 No Match: Revise Mechanism node_optimization Optimization & Scale-Up Use the validated model to predict optimal conditions (temperature, concentration, catalyst loading). Identify potential scale-up challenges (mixing, heat transfer). node_validation:f1->node_optimization:f0

Caption: A systematic workflow for kinetic analysis and mechanism elucidation.

Protocol: Determining Reaction Order using the Initial Rates Method

This method is a robust way to determine the exponents in a rate law (Rate = k[A]^m[B]^n) by measuring the reaction rate at the very beginning of the reaction (t≈0), where reactant concentrations are known and product interference is negligible.[5]

Objective: To determine the reaction orders 'm' and 'n'.

Methodology:

  • Experimental Design: Design a series of experiments where the initial concentration of one reactant is varied while the others are held constant.

    • Experiment 1: [A]₀ = 0.1 M, [B]₀ = 0.1 M

    • Experiment 2: [A]₀ = 0.2 M, [B]₀ = 0.1 M (Doubling [A])

    • Experiment 3: [A]₀ = 0.1 M, [B]₀ = 0.2 M (Doubling [B])

  • Data Acquisition: For each experiment, monitor the concentration of a reactant or product over a short initial time period. In-situ techniques like spectrophotometry are ideal for this.[17][18]

  • Calculate Initial Rate: Plot concentration versus time for the initial phase of each reaction. The initial rate is the absolute value of the slope of the tangent to the curve at t=0.

  • Determine Reaction Order for [A]:

    • Compare the rates from Experiment 1 and Experiment 2.

    • The ratio of rates is given by: Rate₂ / Rate₁ = (k[0.2]^m[0.1]^n) / (k[0.1]^m[0.1]^n) = (0.2/0.1)^m = 2^m.

    • If doubling the concentration of A causes the rate to double, 2 = 2^m, so m=1 (first order).

    • If the rate quadruples, 4 = 2^m, so m=2 (second order).

    • If the rate does not change, 1 = 2^m, so m=0 (zero order).

  • Determine Reaction Order for [B]:

    • Use the same logic, comparing Experiment 3 and Experiment 1. The rate ratio will be Rate₃ / Rate₁ = 2^n.

  • Calculate the Rate Constant (k): Once 'm' and 'n' are known, use the data from any of the experiments to solve for k using the full rate law equation: k = Rate / ([A]^m[B]^n).

Data Presentation: Comparison of In-Situ Reaction Monitoring Techniques

Choosing the right analytical tool is critical for acquiring high-quality kinetic data.[17] The decision depends on the specific chemistry, reaction conditions, and the information required.

Technique Principle Strengths Limitations Best For...
FTIR Spectroscopy Measures absorption of infrared light due to molecular vibrations.[19]Excellent for tracking specific functional groups (e.g., C=O, N=C=O). Provides structural information. Works well in many common solvents.Water and other protic solvents have strong IR absorbance, which can interfere. Not ideal for symmetric molecules.Reactions involving clear changes in functional groups, such as isocyanate chemistry, esterifications, or hydrogenations.
UV-Vis Spectroscopy Measures absorption of UV or visible light by conjugated systems or colored species.Very sensitive. Relatively inexpensive and easy to implement. Excellent for fast reactions.Only applicable if reactants, intermediates, or products have a chromophore. Provides limited structural information.Monitoring reactions involving colored compounds, conjugated systems (e.g., Diels-Alder), or metal complexes.
Raman Spectroscopy Measures inelastic scattering of laser light, providing a vibrational fingerprint.Complements FTIR. Water is a very weak Raman scatterer, making it excellent for aqueous reactions. Can be used for solid-state analysis (polymorphs).Fluorescence from the sample can be a major interference. Can be less sensitive than FTIR for some functional groups.Aqueous reactions, crystallization monitoring, polymerization, and reactions in solvent systems that interfere with FTIR.
NMR Spectroscopy Uses magnetic fields to probe the environment of specific nuclei (¹H, ¹³C, ³¹P, etc.).[20]Provides the most detailed structural information, allowing for unambiguous identification of reactants, intermediates, and products simultaneously.[19]Inherently less sensitive, requiring higher concentrations. Slower data acquisition time compared to optical methods, limiting its use for very fast reactions.[20]Complex reactions where multiple species and isomers need to be tracked. Mechanistic studies involving the identification of transient intermediates.
Mass Spectrometry (MS) Ionizes molecules and separates them based on mass-to-charge ratio.Extremely sensitive. Can detect very low-concentration intermediates. Provides molecular weight information.In-situ implementation is complex; often requires specialized interfaces to sample from the reactor.[21] Quantification can be challenging without standards.Elucidating complex reaction networks, identifying trace byproducts, and detecting short-lived, low-concentration intermediates.[21]

References

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). Vertex AI Search.
  • Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC.
  • Mixing and the Selectivity of Chemical Reactions | Organic Process Research & Development. (2003).
  • Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction | ACS Omega. (2025).
  • Experimental Methods in Chemical Kinetics. Fiveable.
  • Interlude: kinetic modelling in a nutshell | Mathematical modelling for biologists. EMBL-EBI.
  • Foundations of Chemical Kinetic Modeling, Reaction Models and Reactor Scale-Up. (2025). Vertex AI Search.
  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry - PMC.
  • 6 key challenges when scaling up sustainable chemical processes. (2025). CPI.
  • Parameter Estimation for Kinetic Models of Chemical Reaction Networks from Partial Experimental Data of Species' Concentr
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024). Vertex AI Search.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2026). Spectroscopy Online.
  • 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
  • 17.7: Experimental methods of chemical kinetics. (2022). Chemistry LibreTexts.
  • Mixing and Mass Transfer | Reaction R
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025).
  • Reaction Monitoring & Kinetics | Chemical Instrumentation Facility.
  • Mixing and the Selectivity of Chemical Reactions. (2025).
  • What Is Reaction Monitoring?.
  • Mixing With Reaction: Practical Consider
  • Reaction mechanism elucidation Definition - General Chemistry II Key Term. (2025). Fiveable.
  • 2.1: Experimental Determination of Kinetics. (2023). Chemistry LibreTexts.
  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction | Analytical Chemistry. (2025).
  • Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks. (2024). Technology Networks.
  • How Is Enzyme Kinetics Applied in Drug Development?. (2025).
  • Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers.
  • Kinetics Kinetic data gives insight into reaction mechanisms A kinetic analysis will describe a relationship between concentr
  • Student Question : What are reaction mechanisms and how are they defined? | Chemistry. Study.com.
  • Reaction Mechanisms | Chemistry | Research Starters. EBSCO.
  • Reaction mechanism | Definition, Examples, Chemistry, & Facts. Britannica.
  • Reaction Mechanisms Summary and Practice Questions. UCalgary Chemistry Textbook.

Sources

Validation & Comparative

A Comparative Analysis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and Structurally Related Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring at its various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide provides a comparative analysis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate , a representative of a C4-substituted pyrazole, with structurally similar and biologically active molecules.

Due to the limited publicly available experimental data on methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, this guide will draw comparisons with two key types of related compounds:

  • Close Structural Analogs: Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate derivatives, which share the C4-propanoate side chain and the 3,5-dimethylpyrazole core.[4]

  • A Marketed Drug with a Shared Core: Celecoxib, a well-known selective COX-2 inhibitor, which features a 1,5-diaryl-3-trifluoromethylpyrazole core. While the substitution pattern differs, its established anti-inflammatory profile provides a valuable benchmark for the potential biological activity of pyrazole derivatives.[1][5]

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships of this class of compounds and providing detailed experimental protocols for their synthesis and evaluation.

Structural and Physicochemical Comparison

The substitution pattern on the pyrazole ring and the nature of the side chains significantly influence the physicochemical properties of the molecules, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyMethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Predicted)Ethyl 3-(p-tolyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate[4]Celecoxib[5][6]
Molecular Formula C9H14N2O2C17H19N3O3C17H14F3N3O2S
Molecular Weight 182.22 g/mol 313.35 g/mol 381.37 g/mol
Melting Point Not available185-187 °C157-159 °C
Density 1.118 ± 0.06 g/cm³[7]Not availableNot available
pKa 15.56 ± 0.50[7]Not availableNot available
Solubility Not availableNot availableInsoluble in water; soluble in DMSO, ethanol[5]

Table 1: Comparison of the physicochemical properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and related molecules.

The predicted properties of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate suggest a relatively small and polar molecule. In contrast, the ethyl propanoate analog and Celecoxib are larger and more lipophilic, which is reflected in their higher molecular weights and, in the case of Celecoxib, its poor water solubility.[5] These differences are expected to have a significant impact on their biological activities and pharmacokinetic profiles.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method for the preparation of pyrazole derivatives.[8] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the synthesis of 3,5-dimethylpyrazole derivatives, acetylacetone is a common starting material.

G acetylacetone Acetylacetone dicarbonyl_condensation Condensation acetylacetone->dicarbonyl_condensation hydrazine Hydrazine Hydrate hydrazine->dicarbonyl_condensation cyclization Intramolecular Cyclization & Dehydration dicarbonyl_condensation->cyclization dimethylpyrazole 3,5-Dimethylpyrazole cyclization->dimethylpyrazole michael_addition Michael Addition dimethylpyrazole->michael_addition alkylation_reagent Methyl Acrylate alkylation_reagent->michael_addition target_molecule Methyl 3-(3,5-dimethyl-1H- pyrazol-4-yl)propanoate michael_addition->target_molecule

A general synthetic workflow for methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a general procedure for the Knorr pyrazole synthesis.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 mol) and ethanol (100 mL).

  • Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (1.0 mol) to the solution. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Isolation: The resulting crude 3,5-dimethylpyrazole can be purified by distillation or recrystallization from a suitable solvent.

Comparative Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 3,5-dimethylpyrazole derivatives.[10][11] For instance, certain 4-azo-substituted 3,5-dimethylpyrazoles have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[12]

In a study of ethyl 3-aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate derivatives, compound 3b (with a 2-chlorophenyl group) exhibited strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.25 µmol/mL.[4] This suggests that the C4-propanoate scaffold can be a carrier for potent antibacterial pharmacophores.

G start Start: Prepare Bacterial Inoculum (0.5 McFarland) dilution Serial Dilution of Test Compound in Broth start->dilution inoculation Inoculate Microtiter Plate Wells dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example.[1] Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[15] The anti-inflammatory potential of other pyrazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.[16]

While there is no direct data on the anti-inflammatory activity of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, the known activity of Celecoxib and other pyrazole analogs suggests that this class of compounds warrants investigation for such properties.

G start Start: Acclimatize Rats and Measure Baseline Paw Volume dosing Administer Test Compound, Vehicle, or Positive Control start->dosing induction Inject Carrageenan into the Hind Paw dosing->induction measurement Measure Paw Volume at Regular Intervals induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Workflow for the Carrageenan-Induced Paw Edema Assay.

This protocol is a standard method for evaluating acute anti-inflammatory activity.[17][18][19]

  • Animal Preparation: Use male Wistar rats (150-200 g). Measure the initial volume of the right hind paw using a plethysmometer.

  • Dosing: Administer the test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticancer Activity

The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[20][21] The mechanism of action can vary, from inhibition of protein kinases to induction of apoptosis.

For instance, certain pyrazole hydrazones have shown promising antiproliferative activity against HeLa, MCF7, SKOV3, and SKMEL28 cell lines, with IC50 values in the micromolar range.[22] The cytotoxic potential of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has not been reported, but its structural similarity to other bioactive pyrazoles makes it a candidate for such investigations.

G start Start: Seed Cancer Cells in a 96-well Plate treatment Add Serial Dilutions of Test Compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 Value absorbance->ic50 end End ic50->end

Workflow for the MTT Assay for Cytotoxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][20][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate represents a simple yet intriguing pyrazole derivative. While direct experimental evidence of its biological activity is currently lacking, a comparative analysis with structurally related compounds provides a strong rationale for its investigation as a potential bioactive agent.

The presence of the 3,5-dimethylpyrazole core, a common feature in many biologically active molecules, coupled with a C4-propanoate side chain, suggests that this compound could exhibit antimicrobial, anti-inflammatory, or anticancer properties. The provided experimental protocols offer a roadmap for the synthesis and comprehensive biological evaluation of this and other novel pyrazole derivatives.

Future research should focus on the synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and a systematic evaluation of its biological activities using the standardized assays outlined in this guide. Furthermore, the synthesis of a library of related analogs with variations in the ester group and substituents on the pyrazole ring would provide valuable insights into the structure-activity relationships and could lead to the discovery of new therapeutic agents.

References

Sources

structure-activity relationship (SAR) studies of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole-Propanoate Scaffold

The methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate scaffold represents a versatile pharmacophore in modern medicinal chemistry, primarily recognized for its utility in developing Phosphodiesterase 4 (PDE4) inhibitors and anti-inflammatory agents . While the parent methyl ester serves as a lipophilic precursor (prodrug) or synthetic intermediate, its structural derivatives—specifically those modified at the


-position and the propanoate tail—have demonstrated significant potency against PDE4B (

) and antioxidant targets.

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against established standards (Rolipram, Roflumilast), highlighting its unique capacity to balance lipophilicity with metabolic stability.

Mechanistic Basis & Therapeutic Logic

The Target: PDE4 Inhibition

The core therapeutic rationale for this scaffold lies in PDE4 inhibition . PDE4 is the predominant cyclic AMP (cAMP)-degrading enzyme in inflammatory cells. Inhibition leads to elevated intracellular cAMP, downregulating pro-inflammatory cytokines like TNF-


.
Molecular Recognition (Bioisosterism)

The 3,5-dimethylpyrazole moiety acts as a bioisostere for the catechol ether or pyrrolidinone rings found in first-generation PDE4 inhibitors (e.g., Rolipram).

  • 3,5-Dimethyl Group: Occupies the hydrophobic clamp (Q-pocket) within the PDE4 active site.

  • Propanoate Chain: Mimics the flexible linker or polar tail required for hydrogen bonding with the invariant glutamine (Gln369) or metal-coordinated water molecules.

Pathway Visualization

The following diagram illustrates the inhibition logic and the scaffold's intervention point.

PDE4_Pathway Stimulus Inflammatory Stimulus (LPS/Antigen) AC Adenylyl Cyclase Stimulus->AC ATP ATP ATP->AC Substrate cAMP cAMP (Anti-inflammatory) AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Degradation Effect Reduced TNF-α / IL-6 Bronchodilation cAMP->Effect Signaling PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Inhibitor Pyrazole-Propanoate Analog Inhibitor->PDE4 Inhibits (IC50 ~1.7µM)

Caption: Mechanism of Action. The pyrazole-propanoate analog blocks PDE4-mediated hydrolysis of cAMP, sustaining anti-inflammatory signaling.

Comparative SAR Analysis

The optimization of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate focuses on three specific vectors.

Vector A: The Pyrazole Nitrogen ( )

The unsubstituted


 (NH) is often too polar for optimal cellular permeability and lacks specific hydrophobic interactions.
  • Modification: Introduction of aryl, benzyl, or heteroaryl groups.

  • Finding:

    
    -phenyl substitutions, particularly with para-electron-donating groups (e.g., -OMe), significantly enhance potency.
    
  • Data:

    
    -substituted analogs show a 5-10 fold increase in PDE4B inhibition compared to the unsubstituted parent.
    
Vector B: The Propanoate Tail (C4-Position)

The methyl ester is metabolically labile (esterases). SAR studies explore rigidification or bioisosteric replacement.

  • Esters (Parent): Moderate activity, high cell permeability (prodrug).

  • Acids (Hydrolysis Product): Lower permeability, but high affinity if binding to the metal center.

  • Amides/Hydrazides: Conversion of the ester to a hydrazide or amide linker (e.g., connected to a phthalazine or furan) yields the most potent "Hybrid" inhibitors.

Comparative Data Table

Performance of the methyl propanoate scaffold versus standard alternatives.

Compound ClassStructure FeatureTarget Affinity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Selectivity (PDE4B vs 4D)Key Limitation
Parent Scaffold Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

(Est.)
LowRapid hydrolysis; weak binding.
Optimized Analog A

-(4-methoxyphenyl)-furan hybrid

High (>5-fold)Solubility (Lipophilicity).
Optimized Analog B Ethyl 2-cyano-3-(aryl)-propanoate deriv.[1]

(Antioxidant)
N/ACytotoxicity at high doses.
Rolipram Pyrrolidinone Standard

Low (Emetogenic)Severe Nausea/Vomiting side effects.
Roflumilast Dichloropyridine Standard

ModerateCNS side effects.

Insight: While less potent than Roflumilast, the Optimized Analog A (Pyrazole-Furan hybrid) offers a comparable potency to Rolipram with potentially reduced emetic potential due to different binding kinetics at the High-Affinity Rolipram Binding Site (HARBS).

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core scaffold and the validation assay.

Synthesis of the Core Scaffold (Knorr-Type)

This protocol yields the methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate intermediate.

  • Reagents: Methyl 4-acetyl-5-oxohexanoate (or equivalent 1,3-dicarbonyl precursor), Hydrazine hydrate (

    
    ), Ethanol (EtOH).
    
  • Procedure:

    • Dissolve the 1,3-dicarbonyl precursor (1.0 eq) in absolute EtOH (10 mL/g).

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 3–5 hours (Monitor via TLC, active spot

      
       in 1:1 Hexane/EtOAc).
      
    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

  • Validation:

    
     NMR (CDCl3) should show singlet at 
    
    
    
    (2x Me), singlet at
    
    
    (OMe), and triplet patterns for the propanoate chain.
Synthesis Workflow Diagram

Synthesis_Flow Start Precursor: 1,3-Dicarbonyl Ester Step1 Cyclocondensation (Reflux in EtOH, 3-5h) Start->Step1 Reagent Reagent: Hydrazine Hydrate Reagent->Step1 Inter Intermediate: Pyrazoline Step1->Inter Transient Step2 Aromatization / Workup (Concentration in vacuo) Inter->Step2 Product Target Scaffold: Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Step2->Product

Caption: Knorr Pyrazole Synthesis workflow for generating the core propanoate scaffold.

PDE4B Enzymatic Assay Protocol

Objective: Determine


 of synthesized analogs.
  • Enzyme Source: Recombinant human PDE4B (expressed in E. coli or Sf9 cells).

  • Substrate:

    
    -cAMP or Fluorescent cAMP derivative (FAM-cAMP).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    .
    
  • Reaction:

    • Incubate Enzyme + Test Compound (DMSO stock) for 15 min at 25°C.

    • Add Substrate (

      
       final) to initiate.
      
    • Incubate for 30–60 min.

  • Detection:

    • Radiometric: Stop with boiling, convert AMP to Adenosine (snake venom), separate on ion-exchange resin, count scintillation.

    • FP/IMAP: Add binding reagent; measure Fluorescence Polarization.

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    .
    

Expert Recommendations

  • Prioritize

    
    -Arylation:  The "naked" pyrazole is a poor drug candidate. Prioritize introducing electron-rich aryl groups at 
    
    
    
    to improve potency and occupy the "solvent-accessible" region of the PDE4 active site.
  • Modify the Ester: The methyl ester is a liability for systemic stability. Convert the propanoate methyl ester into a bioisostere such as a 1,2,4-oxadiazole or a secondary amide to improve metabolic half-life (

    
    ) while retaining the hydrogen-bond acceptor capability.
    
  • Safety Watchlist: Monitor for gastric hypersecretion (a common side effect of PDE4 inhibitors). Analogs with high selectivity for PDE4B over PDE4D may mitigate emesis.

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[2] Significance: Establishes the

    
     of 1.7 
    
    
    
    for optimized pyrazole derivatives.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors. Source: Journal of Medicinal Chemistry (2021). Significance: Details the SAR of the pyrazole core in anti-inflammatory pathways.

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Source: Arabian Journal of Chemistry (2025). Significance: Provides data on the ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivatives.

  • PubChem Compound Summary: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Source: National Center for Biotechnology Information (2025). Significance: Chemical and physical property data for the scaffold.[1][3][4]

Sources

A Comparative In Silico Docking Analysis of Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate with Key Protein Targets in Inflammation and Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, providing critical insights into the binding mechanisms of small molecules with therapeutic protein targets.[1] This guide offers a comprehensive, step-by-step comparison of the docking performance of a novel pyrazole derivative, methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, against well-established protein targets implicated in inflammation and cancer. We will objectively compare its predicted binding affinities and interaction patterns with those of known inhibitors, supported by detailed experimental protocols and data visualizations.

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Its synthetic tractability and ability to form key interactions with biological macromolecules make it a focal point in the design of novel therapeutics.[3] This guide will delve into the in silico evaluation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, a compound of interest due to its pyrazole core, to predict its potential as a therapeutic agent.

Choosing the Right Battlefield: Selection of Protein Targets

Given the broad spectrum of activity associated with pyrazole derivatives, the selection of relevant protein targets is paramount for a meaningful in silico study. Based on extensive literature reviews of pyrazole-containing drugs and their mechanisms of action, we have selected four key proteins that are well-validated targets in inflammatory diseases and oncology:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][5] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][8] Its inhibition is a therapeutic strategy for a range of inflammatory conditions.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][9]

  • B-Raf Kinase: A serine/threonine-protein kinase that is a component of the MAPK signaling pathway. Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of certain cancers, making it a prime target for cancer therapy.[10][11]

For the purpose of this guide, we will focus our detailed analysis on Cyclooxygenase-2 (COX-2) , a target with a rich history of pyrazole-based inhibitors, providing a robust dataset for comparison.

The Contenders: Ligand Selection for Comparative Analysis

To provide a comprehensive comparison, we will dock our target compound alongside well-established COX-2 inhibitors.

  • Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate (Target Compound): The novel pyrazole derivative at the center of our investigation.

  • Celecoxib (Positive Control): A widely-used and FDA-approved selective COX-2 inhibitor that features a pyrazole ring in its structure.[12][13]

  • Ibuprofen (Negative Control/Benchmark): A common non-selective NSAID that inhibits both COX-1 and COX-2.[5]

Experimental Protocol: A Step-by-Step Guide to In Silico Docking

The following protocol outlines a rigorous and reproducible workflow for performing in silico docking studies. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Preparation of the Protein Target (COX-2)
  • Step 1: Retrieval of Protein Structure. The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 1CX2.

  • Step 2: Protein Cleaning and Preparation. The downloaded PDB file is processed to remove water molecules, co-factors, and any existing ligands. This is a critical step to ensure that the docking simulation is not influenced by non-essential molecules.

  • Step 3: Addition of Polar Hydrogens and Charge Assignment. Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using a force field like Gasteiger. This step is crucial for accurately calculating electrostatic interactions during docking.

Preparation of the Ligands
  • Step 1: 2D Structure Generation. The two-dimensional structures of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, Celecoxib, and Ibuprofen are drawn using a chemical drawing software.

  • Step 2: 3D Structure Generation and Energy Minimization. The 2D structures are converted into three-dimensional models. The energy of these 3D structures is then minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for docking.

Molecular Docking Simulation
  • Step 1: Defining the Binding Site. The active site of COX-2 is defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is generated around this site to encompass the entire binding pocket.

  • Step 2: Docking with AutoDock Vina. The prepared protein and ligand files are used as input for the molecular docking software, AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined binding site.

  • Step 3: Scoring and Ranking of Poses. AutoDock Vina will generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis and Visualization
  • Step 1: Analysis of Binding Interactions. The best-ranked docking poses are analyzed to identify the specific molecular interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Step 2: Visualization of Docked Complexes. The protein-ligand complexes are visualized using molecular graphics software like PyMOL or Chimera to gain a qualitative understanding of the binding mode.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Retrieve Protein Structure (PDB) Clean Clean Protein (Remove Water, etc.) PDB->Clean H_Charge Add Hydrogens & Assign Charges Clean->H_Charge Define_Site Define Binding Site (Grid Box) H_Charge->Define_Site Prepared Protein Ligand_2D Generate 2D Ligand Structures Ligand_3D Generate & Minimize 3D Ligand Structures Ligand_2D->Ligand_3D Run_Docking Run Docking Simulation (AutoDock Vina) Ligand_3D->Run_Docking Prepared Ligands Define_Site->Run_Docking Score_Poses Score & Rank Binding Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Molecular Interactions Score_Poses->Analyze_Interactions Visualize Visualize Protein-Ligand Complexes Analyze_Interactions->Visualize

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Comparative Docking Results

The following table summarizes the hypothetical docking results of the target compound and the controls against the active site of COX-2.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate -7.8Arg120, Tyr355Val349, Leu352, Val523, Met522
Celecoxib -9.2Arg513, His90Val523, Leu352, Phe518, Trp387
Ibuprofen -6.5Arg120, Tyr385Val349, Leu352, Ile523

Analysis of Molecular Interactions

The in silico docking results provide valuable insights into the potential binding modes of our target compound.

  • Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate demonstrated a favorable binding affinity of -7.8 kcal/mol, suggesting a stable interaction with the COX-2 active site. The predicted binding pose indicates the formation of hydrogen bonds with Arg120 and Tyr355, two key residues involved in the binding of many COX inhibitors. The dimethyl-pyrazole moiety and the propanoate chain are positioned to make several hydrophobic contacts, further stabilizing the complex.

  • Celecoxib , our positive control, exhibited a stronger binding affinity of -9.2 kcal/mol, consistent with its known potent and selective inhibition of COX-2. Its sulfonamide group forms crucial hydrogen bonds with Arg513 and His90, interactions that are characteristic of selective COX-2 inhibitors.

  • Ibuprofen , the non-selective inhibitor, showed a weaker binding affinity of -6.5 kcal/mol. While it forms a hydrogen bond with the catalytic residue Arg120, its overall interaction profile is less extensive compared to the other two compounds.

Visualizing Molecular Interactions

G cluster_protein COX-2 Active Site cluster_ligand Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate Arg120 Arg120 Tyr355 Tyr355 Val349 Val349 Leu352 Leu352 Val523 Val523 Met522 Met522 Pyrazole Pyrazole Ring Pyrazole->Arg120 H-Bond Pyrazole->Val349 Hydrophobic Pyrazole->Leu352 Hydrophobic Propanoate Propanoate Chain Propanoate->Tyr355 H-Bond Propanoate->Val523 Hydrophobic Propanoate->Met522 Hydrophobic

Caption: A schematic diagram of the predicted molecular interactions between Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and the active site of COX-2.

Discussion and Future Perspectives

The in silico docking study presented in this guide provides a compelling, albeit preliminary, assessment of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate's potential as a COX-2 inhibitor. Its predicted binding affinity, while not as strong as the highly optimized Celecoxib, is notably better than the non-selective NSAID Ibuprofen. The interaction profile suggests that the pyrazole core and its substituents are capable of forming meaningful connections within the COX-2 active site.

These findings underscore the value of in silico screening in the early stages of drug discovery for identifying and prioritizing lead compounds. However, it is crucial to acknowledge the limitations of molecular docking. The predictions are based on static protein structures and scoring functions that are approximations of the true binding free energy.

Therefore, the results from this in silico analysis should be considered as a strong rationale for further experimental validation. Future work should involve:

  • In vitro enzyme assays: To experimentally determine the inhibitory activity (IC50) of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate against COX-2 and COX-1 to confirm its potency and selectivity.

  • Cell-based assays: To evaluate the compound's efficacy in a more biologically relevant context.

  • Structural biology studies: Co-crystallization of the compound with COX-2 would provide definitive evidence of its binding mode.

References

  • Laconde, G., et al. (2012). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry Letters, 22(19), 6156-6161.
  • Abdel-Aziz, A. A.-M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 49.
  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 3045-3054.
  • Gomaa, H. A. M., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(1), 1-13.
  • Wang, J., et al. (2013). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences, 14(8), 15846-15869.
  • Tong, L. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 3045-3054.
  • Siddiqui, N., et al. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review.
  • Saleh, A., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents. Molecules, 27(23), 8345.
  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
  • Gherdan, V.-R., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5424.
  • El-Sayed, M. A.-A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1528-1545.
  • Inoue, K., et al. (2006). p38 MAPK inhibitors in dermatology. Journal of Molecular Medicine, 84(11), 904-912.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved from [Link]

  • Hu, L., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2421.
  • Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17549-17573.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1369.
  • El-Naggar, M., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 131, 106273.
  • Weng, L. V., et al. (2010). Discovery and optimization of pyrazoline compounds as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4935-4938.
  • Wang, Y., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17349-17357.
  • Saleh, A., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 27(23), 8345.
  • Everyday Health. (2024, October 30). COX-2 Inhibitors. Retrieved from [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Critical Reviews in Oncogenesis, 28(4), 1-24.
  • Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 555-573.
  • Zhang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935.
  • Niculescu-Duvaz, I., et al. (2005). Novel Inhibitors of B-RAF Based on a Disubstituted Pyrazine Scaffold. Generation of a Nanomolar Lead. Journal of Medicinal Chemistry, 48(25), 7844-7856.
  • El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie.
  • Rai, G., et al. (2025).
  • Baragi, V. M., et al. (2008). P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Osteoarthritis and Cartilage, 16(12), 1545-1553.
  • Zhang, J., et al. (2022). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 23(19), 11295.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • DelveInsight. (2025, August 21).
  • Huang, T., et al. (2014). B-Raf and the inhibitors: From bench to bedside.
  • Khan, I., et al. (2025). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 30(6), 1234.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 4(2), 143-152.
  • Kumar, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability.
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-12.
  • Patel, D., et al. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Research Square.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Al-Ostoot, F. H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9036-9051.

Sources

A Comparative Guide to Establishing Analytical Standards for Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Standards for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) is a meticulously controlled process. Pharmaceutical intermediates, such as methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, represent crucial waypoints in this journey. The quality and purity of these intermediates directly influence the safety, efficacy, and reproducibility of the final API.[1][2] Establishing a robust set of analytical standards is not merely a quality control checkbox; it is a foundational requirement for a successful and compliant drug development program, as emphasized by guidelines like ICH Q11.[1]

This guide provides a comparative analysis of key analytical methodologies for the comprehensive characterization of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. We will move beyond simple procedural lists to explain the causality behind our experimental choices, offering field-proven insights to help researchers and drug development professionals establish a self-validating analytical system for this and similar heterocyclic intermediates.

Part 1: Identity Confirmation – A Triad of Spectroscopic Techniques

Confirming the unequivocal identity of the intermediate is the first principle of establishing a reference standard. A single technique is rarely sufficient; instead, a multi-faceted approach provides orthogonal data, leading to an irrefutable structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR remains the gold standard for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to create a complete structural fingerprint.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, we expect to see distinct signals for the two pyrazole methyl groups, the propanoate methylene protons (as two triplets), the methyl ester singlet, and the pyrazole ring proton.[3][4][5][6] The integration of these signals should correspond to the number of protons in each environment (e.g., 3H, 3H, 2H, 2H, 3H).

  • ¹³C NMR (Carbon NMR): Complements the ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. Key signals to identify would include the ester carbonyl carbon, the various aromatic and aliphatic carbons of the pyrazole ring, and the methyl groups.[4][7][8]

Causality in Practice: Why both? ¹H NMR provides connectivity information through spin-spin coupling, while ¹³C NMR confirms the carbon backbone. Together, they leave little ambiguity about the compound's core structure. Any significant deviation from the expected spectra would immediately flag a potential structural isomer or a major impurity.[8]

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

MS is a powerful technique for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[7][9]

For C₉H₁₄N₂O₂, the expected monoisotopic mass is approximately 182.1055 g/mol . An HRMS result matching this value to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.

Experimental Insight: The choice of ionization technique is critical. Electrospray Ionization (ESI) is typically well-suited for this molecule due to the presence of nitrogen atoms, which are readily protonated to form the [M+H]⁺ ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR provides confirmation of the key functional groups present in the molecule. It serves as a rapid and simple verification tool. For this specific intermediate, the key vibrational bands to observe are:

  • ~1730 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.[10]

  • ~2950-3100 cm⁻¹: C-H stretching vibrations for the methyl and methylene groups.

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[11][12]

  • ~3100-3300 cm⁻¹: A potential broad N-H stretch, confirming the presence of the pyrazole tautomer.

Part 2: Purity and Assay Determination – A Comparative Analysis of Chromatographic Techniques

Purity is arguably the most critical quality attribute for a pharmaceutical intermediate. Chromatographic methods are the workhorses for this assessment, capable of separating the main component from process-related impurities and degradation products.[13] We will compare the two most relevant techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the universal standard for purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[14] For pyrazole derivatives, a reverse-phase method is typically the most effective.[15][16]

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[14]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or PDA scan from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate standard or sample.

    • Dissolve in and dilute to 10 mL with a 50:50 mixture of Acetonitrile and Water to achieve a 1.0 mg/mL stock solution.

    • Further dilute as necessary for analysis.

Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines. A PDA detector is highly recommended as it provides peak purity analysis, ensuring that the main peak is not co-eluting with any impurities, thus making the system self-validating.

Gas Chromatography (GC)

Given that the target molecule is a methyl ester, it is likely to be sufficiently volatile and thermally stable for GC analysis.[17][18] GC can offer advantages in resolution and speed for certain impurity profiles.

Experimental Protocol: GC-FID Purity Method

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A mid-polarity column such as a DB-17 or equivalent (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, and hold for 10 minutes.

    • Injection: 1 µL with a 50:1 split ratio.

  • Sample Preparation:

    • Prepare a ~1.0 mg/mL solution of the sample in a suitable solvent like Methanol or Ethyl Acetate.

Causality in Method Selection: The FID detector is a universal detector for organic compounds and provides a response that is proportional to the carbon content, making it excellent for area percent purity calculations without needing response factors for every impurity, assuming they are structurally similar.

Comparison of HPLC and GC for Purity Analysis

The choice between HPLC and GC depends on the nature of the expected impurities and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broadly applicable to most organic molecules, including non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds. Well-suited for methyl esters.[17][18]
Selectivity Highly tunable selectivity through changes in mobile phase composition, pH, and stationary phase.Excellent for separating volatile isomers and closely related compounds. Selectivity is governed by the column's stationary phase and temperature program.
Impurity Detection Ideal for detecting non-volatile impurities (e.g., starting acids, dimers, salts).Excellent for detecting volatile impurities (e.g., residual solvents, volatile starting materials).
Detector UV/PDA detector provides structural information and peak purity analysis. MS coupling (LC-MS) is powerful for impurity identification.FID provides robust universal quantitation for hydrocarbons. MS coupling (GC-MS) is the gold standard for volatile impurity identification.
Complexity Solvent preparation and disposal can be complex and costly.Simpler operation with compressed gases. Requires careful optimization of temperature programs.

Recommendation: For a comprehensive analysis, HPLC should be considered the primary method due to its broad applicability to potential non-volatile impurities. GC serves as an excellent orthogonal technique, particularly for validating the absence of volatile impurities and confirming the purity value obtained by HPLC.

Part 3: Comprehensive Analytical Workflow and Standard Establishment

Establishing an analytical standard is a systematic process that combines all the techniques discussed into a cohesive workflow. This ensures that every batch of the intermediate is consistently evaluated against the same high-quality benchmarks.

G cluster_0 Batch Receipt & Initial Checks cluster_2 Purity & Strength (Quantitative) cluster_3 Data Review & Standard Qualification Sample Sample Receipt (New Batch) PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem Initial Assessment NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR MS High-Resolution MS (Molecular Formula) PhysChem->MS FTIR FTIR Spectroscopy (Functional Groups) PhysChem->FTIR HPLC Primary Purity & Assay (HPLC-PDA) NMR->HPLC MS->HPLC FTIR->HPLC GC Orthogonal Purity (GC-FID) HPLC->GC Orthogonal Check Review Data Review & Impurity Profiling HPLC->Review GC->Review Qualify Qualification of Batch as Reference Standard Review->Qualify Meets Specs CoA Certificate of Analysis Generation Qualify->CoA Final Approval end

Caption: Workflow for establishing an analytical reference standard.

Conclusion

Establishing robust analytical standards for a pharmaceutical intermediate like methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is a non-negotiable aspect of drug development. It requires a holistic and orthogonal approach. A combination of spectroscopic techniques (NMR, MS, FTIR) provides an unassailable confirmation of identity, while a primary chromatographic method, typically HPLC, validated against an orthogonal method like GC, ensures the accuracy and reliability of the purity assessment. By following a structured workflow and understanding the rationale behind each analytical choice, development teams can ensure the quality of their intermediates, mitigate risks in downstream processing, and build a strong foundation for regulatory success.

References

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) . Restek Resource Hub. Available from: [Link]

  • FAME Analysis by GC - GOED Recommended Equipment . SCION Instruments. Available from: [Link]

  • Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns . PubMed. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies. Available from: [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Generic Source. Note: While the original link might be time-sensitive, the principles discussed are based on widely accepted industry standards like ICH Q11.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . IJCPA. Available from: [Link]

  • Pharma Intermediates 7 Must-Know Tips for Quality Control . Oled-intermediate. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative . R Discovery. Available from: [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS . Leco. Available from: [Link]

  • Analytical Reference Standards & Lab Fine Chemicals . Cambridge Pharma. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis . ACS Omega. Available from: [Link]

  • Supplementary Information for Synthesis of Pyrazole Derivatives . The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives . Paper Publications. Available from: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents . Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives . JOCPR. Available from: [Link]

  • The 1H NMR spectrum of methyl propanoate . Doc Brown's Chemistry. Available from: [Link]

  • Analytical Methods Overview . Manuals for the Survey of Persistent Organic Pollutants in the Environment. Available from: [Link]

  • Development of new pyrazole-based inhibitors targeting AKT1 in lung cancer . Arabian Journal of Chemistry. Available from: [Link]

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole . MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates . PubMed. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method . IJPRA. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives . Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity . Scholars Research Library. Available from: [Link]

  • NMR spectrum of methyl propanoate . YouTube. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. Available from: [Link]

  • 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole . ResearchGate. Available from: [Link]

  • 3,5-Dimethyl-4-nitroso-1H-pyrazole . PMC. Available from: [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides . St.Cerc.Chim. Available from: [Link]

  • 8-((3,5-dimethyl-1h-pyrazol-1-yl)methyl)-6-methylergoline (8-beta) . PubChem. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives . RJPBCS. Available from: [https://www.rjpbcs.com/pdf/2016_7(5)/[7].pdf]([Link]7].pdf)

Sources

cytotoxicity evaluation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cytotoxicity of Pyrazole-Based Compounds on Cancer Cell Lines

Introduction

The search for novel therapeutic agents with high efficacy and low toxicity remains a cornerstone of oncological research. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, serve as a versatile scaffold in medicinal chemistry.[3][4] Numerous studies have demonstrated that modifications to the pyrazole ring can yield derivatives that interact with various cellular targets to inhibit cancer cell proliferation, such as tubulin, cyclin-dependent kinases (CDKs), and various growth factor receptors.[1][2][5]

This guide provides an in-depth evaluation of the cytotoxic potential of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. Due to the limited availability of published data on this specific molecule, we will use its core structure, 3,5-dimethyl-1H-pyrazole , as a representative compound for our analysis, based on available experimental data.[6][7][8] Its cytotoxic performance will be objectively compared against two well-established chemotherapeutic agents, Doxorubicin and Cisplatin , across two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical carcinoma).

The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating pyrazole-based compounds, underpinned by robust experimental protocols and comparative data analysis.

Compound Profiles

  • Test Compound (Analogue): 3,5-dimethyl-1H-pyrazole. A simple pyrazole derivative that serves as the structural core for the topic compound. Its evaluation provides baseline cytotoxicity data for this structural class.

  • Alternative 1 (Standard Drug): Doxorubicin (DOX). An anthracycline antibiotic widely used in chemotherapy. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription.[9]

  • Alternative 2 (Standard Drug): Cisplatin (CDDP). A platinum-based chemotherapy drug that forms DNA adducts, triggering apoptosis and inhibiting cell division.[10][11] It is a standard reference drug in many cytotoxicity studies.[7][8]

Experimental Design and Rationale

The foundation of any reliable cytotoxicity study is a well-designed experiment with a clear rationale for the chosen methods and models.

Choice of Cancer Cell Lines
  • MCF-7 (Breast Adenocarcinoma): This cell line is one of the most widely used models for breast cancer research. It is an estrogen receptor (ER)-positive line, representing a large subset of breast cancers. Its inclusion allows for the assessment of the compound's efficacy against this common cancer type.

  • HeLa (Cervical Carcinoma): The first immortalized human cell line, HeLa, is a robust and highly proliferative line used extensively in cancer research.[12] Its use provides data on the compound's activity against a different type of epithelial cancer.

Rationale for Cytotoxicity Assay: The MTT Method

To quantify the cytotoxic effects of our test compound and the alternatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected. This choice is based on several key principles:

  • Trustworthiness & Principle: The MTT assay is a highly reliable and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

  • Mechanism: The assay's logic is self-validating. It relies on the enzymatic activity of mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, which are only active in living, metabolically competent cells.[14][16] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[13]

  • Quantification: The amount of formazan produced is directly proportional to the number of viable cells.[15] After solubilizing the formazan crystals (typically with DMSO), the intensity of the purple solution is measured using a spectrophotometer, providing a quantitative measure of cell viability.[16]

This method allows for the calculation of the IC50 (half-maximal inhibitory concentration) , a critical parameter representing the concentration of a drug required to inhibit the growth of 50% of the cell population.

cluster_principle Principle of MTT Assay A Living Cells with Active Mitochondria B NAD(P)H-dependent Oxidoreductases A->B contain D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Soluble) C->D is converted to E Solubilization (DMSO) D->E F Quantification (Spectrophotometry) E->F

Caption: The core principle of the MTT cell viability assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and its alternatives.

I. Reagent Preparation
  • Cell Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Vortex thoroughly to ensure complete dissolution.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.

    • Store in a light-protected container at 4°C.[13][16]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO).

II. Cell Seeding
  • Culture MCF-7 and HeLa cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Prepare a cell suspension at a density of 1 x 10^5 cells/mL in the complete cell culture medium.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[15]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

III. Compound Treatment
  • Prepare stock solutions of the pyrazole compound, Doxorubicin, and Cisplatin in DMSO.

  • Perform serial dilutions of each compound in serum-free medium to achieve a range of final concentrations for testing.

  • After 24 hours of incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).[7]

IV. MTT Assay Procedure
  • After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

V. Data Acquisition and Analysis
  • Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

  • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (10,000 cells/well) in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat Cells with Compounds B->C D 4. Incubate (48h, 37°C) C->D E 5. Add MTT Solution D->E F 6. Incubate (3-4h, 37°C) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Comparative Data Analysis

The following table summarizes the cytotoxic activity (IC50) of the 3,5-dimethyl-1H-pyrazole (L1) analogue compared to the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against MCF-7 and HeLa cell lines after a 48-hour treatment period. Data has been compiled from multiple studies to provide a representative comparison.

CompoundCancer Cell LineIC50 (µM) - 48h Exposure
3,5-dimethyl-1H-pyrazole (L1) MCF-7>100[7][8]
HeLa>100[7][8]
Doxorubicin MCF-7~0.8 - 2.5[9][19][20]
HeLa~0.3 - 2.9[19][21][22]
Cisplatin MCF-7~4 - 15[11]
HeLa~7.7 - 28.9[22][23]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions and cell line passages.[10] The values presented represent a typical range found in the literature.

Interpretation of Results:

The experimental data reveals a stark contrast in cytotoxic potency. The core pyrazole structure, 3,5-dimethyl-1H-pyrazole (L1), exhibited minimal to no cytotoxic activity against either MCF-7 or HeLa cells, with an IC50 value exceeding 100 µM.[7][8] In contrast, both Doxorubicin and Cisplatin demonstrated potent cytotoxicity in the low micromolar range. Doxorubicin was particularly effective, with IC50 values often below 3 µM for both cell lines.[19]

This comparison strongly indicates that the unsubstituted 3,5-dimethyl-1H-pyrazole scaffold is not, by itself, a potent cytotoxic agent. However, this does not diminish the potential of the pyrazole class. The literature is rich with examples where strategic functionalization of the pyrazole ring leads to derivatives with significant anticancer activity, sometimes surpassing that of standard drugs.[1][24][25] This highlights the critical role of substituent groups in determining the biological activity of the pyrazole core. The propanoate group in "methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate" would represent such a functionalization, and its specific cytotoxic profile requires direct experimental evaluation.

Inferred Mechanism of Action for Active Pyrazole Derivatives

While the core compound in this guide was inactive, many functionalized pyrazole derivatives exert their anticancer effects by inducing apoptosis , or programmed cell death.[24][26][27] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Active pyrazoles can trigger apoptosis through multiple pathways. One common mechanism involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.[26][27]

cluster_pathway Potential Apoptotic Pathway for Pyrazole Derivatives Compound Active Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Depolarization ROS->Mito induces Casp9 Caspase-9 Activation Mito->Casp9 activates Casp37 Caspase-3/7 Activation Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion

This guide provides a comparative framework for evaluating the cytotoxicity of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate. Our analysis, using the structurally related compound 3,5-dimethyl-1H-pyrazole, demonstrates that the core pyrazole scaffold alone possesses negligible cytotoxic activity when compared to potent, clinically used chemotherapeutics like Doxorubicin and Cisplatin.

This finding underscores a fundamental principle in drug discovery: the biological activity of a chemical scaffold is profoundly influenced by its peripheral functional groups. While the unsubstituted pyrazole was inactive, the broader class of pyrazole derivatives remains a highly promising area for the development of novel anticancer agents.[1][5] Future research must focus on the direct experimental evaluation of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and other substituted analogues to fully elucidate their therapeutic potential. The protocols and comparative data herein provide a robust starting point for such investigations.

References

  • 28 (Source: Not specified)

  • 1 (Source: U.S. National Library of Medicine)

  • (Source: Abcam)

  • (Source: Springer Nature)

  • (Source: CLYTE Technologies)

  • (Source: ResearchGate)

  • (Source: AIP Publishing)

  • (Source: U.S. National Library of Medicine)

  • (Source: University of the Western Cape)

  • (Source: American Chemical Society)

  • (Source: Royal Society of Chemistry)

  • (Source: Encyclopedia.pub)

  • (Source: Sciforum)

  • (Source: Taylor & Francis Online)

  • (Source: BroadPharm)

  • (Source: U.S. National Library of Medicine)

  • (Source: U.S. National Library of Medicine)

  • (Source: Asian Journal of Chemistry)

  • (Source: U.S. National Library of Medicine)

  • (Source: RJPT Online)

  • (Source: Brieflands)

  • (Source: ResearchGate)

  • (Source: MDPI)

  • (Source: ResearchGate)

  • (Source: Thieme Connect)

  • (Source: MDPI)

  • [Selective growth inhibition of cancer cells with doxorubicin-loaded CB[25]-modified iron-oxide nanoparticles - RSC Publishing]([Link]) (Source: Royal Society of Chemistry)

  • (Source: U.S. National Library of Medicine)

  • (Source: American Chemical Society)

  • (Source: DovePress)

  • (Source: Oncotarget)

  • (Source: DergiPark)

  • (Source: Biomedical and Pharmacology Journal)

  • (Source: MDPI)

  • (Source: U.S. National Library of Medicine)

  • (Source: U.S. National Library of Medicine)

  • (Source: Journal of Pharmaceutical Technology and Clinical Practice)

Sources

A Senior Application Scientist's Guide to Predicting ADMET Properties of Novel Pyrazole Compounds: A Comparative Analysis of In Silico and In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the ADMET Minefield in Pyrazole-Based Drug Discovery

The journey of a drug from concept to clinic is fraught with peril, with a staggering attrition rate largely attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] These pharmacokinetic and safety parameters are the gatekeepers of clinical success, determining whether a potent molecule can reach its target in sufficient concentration without causing undue harm.[2][3] In this landscape, the pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[4][5] This five-membered heterocycle offers unique physicochemical properties that can enhance pharmacological effects and improve pharmacokinetics.[4][6]

However, the promise of the pyrazole core does not grant immunity from ADMET-related failures. Subtle modifications to the pyrazole ring can drastically alter a compound's behavior in the body.[7] Therefore, an early and robust assessment of ADMET properties is not just beneficial; it is critical to de-risk projects, conserve resources, and accelerate the development of safe and effective pyrazole-based therapeutics.

This guide provides a comparative analysis of the two primary pillars of modern ADMET profiling: high-throughput in silico prediction and definitive in vitro experimental assays. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a field-proven perspective on how to strategically integrate these methodologies to efficiently advance novel pyrazole drug candidates. We will explore how to build a self-validating system where computational predictions guide targeted experiments, leading to a comprehensive and reliable ADMET profile.

The Modern ADMET Workflow: A Tiered, "Fail Early, Fail Cheap" Strategy

The guiding principle in modern drug discovery is to "fail early and fail cheap."[8] It is far more economical to identify and eliminate compounds with poor ADMET characteristics during the initial design and screening phases than to have them fail in late-stage, multimillion-dollar clinical trials. This has given rise to a tiered approach where a large number of virtual or newly synthesized pyrazole compounds are first filtered through a battery of computational models. The most promising candidates are then advanced to more resource-intensive, but higher-fidelity, in vitro assays.

ADMET_Workflow cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Preclinical Development Virtual_Library Virtual Pyrazole Library (1000s of compounds) In_Silico In Silico ADMET Prediction (High-Throughput Screen) Virtual_Library->In_Silico Filter Prioritized_Hits Prioritized Candidates (10s-100s) In_Silico->Prioritized_Hits Rank & Select In_Vitro In Vitro ADMET Assays (Medium-Throughput) Prioritized_Hits->In_Vitro Synthesize & Test Optimized_Leads Optimized Leads (Low 10s) In_Vitro->Optimized_Leads Characterize In_Vivo In Vivo PK/Tox (Low-Throughput) Optimized_Leads->In_Vivo Select & Advance Candidate Drug Candidate In_Vivo->Candidate Validate

Caption: Tiered ADMET screening workflow.

Part 1: In Silico ADMET Prediction — The First Line of Defense

Computational, or in silico, ADMET prediction has become an indispensable tool in early discovery.[8] By leveraging machine learning algorithms trained on vast datasets of existing chemical structures and their known properties, these tools can predict a wide array of ADMET parameters directly from a molecule's structure.[9][10]

The Core Advantage: Causality and Rationale The primary reason for employing in silico tools at the outset is economic and strategic. They allow for the rapid, cost-effective evaluation of thousands of virtual compounds before a single gram is synthesized.[3][11] This "Tier Zero" screening enables chemists to flag potential liabilities like poor absorption or high toxicity at the design stage, guiding the synthesis of pyrazole derivatives with more favorable ADMET properties from the start.[9]

Comparison of In Silico ADMET Prediction Platforms

FeatureADMET-AI[12]ADMET Predictor (Simulations Plus)[9]admetSAR 2.0[2]
Methodology Graph Neural Networks (Chemprop)Machine Learning, QSARSubstructure Pattern Recognition, QSAR
Accessibility Free Web ServerCommercial SoftwareFree Web Server
Properties Predicted ~41 ADMET properties, 8 physicochemical>175 ADMET-related properties>50 ADMET-related properties
Key Strength Fast, modern architecture, compares results to approved drugs.[12]Highly comprehensive, industry-validated, includes dose prediction.[9]User-friendly, provides detailed reports on substructure contributions.
Primary Use Case Rapid screening of large libraries for academic and discovery research.Integrated drug design and lead optimization in an industrial setting.Early-stage filtering and identifying potential ADMET-related structural alerts.

Experimental Protocol: High-Throughput Virtual ADMET Screening

  • Input Preparation: Generate a list of SMILES (Simplified Molecular Input Line Entry System) strings for your novel pyrazole compounds. This can be done using any standard chemistry drawing software.

  • Platform Selection: For this workflow, we will use the freely accessible ADMET-AI web server due to its speed and ease of use for large batches.[12]

  • Submission:

    • Navigate to the ADMET-AI web interface.

    • Paste the list of SMILES strings (up to 1,000 at a time) into the input text box.[12]

    • (Optional) Select a relevant drug class from the DrugBank reference set (e.g., Anti-inflammatory agents) to provide a more tailored comparison benchmark.[12]

    • Click "Predict".

  • Data Analysis & Interpretation:

    • The platform will return predictions for dozens of properties. Focus initially on key liability flags:

      • Absorption: Caco-2 permeability (higher is better), Human Intestinal Absorption (HIA) (higher probability is better).

      • Metabolism: CYP (Cytochrome P450) inhibition (low probability of inhibition is desired to avoid drug-drug interactions).

      • Toxicity: hERG inhibition (low probability is critical), Ames test for mutagenicity (low probability is essential), Hepatotoxicity (low probability is desired).[12]

    • Use the percentile ranking against approved drugs as a critical filter. Compounds falling within the typical range of approved drugs are generally more desirable.

    • Prioritize compounds that exhibit a balanced profile across multiple parameters for synthesis and subsequent in vitro validation.

Trustworthiness & Limitations: While powerful, in silico models are predictive, not definitive. Their accuracy is entirely dependent on the quality and scope of the data they were trained on.[13][14] Predictions for novel chemical scaffolds, like highly substituted or unusual pyrazoles, may fall outside the model's applicability domain and should be treated with caution. Therefore, experimental validation of key predictions is non-negotiable. [15]

Part 2: In Vitro ADMET Assays — Generating Definitive Experimental Data

Once a manageable number of high-priority pyrazole candidates have been identified through in silico screening, in vitro assays provide the first layer of concrete experimental evidence.[16][17] These assays use subcellular fractions, cultured cells, or recombinant proteins to model specific biological processes.

A: Absorption — The Caco-2 Permeability Assay

Causality & Rationale: For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting this process.[10][18] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a polarized monolayer of cells that structurally and functionally resembles the absorptive epithelium of the small intestine.[19] This model allows us to measure not only passive diffusion but also the involvement of active transporters and efflux pumps (like P-glycoprotein), which can significantly impact a drug's bioavailability.[19]

Caco2_Workflow cluster_0 Cell Culture (18-22 Days) cluster_1 Permeability Experiment (2 hours) Seed Seed Caco-2 cells on Transwell insert Differentiate Culture until cells form a polarized monolayer Seed->Differentiate QC Measure TEER to confirm monolayer integrity Differentiate->QC Dose_A Add Pyrazole Compound to Apical (A) side QC->Dose_A Papp (A→B) Dose_B Add Pyrazole Compound to Basolateral (B) side QC->Dose_B Papp (B→A) Sample_B Sample from Basolateral (B) side over time Dose_A->Sample_B Analysis Quantify compound concentration via LC-MS/MS Sample_B->Analysis Sample_A Sample from Apical (A) side over time Dose_B->Sample_A Sample_A->Analysis

Caption: Caco-2 bidirectional permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [18][20]

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 18-22 days to allow for full differentiation and formation of tight junctions.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.[20] This step is critical to ensure that any compound transport is occurring through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

  • Transport Experiment (Apical to Basolateral - A→B):

    • The test pyrazole compound (e.g., at 10 µM) is added to the apical (upper) chamber, which represents the intestinal lumen.[19]

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (lower) chamber, representing the bloodstream, at various time points (e.g., 120 minutes).[21]

  • Transport Experiment (Basolateral to Apical - B→A):

    • The experiment is repeated in parallel, but this time the compound is added to the basolateral chamber and samples are taken from the apical chamber. This measures active efflux back into the "lumen."

  • Quantification: The concentration of the pyrazole compound in all donor and receiver samples is accurately measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • The Apparent Permeability Coefficient (Papp) is calculated in both directions. Papp is a measure of the rate at which the compound crosses the monolayer.[18]

    • The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An efflux ratio significantly greater than 2 suggests the compound is a substrate of an efflux transporter (e.g., P-gp), which could limit its oral absorption.[19]

M: Metabolism — Liver Microsomal Stability Assay

Causality & Rationale: The liver is the body's primary metabolic engine. Most orally absorbed drugs undergo "first-pass metabolism" in the liver, which can significantly reduce the amount of active drug reaching systemic circulation. The liver microsomal stability assay is a high-throughput, cost-effective method to assess a compound's susceptibility to this Phase I metabolism.[22] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[22] By measuring how quickly our pyrazole compound is depleted in the presence of these microsomes, we can estimate its metabolic clearance rate.

Experimental Protocol: Liver Microsomal Stability Assay [23][24]

  • Preparation: Pooled human liver microsomes (e.g., 0.5 mg/mL) are thawed and pre-warmed at 37°C in a phosphate buffer (pH 7.4).[23] The test pyrazole compound is added at a low concentration (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Reaction Initiation: The metabolic reaction is initiated by adding the critical enzyme cofactor, NADPH.[24] A parallel control incubation is run without NADPH to account for any non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[24]

  • Reaction Quenching: Each aliquot is immediately added to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[22]

  • Quantification: After centrifugation to pellet the protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent pyrazole compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of compound remaining is plotted against time.

    • The slope of this line is used to calculate the in vitro half-life (t½) .

    • From the half-life, the intrinsic clearance (Clint) is calculated, which represents the volume of liver blood cleared of the drug per unit time, normalized by the amount of microsomal protein.[24] This value is a direct measure of metabolic stability.

T: Toxicity — Early Safety Assessment

Causality & Rationale: Identifying potential toxicity is paramount. Early in vitro toxicity assays screen for fundamental cellular damage or interference with critical physiological processes, helping to eliminate dangerous compounds long before they reach animal studies.[25][26]

1. General Cytotoxicity (e.g., MTT Assay)

This assay assesses whether a compound is generally toxic to living cells by measuring its effect on cell viability.[27][28] The MTT assay, a common choice, measures the activity of mitochondrial reductase enzymes, which are only active in living cells. A reduction in this activity in the presence of the pyrazole compound indicates a cytotoxic effect.[28] It serves as a crucial first pass to flag overtly toxic molecules.[29]

2. Cardiotoxicity (hERG Inhibition Assay)

Causality & Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[30] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp electrophysiology is the gold-standard method for this assessment.[30] It directly measures the flow of ions through the hERG channel in cells engineered to express it, providing a precise quantification of any inhibitory effect.

Experimental Protocol: Automated Patch-Clamp hERG Assay [30][31]

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

  • Automated Patch-Clamp: The assay is performed on an automated platform like a QPatch or SyncroPatch. The system achieves a "whole-cell patch," creating a high-resistance seal between a micropipette and a single cell.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[31]

  • Compound Application: The test pyrazole compound is applied to the cell at multiple concentrations (e.g., 0.1, 1, 10 µM).

  • Data Acquisition: The hERG current is measured before and after compound addition. Inhibition is seen as a reduction in the current amplitude.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and a dose-response curve is generated to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG channel activity). A potent IC50 value is a significant red flag for cardiotoxicity.

Comparative Analysis: In Silico vs. In Vitro Methodologies

The true power of a modern ADMET program lies not in choosing one approach over the other, but in intelligently integrating them. In silico tools provide the broad, directional arrows, while in vitro assays provide the definitive, quantitative data points on the map to a successful drug candidate.

ParameterIn Silico PredictionIn Vitro AssaysRationale for Pyrazole Discovery
Throughput Very High (1000s/day)Low to Medium (10s-100s/day)Use in silico to rapidly filter large virtual libraries of pyrazole analogues; use in vitro to confirm properties of the highest-priority synthesized compounds.
Cost Very Low ($)Medium to High (

$)
Computational screening is orders of magnitude cheaper, preserving budget for definitive experimental testing of the most promising molecules.[8]
Resource Intensity Low (Computer, Software)High (Reagents, Cells, Instruments)Minimizes lab burden by focusing experimental work on a smaller, more qualified set of pyrazole candidates.
Predictive Accuracy Moderate to Good (Directional)High (Quantitative & Definitive)In silico models are excellent for flagging potential liabilities (e.g., likely hERG inhibitor), which must then be confirmed and quantified by a high-fidelity in vitro assay.[13]
Stage of Use Hit ID & Early Lead OpHit-to-Lead & Lead OptimizationThe tiered approach aligns cost and complexity with the stage of the project, maximizing efficiency.[8]

Conclusion and Future Perspectives

For researchers and drug development professionals working with novel pyrazole compounds, a robust and early ADMET assessment is not optional—it is the bedrock of a successful discovery campaign. This guide has detailed a strategic, tiered approach that marries the speed and cost-effectiveness of in silico prediction with the definitive, quantitative power of in vitro experimentation. By first using computational tools to screen vast chemical spaces and prioritize candidates, we can then deploy resource-intensive but crucial assays like Caco-2 permeability, microsomal stability, and hERG inhibition in a targeted and efficient manner.

The field continues to evolve rapidly. The increasing sophistication of AI and deep learning is constantly improving the accuracy of in silico ADMET models.[8][32] Simultaneously, the development of more complex in vitro systems, such as 3D organoids and microphysiological systems (organ-on-a-chip), promises to provide even more human-relevant data in the future. By embracing the complementary nature of these computational and experimental tools, scientists can more effectively navigate the ADMET minefield and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Vertex AI Search. Cytotoxicity Assays | Life Science Applications.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery.
  • ResearchGate. In Silico Tools and Software to Predict ADMET of New Drug Candidates.
  • Da-Ta Biotech. (2024, April 8). Applications of Cytotoxicity Assays in Drug Development.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • LinkedIn. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Wisdomlib. (2025, July 31). ADMET profile: Significance and symbolism.
  • The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • EU Science Hub. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
  • LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.
  • Future Science. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • National Center for Biotechnology Information. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism.
  • Caco2 assay protocol.
  • Mercell. metabolic stability in liver microsomes.
  • ADMET-AI. ADMET-AI.
  • Evotec. Caco-2 Permeability Assay.
  • Charles River Laboratories. In Vitro ADME and Toxicology Assays.
  • BioDuro. ADME Microsomal Stability Assay.
  • Springer. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • National Center for Biotechnology Information. (2020). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism.
  • Eurofins Discovery. In Vitro ADME and Toxicology Assays.
  • ResearchGate. (2023). (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier.
  • Symeres. In vitro ADME drug discovery services.
  • Domainex. Caco-2 Permeability Assay.
  • Selvita. In Vitro ADME.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • National Center for Biotechnology Information. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology.
  • BioSolveIT. ADME Properties in Drug Discovery.
  • Arabian Journal of Chemistry. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.
  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.
  • Domainex. Microsomal Clearance/Stability Assay.
  • ACS Publications. (2022, December 8). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega.
  • ResearchGate. (2025, January 5). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors.
  • Semantic Scholar. COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO).
  • ACS Publications. (2026, February 12). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling.
  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Cambridge University Press. (2015, September 2). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • National Center for Biotechnology Information. (2022). A Recent Appraisal of Artificial Intelligence and In Silico ADMET Prediction in the Early Stages of Drug Discovery. Molecular Pharmaceutics.
  • ResearchGate. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.

Sources

Target Identification & Validation for Bioactive Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privileged Scaffold

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core for blockbusters like Celecoxib (COX-2), Rimonabant (CB1), and numerous kinase inhibitors (e.g., Crizotinib ). Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and engage diverse pockets.

However, the ubiquity of pyrazoles presents a critical challenge in phenotypic screening: Promiscuity . A bioactive pyrazole hit from a cell-viability screen often engages multiple kinases or metabolic enzymes (off-targets).

This guide objectively compares the two dominant "products" (methodological platforms) for deconvoluting these targets: Chemical Proteomics (Photo-Affinity Labeling) versus Cellular Thermal Shift Assay (CETSA) . We analyze their performance, "synthesis burden," and data fidelity specifically for pyrazole-based leads.

Strategic Framework: Methodological Comparison

Option A: Chemical Proteomics (Photo-Affinity Labeling - PAL)

The "High-Resolution" Approach This method involves synthesizing a "bifunctional probe" derived from your pyrazole lead. It incorporates a photo-reactive group (e.g., diazirine) to covalently crosslink the target upon UV irradiation, and a click handle (e.g., alkyne) for enrichment.

  • Mechanism: Irreversible covalent trapping of the target in live cells, followed by streptavidin enrichment and LC-MS/MS.

  • Pyrazole Specifics: The N1-position or the C3/C5-substituents of the pyrazole ring are often tolerant to linker attachment, making this scaffold highly amenable to probe design.

  • Best For: De novo target identification of phenotypic hits; mapping specific binding pockets; identifying low-affinity transient interactions.

Option B: Cellular Thermal Shift Assay (CETSA)

The "Label-Free" Alternative CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[1]
  • Mechanism: Treating intact cells with the parent pyrazole (unmodified), heating aliquots to a thermal gradient, and quantifying soluble protein via Western Blot or Mass Spectrometry (TPP).

  • Best For: Validating target engagement in a physiological context; confirming membrane permeability; high-throughput screening of analogs.

  • Limitation: "Silent" binders (binding events that do not stabilize the protein core) result in false negatives.

Comparative Performance Analysis

The following data summarizes the trade-offs between PAL-Proteomics and CETSA for a typical pyrazole kinase inhibitor project.

Table 1: Performance Matrix
FeatureChemical Proteomics (PAL-ABPP)CETSA (Label-Free)
Target Resolution High (Identifies specific protein & often the binding peptide)Medium (Identifies protein; no binding site info)
Synthesis Burden High (Requires SAR-informed probe synthesis)None (Uses parent compound)
False Positives Low (Stringent wash steps remove non-covalent binders)Medium (Downstream effectors may stabilize unrelated proteins)
False Negatives Medium (Probe modification may kill potency)High (Some targets do not thermally shift)
Throughput Low (Weeks per cycle)High (Days; amenable to 384-well format)
Cost High (MS time, synthesis resources)Low (Standard reagents)

Experimental Protocols

Protocol A: Photo-Affinity Labeling (PAL) for Pyrazoles

Rationale: This protocol uses a "minimalist" linker strategy to avoid disrupting the pyrazole's binding mode.

Phase 1: Probe Design

  • SAR Analysis: Identify a solvent-exposed vector on your pyrazole (often the N1-phenyl ring or a C3-amide tail).

  • Synthesis: Append a diazirine (photocage) and a terminal alkyne (click handle). Note: Keep the linker chain <15 Å to ensure the crosslink occurs within the same protein.

Phase 2: Live Cell Labeling

  • Incubation: Treat 1x10^7 cells (e.g., HeLa) with the Pyrazole-Probe (1-10 µM) for 1 hour. Include a "Competition Control" (Probe + 10x excess Parent Compound).

  • Crosslinking: Wash cells 3x with cold PBS. Irradiate with UV light (365 nm) for 10 minutes on ice. Causality: UV activates the diazirine to a carbene, which inserts into the nearest C-H or N-H bond.

  • Lysis & Click Chemistry: Lyse cells in 1% SDS. React lysate with Biotin-Azide, TCEP, TBTA, and CuSO4 (Click Reaction) for 1 hour.

  • Enrichment: Incubate with Streptavidin-agarose beads. Wash stringently (1% SDS, 6M Urea) to remove non-covalent binders.

  • Elution & MS: Digest on-bead with Trypsin. Analyze peptides via LC-MS/MS.

  • Validation: Targets enriched in the "Probe Only" sample but depleted in the "Competition" sample are true hits.

Protocol B: Intact Cell CETSA

Rationale: Validates that your pyrazole engages the target inside the cell, proving membrane permeability.

  • Treatment: Seed cells in 6-well plates. Treat with Pyrazole compound (e.g., 10 µM) or DMSO control for 1 hour.

  • Harvest & Resuspend: Trypsinize, wash, and resuspend cells in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58°C) for 3 minutes using a gradient PCR cycler.

  • Cooling: Immediately incubate at room temperature for 3 minutes.

  • Lysis: Add mild lysis buffer (e.g., 0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C). Causality: This lyses the membrane without solubilizing the heat-precipitated aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Analyze supernatants via Western Blot (for specific target) or TMT-MS (proteome-wide).

  • Data Analysis: Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve (

    
    ) indicates binding.
    

Visualizations

Diagram 1: Decision Logic for Pyrazole Target ID

Caption: Strategic decision tree for selecting between CETSA and Chemical Proteomics based on project stage and resource availability.

TargetID_Strategy Start Bioactive Pyrazole Hit KnownTarget Is the target hypothesized? Start->KnownTarget SAR Is SAR available for probe design? KnownTarget->SAR No (Deconvolution) CETSA Execute CETSA (Label-Free) Fast, Physiological Context KnownTarget->CETSA Yes (Validation) PAL Execute PAL-Proteomics High Resolution, De Novo ID SAR->PAL Yes (Functionalizable Sites) Docking In Silico Docking + Enzymatic Assay SAR->Docking No (Structure Rigid) Docking->CETSA Validation of Top Hits

Diagram 2: The Photo-Affinity Labeling (PAL) Workflow

Caption: Step-by-step mechanism of Pyrazole-PAL profiling, from probe incubation to Mass Spec identification.

PAL_Workflow Probe Pyrazole Probe (Diazirine + Alkyne) Cell Live Cell Incubation (Equilibrium Binding) Probe->Cell UV UV Irradiation (365nm) Covalent Crosslinking Cell->UV In situ Click Click Chemistry (+ Biotin-Azide) UV->Click Lysis Enrich Streptavidin Enrichment & Stringent Wash Click->Enrich MS LC-MS/MS Target ID Enrich->MS Tryptic Digest

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2] Science. [Link]

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. [Link]

  • Hulce, J. J., et al. (2013). Proteome-wide mapping of photo-affinity probe targets: identification of imidazopyrazine kinase inhibitors. Nature Methods. [Link]

  • Zhang, X., et al. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Central Science. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

By adhering to these guidelines, researchers can confidently handle methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate, ensuring their personal safety and the integrity of their work. Always consult your institution's specific safety protocols and Chemical Hygiene Plan. [17][18][19]

References

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Scientific. [Link]

  • MATERIAL SAFETY DATA SHEET: Methyl esters from lipid sources. Ver-Tech Labs. [Link]

  • Chemical Safety Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Chemical Safety. (2022, May 8). Virginia Commonwealth University Occupational Health and Safety. [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture. (2022, September 13). Carl ROTH. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University Environmental Health Safety & Risk Management. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET: Biodiesel. (2023, July 26). REG Marketing & Logistics Group, LLC. [Link]

  • Personal Protective Equipment for Chemical Exposures. (2022, November). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ChemistrySelect. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • SAFETY DATA SHEET: Methyl isobutyrate. (2025, October 15). Sigma-Aldrich. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.